Silanediol salicylate
Description
Structure
3D Structure
Properties
CAS No. |
187939-06-6 |
|---|---|
Molecular Formula |
C9H12O4Si |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
[hydroxy(dimethyl)silyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C9H12O4Si/c1-14(2,12)13-9(11)7-5-3-4-6-8(7)10/h3-6,10,12H,1-2H3 |
InChI Key |
UYZLQWUFBLEIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(O)OC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Foundational & Exploratory
Silanediol Salicylate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanediol (B1258837) salicylate (B1505791) is a compound utilized in the cosmetic and dermatological fields, recognized for its anti-inflammatory, skin-conditioning, and potential anti-aging properties.[1][2][3] It is an organic derivative of silicon, specifically an ester of salicylic (B10762653) acid and a silanediol.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of silanediol salicylate, intended for a scientific audience.
Chemical Structure and Identification
This compound is structurally defined by a salicylate moiety ester-linked to a dimethylsilanediol (B41321) group.[4] The salicylate portion contributes to the anti-inflammatory effects, while the silanediol component is associated with skin regenerative properties.[3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [hydroxy(dimethyl)silyl] 2-hydroxybenzoate |
| CAS Number | 187939-06-6 |
| Molecular Formula | C₉H₁₂O₄Si |
| Molecular Weight | 212.27 g/mol |
| Synonyms | D.S.B. C, UNII-C054DF30K0 |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless to slightly pink/yellowish viscous liquid[2][3] |
| Solubility | Water-soluble[2] |
| pH (in solution) | 4.5 - 6.5[2] |
| Flash Point | > 100°C[6] |
| Density | Approximately 1 g/cm³[6] |
Synthesis and Characterization
Synthesis
The industrial synthesis of this compound generally involves the reaction of a salicylate precursor with a silanediol or its derivative.[3] This process is followed by a purification step to remove impurities and by-products.[3] While specific, detailed protocols for the synthesis of this compound are proprietary, a general conceptual workflow is presented below. The synthesis of related silyl (B83357) esters often involves the reaction of a silyl halide or alkoxide with the carboxylic acid or alcohol in the presence of a base or catalyst.
Caption: General workflow for the synthesis of this compound.
Characterization
The characterization of this compound would typically involve standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the arrangement of protons and carbon atoms, respectively. The spectra would be expected to show signals corresponding to the aromatic protons of the salicylate ring, the methyl groups attached to the silicon atom, and the hydroxyl protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups. Key absorptions would be expected for the O-H (hydroxyl), C=O (ester), and Si-O bonds.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
While specific spectra for this compound are not publicly available, studies on similar salicylate esters provide reference data for the expected spectral features.[7]
Biological Activity and Mechanism of Action
This compound is reported to possess several biological activities beneficial for skin health, including anti-inflammatory, antioxidant, and regenerative effects.[2][5]
Anti-inflammatory and Soothing Effects
The salicylate moiety is a well-known non-steroidal anti-inflammatory drug (NSAID) that can inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. The anti-inflammatory properties of salicylates are also linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting NF-κB, salicylates can reduce the expression of pro-inflammatory cytokines.
Skin Regeneration and Anti-Aging Properties
The silanediol component is believed to contribute to the regenerative properties of the molecule. Organic silicon compounds are known to play a role in the synthesis and organization of the extracellular matrix. This compound is reported to promote the growth of collagen and elastin (B1584352) fibers, which can enhance skin elasticity and reduce the appearance of fine lines and wrinkles.[2] It is also suggested to improve communication between keratinocytes and fibroblasts.[2]
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound SP2-BERI PHARMA CO., LTD. [en.zhberi.com]
- 3. This compound - Descrizione [tiiips.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. specialchem.com [specialchem.com]
- 6. biohope.com.cn [biohope.com.cn]
- 7. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
Synthesis and Purification of Silanediol Salicylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and potential biological activities of silanediol (B1258837) salicylate (B1505791), an organosilicon compound with applications in cosmetics and potential for broader research. While specific, publicly documented laboratory-scale synthesis protocols are scarce, this document outlines a representative synthetic approach based on established principles of organic and organosilicon chemistry. It also details purification and characterization methods and explores the compound's known biological functions to support further research and development.
Introduction to Silanediol Salicylate
This compound is an organic compound that combines a salicylic (B10762653) acid moiety with a silanediol functional group.[1] Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and keratolytic properties.[2][3][4][5] The incorporation of a silanediol group (-Si(OH)₂) can modulate the physicochemical properties of the parent molecule, potentially enhancing its stability, solubility, and biological activity.[1] Organosilicon compounds, including silanols, are of growing interest in medicinal chemistry for their potential to offer unique therapeutic advantages.[6][7] this compound is utilized in cosmetic formulations for its skin-conditioning and soothing effects and is reported to have anti-inflammatory and antioxidant properties, as well as the ability to promote collagen and elastin (B1584352) synthesis.[8][9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [hydroxy(dimethyl)silyl] 2-hydroxybenzoate | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₂O₄Si | --INVALID-LINK-- |
| Molecular Weight | 212.27 g/mol | --INVALID-LINK-- |
| Appearance | Reported as a viscous liquid, clear to light yellow | [8] |
| Solubility | Reported to be water-soluble | [8] |
Synthesis of this compound
A definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on general chemical principles and information from related patents and articles, two primary synthetic routes can be proposed:
-
Esterification of Salicylic Acid with a Silanediol Precursor: This involves the reaction of salicylic acid with a suitable dichlorodimethylsilane (B41323) followed by hydrolysis.
-
Hydrolysis of a Silyl (B83357) Ester Precursor: This route involves the synthesis of dimethylsilylsalicylate followed by its controlled hydrolysis to yield the desired this compound.
This guide will detail a representative experimental protocol based on the first approach, which is a common strategy for the formation of silyl esters.
Representative Experimental Protocol: Synthesis via Dichlorodimethylsilane
This proposed method involves a two-step process: the formation of a dichlorosilyl ester of salicylic acid, followed by its hydrolysis to the silanediol.
Step 1: Synthesis of Dichloro(dimethyl)silyl 2-hydroxybenzoate
-
Reaction Principle: Salicylic acid is reacted with an excess of dichlorodimethylsilane in the presence of a non-nucleophilic base to neutralize the HCl generated.
-
Reagents and Materials:
-
Salicylic Acid (99%)
-
Dichlorodimethylsilane (≥99%)
-
Triethylamine (B128534) (≥99%), distilled
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dried, three-necked round-bottom flask under an inert atmosphere, add salicylic acid (1 equivalent).
-
Dissolve the salicylic acid in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.
-
In a separate dropping funnel, add dichlorodimethylsilane (1.2 equivalents) dissolved in anhydrous DCM.
-
Add the dichlorodimethylsilane solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichloro(dimethyl)silyl 2-hydroxybenzoate.
-
Step 2: Hydrolysis to this compound
-
Reaction Principle: The dichlorosilyl ester is carefully hydrolyzed to the corresponding silanediol. The pH of the hydrolysis medium is critical to prevent condensation of the silanediol. A patent for the preparation of dimethyl silanediol suggests using neutral water to avoid condensation.[11]
-
Reagents and Materials:
-
Crude Dichloro(dimethyl)silyl 2-hydroxybenzoate
-
Deionized water (pH adjusted to ~7.0)
-
Sodium Bicarbonate
-
Ethyl Acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Dissolve the crude product from Step 1 in acetone.
-
Cool the solution to 0 °C.
-
Slowly add a solution of deionized water containing a slight excess of sodium bicarbonate (to neutralize any residual HCl) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the hydrolysis by TLC or ¹H NMR.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual solvents. Common purification techniques for silanols and related compounds include column chromatography and crystallization.[1]
Experimental Protocol: Purification by Column Chromatography
-
Principle: Flash column chromatography on silica (B1680970) gel can be used to separate this compound from less polar impurities.
-
Materials:
-
Silica gel (230-400 mesh)
-
Ethyl Acetate
-
Glass column
-
Fraction collector
-
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified this compound.
-
Table 2: Summary of a Representative Synthesis and Purification of this compound
| Step | Key Parameters | Expected Outcome |
| Synthesis: Step 1 | Reaction of salicylic acid and dichlorodimethylsilane in DCM with triethylamine at 0 °C to room temperature. | Crude dichloro(dimethyl)silyl 2-hydroxybenzoate. |
| Synthesis: Step 2 | Hydrolysis of the dichlorosilyl ester in acetone/water with sodium bicarbonate at 0 °C to room temperature. | Crude this compound. |
| Purification | Flash column chromatography on silica gel with a hexane/ethyl acetate gradient. | Purified this compound. |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC. | Confirmation of structure and purity. |
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show signals for the aromatic protons of the salicylate ring, the methyl protons on the silicon atom, and the hydroxyl protons of the silanediol and phenolic groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water with an acidic modifier is a common setup for analyzing salicylic acid and its derivatives.[3][12][13]
Biological Activity and Signaling Pathways
This compound is reported to possess anti-inflammatory and antioxidant properties and to promote the synthesis of collagen and elastin.[8]
Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory effects of salicylates are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[3][4][5][14] Additionally, salicylates have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2][15][16][17] The antioxidant activity may involve the scavenging of reactive oxygen species.[14]
Promotion of Collagen Synthesis
The synthesis of collagen, a key component of the skin's extracellular matrix, is a complex process regulated by various signaling pathways. The transforming growth factor-beta (TGF-β) and phosphoinositide 3-kinase (PI3K)/Akt pathways are known to play significant roles in promoting collagen gene expression.[7][9] It is plausible that this compound may exert its pro-collagen effects through the modulation of these or related pathways.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound for research purposes.
Conclusion
This compound is a promising compound with potential applications in dermatology and beyond. While a standardized synthesis protocol is not widely published, this guide provides a scientifically sound, representative method for its preparation and purification. The elucidation of its precise mechanisms of action through further research will be crucial for unlocking its full therapeutic potential. The provided experimental outlines and pathway diagrams serve as a foundation for researchers to design and conduct further investigations into this interesting organosilicon molecule.
References
- 1. rsc.org [rsc.org]
- 2. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 5. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H12O4Si | CID 22616669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Separation of Silanediol, diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. lcms.cz [lcms.cz]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Anti-inflammation effect of methyl salicylate 2-O-β-D-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Silanediol Salicylate: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silanediol (B1258837) salicylate (B1505791) is a compound that combines the properties of organic silicon (silanol) and salicylic (B10762653) acid. This guide explores its potential in vitro mechanisms of action, drawing upon evidence from studies on silanols and salicylates to elucidate its effects on skin cells. The primary activities of silanediol salicylate are centered around extracellular matrix (ECM) remodeling, anti-inflammatory effects, potential inhibition of matrix metalloproteinases (MMPs), and antioxidant activity. Due to a lack of publicly available data specifically on this compound, this paper synthesizes information from related compounds to propose its mechanistic pathways.
Introduction
This compound is a cosmetic ingredient valued for its purported anti-aging and skin-soothing properties[1][2]. It is an ester of salicylic acid and a silanetriol, theoretically allowing for a dual action on the skin. The silanol (B1196071) moiety is suggested to play a role in dermal restructuring by stimulating the synthesis of crucial extracellular matrix components, while the salicylate portion is well-known for its anti-inflammatory properties[3][4]. This technical guide provides a detailed overview of the plausible in vitro mechanisms of action, supported by experimental protocols and pathway diagrams.
Core Mechanisms of Action
Extracellular Matrix (ECM) Remodeling
The silanol component of this compound is believed to contribute to the structural integrity of the dermis by stimulating fibroblasts to produce collagen and elastin (B1584352), key proteins for skin elasticity and firmness.
Supporting Evidence: An in vitro study on RRS® Silisorg, a dermal implant containing monomethylsilanol mannuronate, demonstrated a significant increase in the gene expression of key ECM components in human skin fibroblasts[3]. At a concentration of 1 mg/mL, the product led to a 4.7-fold increase in collagen type I gene expression and a 2.5-fold increase in elastin gene expression after 48 hours[3]. Another study involving the injection of salicylate silanol also suggested an increased density of collagen and elastic fibers in the dermis[5]. While this data is not for this compound specifically, it provides strong evidence for the role of silanols in promoting ECM synthesis.
Quantitative Data on ECM Gene Expression by a Silanol-Containing Product:
| Gene | Fold Increase in Expression (1 mg/mL RRS® Silisorg) | Time Point | Cell Type |
| Collagen Type I | 4.7 | 48 hours | Human Skin Fibroblasts |
| Elastin | 2.5 | 48 hours | Human Skin Fibroblasts |
| Hyaluronan Synthase 2 (HAS2) | 25 | 24 hours | Human Skin Fibroblasts |
| Data from a study on RRS® Silisorg, a product containing monomethylsilanol mannuronate and resveratrol[3]. |
Proposed Signaling Pathway for ECM Remodeling:
Anti-Inflammatory Action
The salicylate component of this compound is expected to exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins[4][6]. Salicylates have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation[7][8]. Additionally, salicylates may modulate the activity of the transcription factor NF-κB and the MAPK signaling pathway, both of which are central to the inflammatory response[7][9].
Supporting Evidence: Studies on sodium salicylate have demonstrated its ability to inhibit COX-2 activity and suppress the transcription of the COX-2 gene[7][8]. One study reported an IC50 value of approximately 5 µg/mL for the inhibition of prostaglandin (B15479496) E2 release by sodium salicylate in human A549 cells[8]. Furthermore, salicylates have been shown to inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression[10]. The inhibition of lipoxygenase (LOX), another enzyme involved in inflammatory pathways, by salicylate-rich plant extracts has also been reported[11].
Quantitative Data on COX-2 Inhibition by Sodium Salicylate:
| Compound | IC50 | Assay | Cell Type |
| Sodium Salicylate | ~5 µg/mL | Prostaglandin E2 Release | Human A549 Cells |
| Sodium Salicylate | ~5 x 10⁻⁶ M | PGE₂ Synthesis | Human Foreskin Fibroblasts |
| Data from studies on sodium salicylate, not this compound[8][12]. |
Proposed Signaling Pathways for Anti-Inflammatory Action:
References
- 1. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Silica nanoparticles induce oxidative stress, inflammation, and endothelial dysfunction in vitro via activation of the MAPK/Nrf2 pathway and nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Orthosilicic acid, Si(OH)4, stimulates osteoblast differentiation in vitro by upregulating miR-146a to antagonize NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syringaresinol Inhibits UVA-Induced MMP-1 Expression by Suppression of MAPK/AP-1 Signaling in HaCaT Keratinocytes and Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. exsymol.com [exsymol.com]
- 8. Silica nanoparticles induce oxidative stress, inflammation, and endothelial dysfunction in vitro via activation of the MAPK/Nrf2 pathway and nuclear factor-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]
- 12. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Biological Activity of Organosilicon Salicylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of organosilicon chemistry with the well-established pharmacology of salicylates presents a compelling, yet underexplored, avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the prospective biological activities of organosilicon salicylates. While direct literature on this specific class of compounds is nascent, this document, by integrating established principles, delineates potential synthetic strategies, hypothesizes mechanisms of action, and furnishes detailed experimental protocols for their evaluation. The introduction of an organosilicon moiety to a salicylate (B1505791) scaffold is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby potentially enhancing its anti-inflammatory, anticancer, and antimicrobial activities. This guide is intended to serve as a foundational resource to catalyze further research and development in this promising area of medicinal chemistry.
Introduction: The Rationale for Organosilicon Salicylates
Salicylates, with salicylic (B10762653) acid as the parent compound, are a cornerstone of pharmacology, renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and more recently discovered anticancer and antimicrobial effects.[1][2] Their mechanisms of action are multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[3][4]
Organosilicon compounds, on the other hand, have emerged as valuable tools in drug design and discovery.[5] The replacement of a carbon atom with silicon can profoundly alter a molecule's properties, often leading to improved potency, selectivity, and pharmacokinetic profiles.[5] Key advantages of introducing silicon into a drug candidate include:
-
Enhanced Lipophilicity: The larger atomic radius and lower electronegativity of silicon compared to carbon can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes.
-
Modified Metabolic Stability: The Si-C bond is generally more stable to metabolic degradation than a C-C bond, which can lead to a longer half-life in vivo.
-
Altered Conformation and Binding: The different bond lengths and angles of silicon can alter the overall shape of a molecule, potentially leading to novel interactions with biological targets.
The strategic combination of a salicylate pharmacophore with an organosilicon moiety, therefore, represents a logical and promising strategy for the development of next-generation therapeutics with potentially superior efficacy and safety profiles.
Proposed Synthesis of Organosilicon Salicylates
The synthesis of organosilicon salicylates can be approached through the silylation of the hydroxyl and/or carboxylic acid functional groups of salicylic acid. The choice of silylating agent and reaction conditions will determine the nature of the resulting organosilicon salicylate.
Synthesis of Silyl (B83357) Ethers of Salicylic Acid
The phenolic hydroxyl group of salicylic acid can be converted to a silyl ether using a variety of silylating agents, such as silyl chlorides (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base (e.g., triethylamine (B128534), imidazole).
Experimental Protocol: Synthesis of a Trimethylsilyl Ether of Salicylic Acid
-
Materials: Salicylic acid, trimethylsilyl chloride (TMSCl), triethylamine (TEA), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve salicylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add TMSCl (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude trimethylsilyl ether of salicylic acid.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Synthesis of Silyl Esters of Salicylic Acid
The carboxylic acid group of salicylic acid can be esterified with a silyl alcohol or by reaction with a silylating agent that targets carboxylic acids.
Experimental Protocol: Synthesis of a Triethylsilyl Ester of Salicylic Acid
-
Materials: Salicylic acid, triethylsilane (Et3SiH), a suitable catalyst (e.g., a rhodium or platinum complex), anhydrous toluene.
-
Procedure:
-
To a solution of salicylic acid (1 equivalent) in anhydrous toluene, add the catalyst (e.g., 0.1 mol% Wilkinson's catalyst).
-
Add triethylsilane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting triethylsilyl ester of salicylic acid by vacuum distillation or column chromatography.
-
Caption: Proposed synthetic routes to organosilicon salicylates.
Potential Biological Activities and Mechanisms of Action
The incorporation of an organosilicon moiety is hypothesized to modulate the known biological activities of salicylates.
Anti-Inflammatory Activity
Known Mechanism of Salicylates: Salicylates exert their anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923).[3] They also inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[4]
Hypothesized Effect of Organosilicon Moiety: Increased lipophilicity of organosilicon salicylates could enhance their penetration into inflamed tissues and cells, leading to higher local concentrations and potentially more potent inhibition of COX enzymes and NF-κB signaling.
Caption: Inhibition of the NF-κB signaling pathway by salicylates.
Anticancer Activity
Known Mechanism of Salicylates: Salicylates have demonstrated anticancer activity through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways such as MAPK.[2][6]
Hypothesized Effect of Organosilicon Moiety: The enhanced cellular uptake of organosilicon salicylates could lead to more effective induction of apoptosis in cancer cells. The altered molecular shape might also result in novel interactions with protein kinases in the MAPK pathway.
Caption: Potential modulation of the MAPK signaling pathway.
Antimicrobial Activity
Known Mechanism of Salicylates: Salicylic acid possesses antibacterial and antifungal properties, although the exact mechanisms are not fully elucidated. It is thought to disrupt microbial cell membranes and interfere with nutrient uptake.[7]
Hypothesized Effect of Organosilicon Moiety: The increased lipophilicity of organosilicon salicylates could significantly enhance their ability to disrupt the lipid-rich cell membranes of bacteria and fungi, leading to improved antimicrobial potency.
Experimental Protocols for Biological Evaluation
A systematic evaluation of the biological activities of novel organosilicon salicylates is crucial. The following protocols provide a framework for in vitro and in vivo testing.
In Vitro Assays
4.1.1. Anti-inflammatory Assays
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Principle: Measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.
-
Protocol:
-
Prepare reaction mixtures containing the COX enzyme, heme, and a fluorescent or colorimetric substrate in a 96-well plate.
-
Add various concentrations of the organosilicon salicylate or a control inhibitor (e.g., indomethacin).
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the IC50 value (the concentration of compound that causes 50% inhibition).[8][9]
-
-
-
NF-κB Reporter Assay:
-
Principle: Utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Protocol:
-
Culture the reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the organosilicon salicylate.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Determine the effect of the compound on NF-κB activation.
-
-
4.1.2. Anticancer Assays
-
MTT Cell Viability Assay:
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the organosilicon salicylate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value.[10]
-
-
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Principle: Differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (Annexin V staining) and membrane integrity (propidium iodide staining).
-
Protocol:
-
Treat cancer cells with the organosilicon salicylate for a specified time.
-
Harvest the cells and wash with binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells.
-
-
Caption: Induction of the intrinsic apoptosis pathway.
4.1.3. Antimicrobial Assays
-
Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC):
-
Principle: Determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare serial twofold dilutions of the organosilicon salicylate in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC by visual inspection for turbidity.[6]
-
-
In Vivo Models
4.2.1. Anti-inflammatory Model
-
Carrageenan-Induced Paw Edema in Rodents:
-
Principle: A widely used model of acute inflammation.
-
Protocol:
-
Administer the organosilicon salicylate or a vehicle control to rodents (e.g., rats or mice) orally or intraperitoneally.
-
After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage inhibition of edema compared to the control group.[1]
-
-
4.2.2. Anticancer Model
-
Xenograft Tumor Model in Immunocompromised Mice:
-
Principle: Evaluates the ability of a compound to inhibit the growth of human tumors in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the organosilicon salicylate or vehicle daily.
-
Measure tumor volume regularly with calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[11]
-
-
4.2.3. Antimicrobial Model
-
Murine Thigh Infection Model:
-
Principle: Assesses the efficacy of an antimicrobial agent in reducing bacterial burden in a localized infection.
-
Protocol:
-
Induce neutropenia in mice with cyclophosphamide.
-
Inject a standardized inoculum of bacteria (e.g., S. aureus) into the thigh muscle.
-
Administer the organosilicon salicylate at various doses and time points.
-
After 24 hours, euthanize the mice, homogenize the thigh tissue, and determine the number of colony-forming units (CFUs).
-
Compare the bacterial load in treated versus untreated animals.[12]
-
-
Caption: A logical workflow for the biological evaluation of organosilicon salicylates.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data for a novel organosilicon salicylate (OSS-001) compared to salicylic acid. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro Anti-inflammatory and Anticancer Activity (IC50 values in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition | NF-κB Inhibition | MCF-7 Cytotoxicity | A549 Cytotoxicity |
| Salicylic Acid | >1000 | 250 | 500 | 800 | 950 |
| OSS-001 | 500 | 120 | 200 | 350 | 450 |
Table 2: In Vitro Antimicrobial Activity (MIC values in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Salicylic Acid | 128 | 256 | 512 |
| OSS-001 | 32 | 64 | 128 |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment (Dose) | % Inhibition of Edema at 3h |
| Vehicle Control | 0 |
| Salicylic Acid (100 mg/kg) | 35 |
| OSS-001 (100 mg/kg) | 60 |
Conclusion and Future Directions
The exploration of organosilicon salicylates represents a promising frontier in medicinal chemistry. The hypothetical frameworks for synthesis, biological activity, and experimental evaluation presented in this guide are intended to provide a robust starting point for researchers in this field. Future work should focus on the systematic synthesis and screening of a library of organosilicon salicylates with diverse silyl substituents to establish structure-activity relationships. Furthermore, detailed pharmacokinetic and toxicological studies will be essential to validate the therapeutic potential of these novel compounds. The insights gained from such research could lead to the development of new drugs with improved efficacy and safety for a range of inflammatory, oncologic, and infectious diseases.
References
- 1. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo models of infection | AVRAHAM LAB [weizmann.ac.il]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalajrb.com [journalajrb.com]
- 8. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. imquestbio.com [imquestbio.com]
Silanediol salicylate CAS number and chemical data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Silanediol (B1258837) Salicylate (B1505791), detailing its chemical properties, proposed mechanisms of action, and relevant experimental methodologies. This document is intended to serve as a core resource for professionals in research, development, and formulation science.
Chemical Identity and Properties
Silanediol Salicylate is an organosilicon compound that functions as an ester of salicylic (B10762653) acid. It is primarily utilized in the cosmetics and personal care industry as a skin conditioning agent and emollient.[1][2][3] The incorporation of the silanediol moiety is intended to modulate the properties of salicylic acid, potentially enhancing its delivery, bioavailability, or formulation compatibility.
Chemical Data Summary
The fundamental chemical and physical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 187939-06-6 | [4][5][6][7][8] |
| Molecular Formula | C₉H₁₂O₄Si | [4][5] |
| Molecular Weight | 212.27 g/mol | [1][4] |
| IUPAC Name | [hydroxy(dimethyl)silyl] 2-hydroxybenzoate | [1] |
| Synonyms | 2-Hydroxybenzoic acid, dihydroxysilyl ester; Benzoic acid, 2-((hydroxydimethylsilyl)oxy)-; D.S.B. C | [1][4][8] |
| Appearance | Clear, colorless to slightly pink or light yellow viscous liquid | [5][9] |
| Solubility | Water-soluble | [4][5] |
| Stability | Stable, but can be easily hydrolyzed. Heat may initiate polymerization. | [4] |
Functional Profile
In cosmetic and dermatological formulations, this compound is valued for a range of properties attributed to its hybrid structure, combining the benefits of a salicylate with an organosilicon.
| Functional Property | Description | Source(s) |
| Skin Conditioning | Acts as an emollient, making the skin smooth and supple, and helps maintain skin in good condition. | [2][10] |
| Anti-inflammatory | The salicylate moiety provides anti-inflammatory effects, helping to soothe the skin and reduce redness and irritation. | [5][9] |
| Antioxidant | Exhibits antioxidant properties, protecting the skin from damage caused by free radicals. | [5] |
| Collagen & Elastin (B1584352) | Purported to stimulate the growth of collagen and elastin fibers, making it useful in anti-aging formulations. | [5] |
| Film-Forming | Possesses film-forming capabilities, which can aid in creating a protective barrier on the skin. | [4] |
Mechanism of Action: Salicylate Anti-Inflammatory Pathway
The primary pharmacological activity of this compound is derived from its salicylate component. Salicylates are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11][13][14]
Additionally, salicylates can modulate inflammatory responses by inhibiting the activation of the transcription factor NF-κB (nuclear factor-kappa B), which plays a central role in regulating the expression of pro-inflammatory genes.[5][15]
Signaling Pathway Diagram
The following diagram illustrates the established anti-inflammatory signaling pathway of salicylates.
References
- 1. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 6. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silicone in Dermatology: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survey of organosilicone compounds, including cyclic and linear siloxanes, in personal-care and household products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemconnections.org [chemconnections.org]
- 13. The Application of Organosilicon in Cosmetics: Key to Performance Enhancement and Functional Innovation-IOTA [siliconesoftener.net]
- 14. asean.org [asean.org]
- 15. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the In Vitro Metabolism of Salicylates
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the in vitro metabolism of Silanediol (B1258837) Salicylate (B1505791) . This suggests that the compound may be a novel chemical entity with limited to no publicly available research. Therefore, this guide focuses on the well-documented in vitro metabolism of the broader class of salicylates, with a primary focus on salicylic (B10762653) acid and its esters. The metabolic pathways and experimental methodologies described herein provide a foundational framework that would be applicable to the investigation of a novel salicylate derivative such as silanediol salicylate.
Introduction to Salicylate Metabolism
Salicylates are a class of compounds derived from salicylic acid. They are widely used as analgesics, anti-inflammatory agents, and in topical formulations. The metabolic fate of salicylates is a critical determinant of their therapeutic efficacy and safety profile. In vitro metabolism studies are essential for elucidating the metabolic pathways, identifying the enzymes responsible, and predicting the pharmacokinetic behavior of these compounds in humans.
The primary routes of metabolism for salicylate esters involve hydrolysis to the parent compound, salicylic acid, followed by phase II conjugation reactions. The major metabolites of salicylic acid are its acyl and phenolic glucuronide conjugates.[1]
Primary Metabolic Pathways
The in vitro metabolism of salicylates is predominantly characterized by two key enzymatic processes:
-
Hydrolysis: Salicylate esters are typically hydrolyzed by various esterases present in tissues like the liver and skin to yield salicylic acid.
-
Glucuronidation: Salicylic acid undergoes conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of more water-soluble metabolites that can be readily excreted. Two main glucuronide conjugates are formed:
-
Salicyl Phenolic Glucuronide
-
Salicyl Acyl Glucuronide
-
The formation of these glucuronide conjugates reduces the amount of pharmacologically active salicylic acid.[1]
Signaling and Metabolic Pathway Diagram
Caption: Metabolic pathway of a hypothetical salicylate ester.
Quantitative Data on Salicylate Metabolism
The following table summarizes the key enzymes involved in the glucuronidation of salicylic acid. A study using heterologously expressed enzymes and pooled human liver microsomes (HLMs) identified several UGT isoforms responsible for this metabolic conversion.[1]
| Enzyme Family | Specific Isoforms Involved | Primary Metabolites Formed | Notes |
| UGT | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7 | Salicylic Acid Phenolic Glucuronide, Salicylic Acid Acyl Glucuronide | All tested UGTs, with the exception of 1A4, 2B15, and 2B17, were found to catalyze both phenolic and acyl glucuronidation of salicylic acid.[1] UGT2B7 is suggested as a likely catalyst for acyl glucuronidation.[1] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol outlines a typical experiment to assess the metabolic stability and metabolite identification of a salicylate compound.
Objective: To determine the rate of metabolism and identify the major metabolites of a test salicylate.
Materials:
-
Test salicylate compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
UDP-glucuronic acid (UDPGA)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for analytical quantification)
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of the test salicylate in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the HLM suspension.
-
For glucuronidation assays, include UDPGA in the incubation mixture.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the test salicylate to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the test compound should be carefully chosen based on its expected therapeutic range and solubility.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic activity and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Experimental Workflow Diagram
References
Silanediol Salicylate: A Technical Whitepaper on its Anti-inflammatory and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silanediol (B1258837) salicylate (B1505791), a compound integrating an organosilicon (silanediol) moiety with a salicylate active group, is emerging as a significant ingredient in therapeutic and cosmececeutical formulations. This technical guide delves into the core anti-inflammatory and antioxidant properties of silanediol salicylate. By leveraging the well-documented mechanisms of salicylates and the unique properties of organosilicon compounds, this paper provides a comprehensive overview of its biological activities. This document outlines the putative mechanisms of action, including the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and its role as a potent antioxidant. Detailed experimental protocols for evaluating these properties are provided, alongside a structured presentation of expected quantitative data and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Inflammation and oxidative stress are interconnected pathological processes that underpin a multitude of acute and chronic diseases, as well as the intrinsic and extrinsic aging of the skin. Salicylates have a long-standing history in medicine for their anti-inflammatory effects.[1][2] this compound is a derivative of salicylic (B10762653) acid, valued for its anti-inflammatory, soothing, and antioxidant properties, particularly in cosmetic and dermatological applications.[1][3] This compound is synthesized through the hydrolysis of dimethylsilylsalicylate and combines the therapeutic benefits of salicylic acid with the skin-conditioning and regenerative properties attributed to silanols (organic silicon compounds).[1][4] The silanol (B1196071) component is thought to enhance the bioavailability and stability of the salicylate moiety, potentially leading to improved efficacy and reduced irritation. This whitepaper aims to provide a detailed technical overview of the anti-inflammatory and antioxidant properties of this compound for researchers and professionals in drug development.
Anti-inflammatory Properties of this compound
The anti-inflammatory effects of this compound are primarily attributed to the salicylate component, which is known to modulate key signaling pathways involved in the inflammatory cascade. Furthermore, the silicon moiety may contribute to these effects, as silicon, in the form of sodium metasilicate, has been shown to suppress the production of inflammatory cytokines and mediators.
Putative Mechanisms of Action
2.1.1. Inhibition of Pro-inflammatory Cytokine Production
This compound is expected to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5] This inhibition is crucial in mitigating the inflammatory response. The salicylate component can interfere with the signaling pathways that lead to the transcription of these cytokine genes.
2.1.2. Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Salicylates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.[6]
2.1.3. Modulation of the MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) signaling cascades are also key players in the inflammatory process. Pathways involving ERK, JNK, and p38 MAPKs are activated by various inflammatory stimuli and lead to the activation of transcription factors that regulate the expression of inflammatory genes. Salicylates can alter MAPK signaling, contributing to their anti-inflammatory effects.
Quantitative Data on Anti-inflammatory Activity
| Assay Type | Target | Expected Outcome for this compound | Reference Compound |
| Cytokine Inhibition Assay (LPS-stimulated macrophages) | TNF-α, IL-6, IL-1β | Dose-dependent reduction in cytokine secretion | Dexamethasone |
| COX-2 Inhibition Assay | Cyclooxygenase-2 Activity | Inhibition of PGE2 production | Ibuprofen |
| NF-κB Reporter Assay | NF-κB Transcriptional Activity | Reduced luciferase activity | Bay 11-7082 (NF-κB inhibitor) |
| Western Blot for p-p65 | NF-κB Nuclear Translocation | Decreased levels of phosphorylated p65 in the nucleus | - |
| Western Blot for p-p38/p-JNK | MAPK Pathway Activation | Decreased levels of phosphorylated p38 and JNK | SB203580 (p38 inhibitor), SP600125 (JNK inhibitor) |
Antioxidant Properties of this compound
This compound is described as a powerful hydrophilic free radical scavenger.[7] Its antioxidant properties are crucial for protecting cells from damage induced by reactive oxygen species (ROS), a key factor in cellular aging and various pathologies.
Putative Mechanisms of Action
3.1.1. Free Radical Scavenging
The primary antioxidant mechanism of this compound is believed to be its ability to directly scavenge free radicals. The phenolic structure of the salicylate moiety can donate a hydrogen atom to neutralize reactive oxygen species, thereby preventing them from damaging cellular components like lipids, proteins, and DNA.
3.1.2. Metal Ion Chelation
Transition metal ions, such as iron and copper, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The salicylate component of this compound may chelate these metal ions, rendering them inactive and thus preventing the generation of ROS.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of this compound can be quantified using various in-vitro assays. The following table presents the expected data formats from these assays.
| Assay Type | Principle | Expected Outcome for this compound | Reference Compound |
| DPPH Radical Scavenging Assay | Measures the ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Dose-dependent increase in scavenging activity (IC50 value) | Ascorbic Acid, Trolox |
| ABTS Radical Scavenging Assay | Measures the ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. | Dose-dependent increase in scavenging activity (IC50 value) | Ascorbic Acid, Trolox |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the inhibition of peroxyl radical-induced oxidation. | Higher ORAC value indicates greater antioxidant capacity. | Trolox |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-inflammatory and antioxidant properties of this compound.
Anti-inflammatory Assays
4.1.1. Cell Culture and Treatment Human keratinocytes (HaCaT) or murine macrophages (RAW 264.7) are cultured under standard conditions. Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α for a further duration (e.g., 24 hours).
4.1.2. Cytokine Quantification (ELISA) The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4.1.3. NF-κB Activation Assay (Western Blot) Following cell treatment, nuclear and cytoplasmic extracts are prepared. The levels of the NF-κB p65 subunit in each fraction are determined by Western blotting using an antibody specific for p65. Phosphorylation of p65 can also be assessed using a phospho-specific antibody.
4.1.4. MAPK Activation Assay (Western Blot) Whole-cell lysates are prepared after treatment. The activation of MAPK pathways is assessed by Western blotting using antibodies specific for the phosphorylated forms of p38, JNK, and ERK.
Antioxidant Assays
4.2.1. DPPH Radical Scavenging Assay A solution of DPPH in methanol (B129727) is prepared. Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
4.2.2. ABTS Radical Scavenging Assay The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The ABTS•+ solution is diluted to a specific absorbance at 734 nm. Various concentrations of this compound are added to the ABTS•+ solution, and the absorbance is measured after a set incubation time. The percentage of inhibition is calculated to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
Caption: General experimental workflow for in-vitro antioxidant assays (DPPH/ABTS).
Conclusion
This compound represents a promising multifunctional ingredient with significant anti-inflammatory and antioxidant potential. Its dual nature, combining the established therapeutic effects of salicylates with the beneficial properties of an organosilicon moiety, makes it a compelling candidate for further research and development in both pharmaceutical and cosmeceutical fields. The mechanisms of action likely involve the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK, and the effective scavenging of free radicals. The experimental protocols detailed in this whitepaper provide a robust framework for the quantitative evaluation of these properties. Further research is warranted to elucidate the precise quantitative efficacy of this compound and to explore its full therapeutic potential.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound SP2-BERI PHARMA CO., LTD. [en.zhberi.com]
- 4. ewg.org [ewg.org]
- 5. cosmetic-labs.com [cosmetic-labs.com]
- 6. Salicylate-Based Ionic Liquids as Innovative Ingredients in Dermal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
The Influence of Silanediol Salicylate on Dermal Integrity: A Technical Examination of Collagen and Elastin Synthesis
For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the effects of silanediol (B1258837) salicylate (B1505791) on the synthesis of collagen and elastin (B1584352), two critical proteins for maintaining the structural integrity and elasticity of the skin. Drawing upon available in-vivo and in-vitro research, this document provides a detailed overview of the compound's mechanism of action, quantitative effects on protein and gene expression, and the experimental protocols utilized in its evaluation.
Core Findings on Extracellular Matrix Enhancement
Silanediol salicylate, a compound that combines the benefits of organic silicon and salicylic (B10762653) acid, has demonstrated a positive influence on the dermal extracellular matrix. A pilot in-vivo study involving the injection of a 0.1% salicylate silanol (B1196071) solution into the forearm of healthy female volunteers revealed a statistically significant increase in the density of both collagen and elastic fibers. While the study did not quantify the precise percentage of this increase, histological analysis of skin biopsies confirmed a denser and more organized dermal fiber architecture.
Further supporting these findings, an in-vitro study on a silanol-based product, RRS® Silisorg, which contains a derivative of this compound, has provided quantitative data on gene expression in human skin fibroblasts. The study reported a notable upregulation of key extracellular matrix genes.
Quantitative Data Summary
| Gene | Fold Increase in Expression | Cell Type | Duration of Exposure |
| COL1A1 (Collagen Type I Alpha 1) | 4.7 | Human Skin Fibroblasts | 48 hours |
| ELN (Elastin) | 2.5 | Human Skin Fibroblasts | 48 hours |
This data is derived from an in-vitro study on a commercial product containing a silanol derivative and resveratrol. The exact concentration of the active silanol component was not specified.
Postulated Mechanism of Action and Signaling Pathways
The observed effects of this compound on collagen and elastin synthesis are likely attributable to the synergistic action of its two main components: the silanol group and the salicylate moiety.
Organic silicon , in the form of silanols, is recognized as an essential trace element for the proper functioning of connective tissue. It is believed to play a crucial role in the enzymatic processes involved in the cross-linking of collagen and elastin fibers, thereby contributing to their strength and stability.
Salicylic acid and its derivatives have been shown to influence various cellular signaling pathways. While the precise signaling cascade activated by this compound is yet to be fully elucidated, the Transforming Growth Factor-beta (TGF-β) pathway is a primary candidate. The TGF-β/Smad signaling cascade is a well-established regulator of extracellular matrix protein synthesis, including collagen. It is plausible that the salicylate component of the molecule modulates this pathway in dermal fibroblasts, leading to the observed increase in collagen gene expression.
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed TGF-β/Smad signaling pathway activated by this compound.
Detailed Experimental Protocols
To facilitate further research and validation of the effects of this compound, this section outlines the methodologies for key experiments.
In-Vitro Study: Gene Expression Analysis in Human Dermal Fibroblasts
Objective: To quantify the effect of this compound on the gene expression of collagen (COL1A1) and elastin (ELN) in human dermal fibroblasts.
Workflow Diagram:
Caption: Workflow for analyzing gene expression in fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Once the cells reach 80% confluency, the culture medium is replaced with a medium containing various concentrations of this compound (e.g., 0.01%, 0.1%, 1%). A vehicle control (the solvent used to dissolve this compound) is also included. Cells are incubated for a predetermined time course (e.g., 24, 48, 72 hours).
-
RNA Extraction: Total RNA is extracted from the fibroblasts using a suitable RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with specific primers for COL1A1, ELN, and one or more housekeeping genes (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
In-Vivo Study: Histological Analysis of Skin Biopsies
Objective: To qualitatively and quantitatively assess the changes in collagen and elastin fiber density and organization in human skin following treatment with this compound.
Workflow Diagram:
Caption: Workflow for histological analysis of skin biopsies.
Methodology:
-
Subject Treatment: A cohort of healthy volunteers receives treatment with this compound. In the pilot study, this involved ten weekly intradermal injections of a 0.1% solution in the forearm. A contralateral limb can serve as an untreated control.
-
Biopsy Collection: After the treatment period, 4-mm punch biopsies are collected from both the treated and control sites under local anesthesia.
-
Tissue Processing: The biopsy samples are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin (B1166041) wax. Thin sections (e.g., 5 µm) are cut using a microtome.
-
Histological Staining:
-
Masson's Trichrome Stain: To visualize and quantify collagen fibers (which stain blue).
-
Verhoeff-Van Gieson Stain: To visualize and quantify elastic fibers (which stain black).
-
-
Microscopic Examination: The stained sections are examined under a light microscope, and digital images are captured at a standardized magnification.
-
Quantitative Image Analysis: Image analysis software (e.g., ImageJ) is used to quantify the area occupied by collagen and elastic fibers relative to the total dermal area. This provides a quantitative measure of fiber density. The organization and morphology of the fibers can also be qualitatively assessed.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising compound for stimulating the synthesis of collagen and elastin in the skin. The in-vivo and in-vitro data, although preliminary, point towards its potential as an active ingredient in dermatological and cosmetic formulations aimed at improving skin firmness and elasticity.
Future research should focus on:
-
Conducting dose-response and time-course studies to determine the optimal concentration and application frequency of this compound for maximizing collagen and elastin synthesis.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the TGF-β/Smad cascade.
-
Performing larger-scale, placebo-controlled clinical trials to definitively establish the efficacy and safety of topical formulations containing this compound for improving the signs of skin aging.
This technical guide provides a foundational understanding of the effects of this compound on collagen and elastin synthesis. It is intended to serve as a valuable resource for scientists and researchers in the fields of dermatology, cosmetology, and drug development, and to encourage further investigation into the therapeutic potential of this intriguing compound.
Silanediol Salicylate and Its Putative Role in Intercellular Communication: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth, peer-reviewed research specifically investigating the role of silanediol (B1258837) salicylate (B1505791) in intercellular communication. The majority of available information is derived from cosmetic ingredient databases and commercial product descriptions. Consequently, this technical guide will address the known applications of silanediol salicylate and extrapolate its potential biological roles by examining the well-documented activities of its constituent moieties: salicylate and silanol (B1196071) (organic silicon). This paper will clearly distinguish between established scientific evidence for the components and the largely unsubstantiated claims for the combined molecule.
Introduction to this compound
This compound is an ester of salicylic (B10762653) acid and a silanediol, primarily utilized in the cosmetics industry as a skin conditioning agent and emollient.[1][2] It is purported to possess anti-inflammatory, keratolytic, and skin-conditioning properties, contributing to improved skin texture and tone.[3] Notably, some commercial sources claim that this compound can improve and promote communication between keratinocytes and fibroblasts, thereby activating cellular functions and offering soothing effects.[4] However, these claims are not yet substantiated by rigorous, peer-reviewed experimental studies.
An in-vitro metabolism study using human liver S9 fractions included this compound as a control substance and noted that it is not expected to metabolize into salicylic acid.[5] This suggests its biological activity may be distinct from that of traditional salicylates and warrants investigation as a unique chemical entity.
The Salicylate Moiety: A Potent Modulator of Cellular Signaling
The salicylate moiety is a well-known pharmacophore with potent anti-inflammatory effects.[6][7] Its mechanisms of action are multifaceted and extend beyond the classical inhibition of cyclooxygenase (COX) enzymes.[8] Salicylates are known to directly influence key signaling pathways that are central to intercellular communication, particularly in the context of inflammation and cellular metabolism.
Modulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[12][13] Salicylates have been shown to inhibit NF-κB activation, representing a key mechanism for their anti-inflammatory effects.[7][9][14]
Activation of the AMP-Activated Protein Kinase (AMPK) Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[15] Salicylate is a direct, allosteric activator of AMPK.[16] This activation is independent of changes in the cellular AMP:ATP ratio.[15] AMPK activation by salicylate has pleiotropic effects, including the modulation of lipid metabolism and the inhibition of anabolic pathways, which can indirectly influence inflammatory processes and cell behavior, such as keratinocyte migration.[15][17][18]
Quantitative Data on Salicylate Activity
The following table summarizes quantitative data from an in vitro study on the effects of salicylate on mouse keratinocytes and fibroblasts.
| Parameter | Cell Type | Treatment | Concentration | Result | Citation |
| AMPK Activation | Keratinocytes & Fibroblasts | Salicylate | > 1 mM | Significant increase in AMPK phosphorylation | [18] |
| Cell Proliferation | Keratinocytes | Salicylate | > 1 mM | Significant reduction in proliferation | [18] |
| Cell Migration | Fibroblasts | Salicylate | Not specified | No effect on migratory capacity | [18] |
Experimental Protocol: NF-κB p65 Translocation Assay
This protocol provides a generalized workflow for measuring the nuclear translocation of the NF-κB p65 subunit, a key indicator of NF-κB activation, using high-content imaging.
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., salicylate) and a known inhibitor (positive control) in serum-free medium.
-
Pre-incubate cells with the compounds for a defined period (e.g., 1 hour).
-
-
Stimulation:
-
Fixation and Permeabilization:
-
Fix the cells by adding 4% formaldehyde (B43269) in PBS and incubating for 15-20 minutes at room temperature.[19]
-
Wash the cells three times with PBS.
-
Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10-15 minutes.[19]
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[19][20]
-
Wash three times with wash buffer (e.g., 0.01% Tween-20 in PBS).[19]
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the counterstain.
-
Quantify the fluorescence intensity of the p65 antibody stain in both compartments for each cell.
-
The primary readout is the ratio of nuclear to cytoplasmic fluorescence intensity, which reflects the degree of NF-κB translocation.[19]
-
The Silanol Moiety: Impact on the Dermal Extracellular Matrix
Organic silicon, in the form of silanols, is essential for the stabilization and maintenance of skin structures.[21] It is believed to interact with extracellular matrix (ECM) components like proteins and glycosaminoglycans.[21] Studies on silanol-containing formulations have demonstrated a direct impact on fibroblast activity, which is critical for skin homeostasis and repair.
Stimulation of Fibroblast Gene Expression
Fibroblasts are the primary cell type responsible for synthesizing ECM components, including collagen and elastin, which provide the skin with its tensile strength and elasticity.[22] In vitro studies have shown that organic silicon can stimulate fibroblasts to increase the gene expression of key ECM molecules. One study on a medical device containing monomethylsilanol mannuronate (a silanol derivative) found a significant upregulation in the expression of genes for Collagen Type I, Elastin, and Hyaluronan Synthase 2 (HAS2).[21][23] HAS2 is the enzyme responsible for producing high molecular weight hyaluronic acid, a key molecule for skin hydration.[23]
Quantitative Data on Silanol Activity
The following table presents quantitative gene expression data from an in vitro study where human skin fibroblasts were treated with a formulation containing monomethylsilanol mannuronate.[23]
| Gene Target | Treatment Concentration | Time Point | Fold Increase in Gene Expression (vs. Control) | Citation |
| HAS2 | 1 mg/mL | 24 hours | 25x | [23] |
| Collagen Type I | 1 mg/mL | 48 hours | 4.7x | [23] |
| Elastin | 1 mg/mL | 48 hours | 2.5x | [23] |
Experimental Protocol: Collagen Synthesis Assay (Sirius Red Method)
This protocol outlines a common colorimetric method for quantifying total collagen produced by fibroblasts in cell culture.
-
Cell Culture and Treatment:
-
Seed fibroblasts (e.g., human dermal fibroblasts) in a 6-well plate at a density that will achieve ~90% confluence at the time of harvest.[5]
-
Culture cells in appropriate growth medium. After adherence, switch to a low-serum medium and treat with the test compound (e.g., silanol formulation) for the desired duration (e.g., 48-72 hours).
-
-
Sample Collection:
-
Culture Medium (Secreted Collagen): Collect the culture supernatant into a centrifuge tube.
-
Cell Layer (Cell-Associated Collagen): Wash the cell layer twice with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.[4] Scrape the cells and collect the lysate.
-
-
Collagen Precipitation (from Medium):
-
Add a solution of 25% saturated ammonium (B1175870) sulfate (B86663) to the collected culture medium and incubate for 24 hours at 4°C with constant agitation to precipitate collagen.[2][4]
-
Centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the collagen.[4]
-
Discard the supernatant and resuspend the pellet in 0.5 M acetic acid.[4]
-
-
Sirius Red Staining:
-
Prepare a Sirius Red staining solution (e.g., 0.1% Sirius Red in saturated picric acid).
-
Add 1 mL of the staining solution to 200 µL of the collagen-containing sample (from either the cell lysate or the resuspended medium pellet).[2]
-
Incubate at room temperature for 30-60 minutes with gentle agitation.
-
Centrifuge at ~15,000 rpm for 15 minutes to pellet the collagen-dye complex.[5]
-
Carefully discard the supernatant. Wash the pellet with 0.1 M HCl to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye from the pellet by adding a known volume of 0.1 M or 0.5 M NaOH and vortexing until the pellet is fully dissolved.[2]
-
Transfer the colored solution to a 96-well plate.
-
Read the absorbance at a wavelength between 540-570 nm using a microplate reader.
-
Quantify the collagen concentration by comparing the absorbance values to a standard curve prepared using known concentrations of purified Type I collagen.[2]
-
The Keratinocyte-Fibroblast Axis: A Hub of Intercellular Communication
The structural and functional integrity of the skin relies on constant, bidirectional communication between epidermal keratinocytes and dermal fibroblasts.[24][25] This "crosstalk" is mediated by a complex network of soluble factors, including growth factors and cytokines, which regulate processes like cell proliferation, migration, differentiation, and ECM remodeling.[25] Disruption of this communication can lead to impaired wound healing and fibrotic disorders.[24]
Keratinocytes release factors like IL-1 that stimulate fibroblasts, while fibroblasts, in turn, secrete factors such as Keratinocyte Growth Factor (KGF) and basic Fibroblast Growth Factor (bFGF) that act on keratinocytes.[25][26] This dynamic reciprocity is essential for maintaining skin homeostasis.[25]
Given the unsubstantiated claim that this compound promotes communication between these cells, it is plausible that its components could act on this axis. The salicylate moiety could modulate the inflammatory signals within this crosstalk, while the silanol moiety could directly stimulate fibroblasts to produce ECM components, a key output of this intercellular dialogue. However, this remains speculative without direct experimental evidence.
Conclusion and Future Directions
This compound is a cosmetic ingredient with purported benefits for skin health, including an alleged role in promoting intercellular communication. This whitepaper reveals a critical gap in the scientific literature, as there is no peer-reviewed data to substantiate these claims or elucidate a specific mechanism of action.
By dissecting the molecule into its constituent parts, we can hypothesize a potential mode of action. The salicylate moiety is a known modulator of key inflammatory and metabolic signaling pathways (NF-κB and AMPK), which are integral to cellular communication. The silanol moiety has been shown in preliminary studies to directly stimulate fibroblasts, a crucial cell type in the skin's communication network, to increase the production of essential extracellular matrix components.
While these individual activities are well-documented, it cannot be assumed that this compound acts as a simple combination of its parts, especially as evidence suggests it may not be a pro-drug for salicylic acid.[5] Therefore, the central challenge and opportunity lie in investigating the biological activity of the intact molecule.
Future research should focus on:
-
In Vitro Co-culture Models: Utilizing keratinocyte-fibroblast co-culture systems to directly assess the effect of this compound on the secretion of key growth factors and cytokines.
-
Signaling Pathway Analysis: Performing targeted studies to determine if this compound directly modulates the NF-κB, AMPK, or other relevant pathways in skin cells.
-
Metabolism and Bioavailability: Clarifying the metabolic fate of this compound in skin to understand if its effects are attributable to the parent compound or its metabolites.
Addressing these questions will be crucial to validating the cosmetic claims and uncovering any potential therapeutic applications for this compound in dermatology and tissue repair.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 4. scielo.br [scielo.br]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. asp-inc.com [asp-inc.com]
- 7. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 8. webofjournals.com [webofjournals.com]
- 9. Aspirin - Wikipedia [en.wikipedia.org]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Salicylate induces epithelial actin reorganization via activation of the AMP-activated protein kinase and promotes wound healing and contraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 21. youtube.com [youtube.com]
- 22. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. In vitro study of RRS® Silisorg CE Class III medical device composed of silanol: effect on human skin fibroblasts and its clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Roles of cutaneous cell-cell communication in wound healing outcome: An emphasis on keratinocyte-fibroblast crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The importance of both fibroblasts and keratinocytes in a bilayered living cellular construct used in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolysis of Dimethylsilylsalicylate to Silanediol Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silanediol (B1258837) salicylate (B1505791), a compound of interest in the cosmetic and pharmaceutical fields, is synthesized through the hydrolysis of its precursor, dimethylsilylsalicylate. This technical guide provides a comprehensive overview of this chemical transformation. While specific, publicly available experimental data on this exact reaction is limited, this document outlines a plausible reaction mechanism, a detailed, generalized experimental protocol based on analogous chemical reactions, and expected analytical characterization methods. The guide also includes visualizations of the chemical processes and workflows to aid in understanding.
Introduction
Silanediol salicylate is an organic compound that combines a salicylate moiety with a silanediol functional group. It is recognized for its potential anti-inflammatory and soothing properties, making it a valuable ingredient in skincare and cosmetic formulations. The synthesis of this compound is achieved through the hydrolysis of dimethylsilylsalicylate, a silyl (B83357) ester. This process involves the cleavage of the silicon-oxygen bond of the ester by water, leading to the formation of the corresponding silanol (B1196071) and salicylic (B10762653) acid.
Reaction Mechanism and Workflow
The hydrolysis of dimethylsilylsalicylate is a nucleophilic substitution reaction at the silicon center. The reaction proceeds via the attack of a water molecule on the silicon atom, leading to the cleavage of the silyl ester bond. This process can be catalyzed by either acid or base, although the lability of silyl esters often allows the reaction to proceed under neutral conditions with sufficient water present.
Proposed Reaction Pathway
The overall transformation can be visualized as follows:
Methodological & Application
Application Note: In Vitro Skin Penetration of Silanediol Salicylate using the Franz Diffusion Cell Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silanediol (B1258837) salicylate (B1505791) is a compound that combines salicylic (B10762653) acid with a silicone derivative, utilized in cosmetic and dermatological formulations for its anti-inflammatory, keratolytic, and skin-conditioning properties.[1][2][3] It is designed to gently exfoliate the skin, improving texture and tone, while also helping to reduce redness and irritation.[1] To ensure both the efficacy and safety of topical products containing this ingredient, it is crucial to evaluate its penetration through the skin barrier.
This application note provides a detailed protocol for assessing the in vitro percutaneous absorption of silanediol salicylate using the Franz diffusion cell method. This assay is considered the "gold standard" for in vitro skin penetration testing and follows the principles outlined in the OECD Guideline 428.[4][5] The protocol described herein allows for the quantitative measurement of this compound permeation through excised human or porcine skin, providing key data for formulation development and safety assessment.
Principle of the Assay
The in vitro Franz diffusion cell assay measures the absorption of a test substance through a skin sample mounted between two chambers: a donor compartment and a receptor compartment.[4] The test formulation containing this compound is applied to the outer surface of the skin (stratum corneum) in the donor chamber. The receptor chamber is filled with a fluid that mimics physiological conditions, which is continuously stirred and maintained at a constant temperature to simulate blood flow. At predetermined time intervals, samples are collected from the receptor fluid to quantify the amount of the substance that has permeated the skin.[6]
Experimental Protocol
This protocol is based on the OECD Test Guideline 428 for Skin Absorption: In Vitro Method.[6]
1. Materials and Reagents
-
Equipment:
-
Franz diffusion cells (static or flow-through) with a known diffusion area (e.g., 1.0 cm²)
-
Water bath with circulator and heater
-
Magnetic stir plate and stir bars
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Homogenizer
-
-
Skin Membrane:
-
Chemicals and Reagents:
-
This compound test formulation (e.g., cream, gel)
-
This compound analytical standard
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
-
Distilled or deionized water
-
2. Experimental Workflow Diagram
Caption: Workflow for the in vitro skin penetration assay using Franz diffusion cells.
3. Detailed Methodology
3.1. Skin Membrane Preparation
-
Use fresh human or porcine skin. If frozen, thaw slowly at 4°C overnight.
-
Carefully remove any subcutaneous fat.
-
Prepare split-thickness skin membranes (approx. 200-400 µm) using a dermatome.
-
Cut the skin into discs of an appropriate size to fit the Franz diffusion cells.
-
Visually inspect the skin discs for any imperfections or holes.
3.2. Franz Cell Assembly and Equilibration
-
Mount each skin disc between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor chamber.[4]
-
Clamp the chambers together securely.
-
Fill the receptor chamber with pre-warmed (32°C) receptor fluid (e.g., PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin.[4]
-
Place the cells in the water bath maintained at a temperature to ensure the skin surface is at 32°C ± 1°C.[7]
-
Allow the system to equilibrate for at least 30 minutes.
3.3. Dosing of Test Formulation
-
Apply a finite dose of the this compound formulation to the skin surface in the donor chamber. For a semi-solid, this is typically 5-10 mg/cm².[6][8]
-
Spread the formulation evenly over the diffusion area.
-
The donor chamber is typically left open to the air to mimic in-use conditions.[8]
3.4. Sampling Procedure
-
At predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot of the receptor fluid (e.g., 200 µL) for analysis.[7]
-
Immediately after each collection, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.[7]
-
Store samples at 4°C until analysis.
3.5. Mass Balance and Skin Deposition
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.
-
Skin Surface Wash: Wash the skin surface with a suitable solvent (e.g., methanol or PBS with surfactant) to recover any unabsorbed formulation.
-
Stratum Corneum: Perform tape stripping on the skin surface to separate the stratum corneum. Pool the tapes for extraction.
-
Epidermis and Dermis: Separate the remaining epidermis from the dermis.
-
Extraction: Mince each skin compartment (stratum corneum tapes, epidermis, dermis) and extract the this compound using a suitable solvent (e.g., acetonitrile) and homogenization.
-
Analyze all fractions (receptor fluid, skin wash, and skin extracts) to determine the total distribution of the applied dose.
4. Analytical Method: HPLC-UV
Quantification of this compound (or its primary metabolite, salicylic acid) is performed using a validated HPLC-UV method.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 236 nm or 304 nm for salicylates.[9][10]
-
Injection Volume: 20 µL.[10]
-
Standard Curve: Prepare a calibration curve using known concentrations of this compound in the receptor fluid (e.g., 0.1 - 50 µg/mL).
5. Data Presentation and Analysis
The cumulative amount of this compound permeated per unit area (µg/cm²) is calculated for each time point and corrected for sample replacement. Plot the cumulative amount permeated versus time.
-
Steady-State Flux (Jss): The rate of penetration across the skin, calculated from the slope of the linear portion of the cumulative permeation curve (µg/cm²/h).
-
Lag Time (Tlag): The time intercepted on the x-axis from the linear portion of the permeation curve (h).
-
Permeability Coefficient (Kp): Calculated as Jss divided by the concentration of the active in the donor formulation (cm/h).
Quantitative Data Summary
The following tables present example data from an in vitro penetration study of a 2% this compound cream.
Table 1: Cumulative Permeation of this compound Over 24 Hours
| Time (hours) | Cumulative Amount Permeated (µg/cm²) (Mean ± SD, n=4) |
| 0 | 0.00 ± 0.00 |
| 2 | 0.85 ± 0.15 |
| 4 | 2.95 ± 0.41 |
| 8 | 9.80 ± 1.10 |
| 12 | 18.55 ± 2.05 |
| 24 | 42.60 ± 4.35 |
Table 2: Skin Permeation and Deposition Parameters
| Parameter | Value (Mean ± SD, n=4) |
| Permeation Parameters | |
| Steady-State Flux (Jss) (µg/cm²/h) | 2.15 ± 0.22 |
| Lag Time (Tlag) (h) | 3.10 ± 0.35 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.108 ± 0.011 |
| Deposition at 24h (% of Applied Dose) | |
| Stratum Corneum | 15.4 ± 2.1 |
| Epidermis | 4.8 ± 0.9 |
| Dermis | 1.1 ± 0.3 |
| Total Skin Deposition | 21.3 ± 3.0 |
| Amount Permeated (Receptor Fluid) | 2.1 ± 0.2 |
| Unabsorbed (Skin Surface Wash) | 75.8 ± 5.1 |
| Total Recovery (%) | 99.2 ± 4.5 |
Mechanism of Action Visualization
The primary actions of this compound are exfoliation (keratolysis) and anti-inflammation, which occur after it penetrates the stratum corneum.
References
- 1. myrevea.com [myrevea.com]
- 2. altmeyers.org [altmeyers.org]
- 3. This compound - Descrizione [tiiips.com]
- 4. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 5. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 6. oecd.org [oecd.org]
- 7. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Evaluate Skin Penetration In Vitro | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. turkjps.org [turkjps.org]
Application Note: A Proposed HPLC-UV Method for the Quantification of Silanediol Salicylate
Abstract
This application note outlines a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of silanediol (B1258837) salicylate (B1505791). Due to a lack of established methods for this specific analyte, this protocol has been developed based on validated methods for structurally related compounds, including salicylic (B10762653) acid and its derivatives. The proposed method utilizes a C8 column with a mobile phase consisting of a methanol-water mixture with an acidic modifier, and UV detection. This document provides the detailed experimental protocol, instrument parameters, and a discussion of method validation considerations.
Introduction
Silanediol salicylate is a compound of interest in pharmaceutical and cosmetic research. Accurate and precise quantification is crucial for quality control, formulation development, and stability studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of active pharmaceutical ingredients and related substances due to its specificity, sensitivity, and robustness.[1][2] This proposed method provides a starting point for the development and validation of a reliable analytical procedure for this compound.
Experimental Protocol
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Materials
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters are based on methods for similar compounds and may require optimization.[1]
| Parameter | Proposed Value |
| Column | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (65:35, v/v) containing 1.0% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (initial suggestion: 304 nm)[1] |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in methanol and dilute to volume with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-150 µg/mL).
Preparation of Sample Solutions
The sample preparation procedure will depend on the matrix. For a bulk drug substance:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in methanol in a volumetric flask to obtain a theoretical concentration within the calibration range.
-
Dilute with the mobile phase as necessary.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Considerations
A full method validation should be performed according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a placebo and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples at different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be less than 2%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clarity.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | |||
| 100% | |||
| 120% | |||
| Mean Recovery (%) |
Table 3: Precision Data
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
| Concentration (µg/mL) | |
| Mean Peak Area | |
| Standard Deviation | |
| RSD (%) |
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
This application note presents a proposed HPLC method for the quantification of this compound. The method is based on established analytical procedures for similar compounds and provides a solid foundation for further development and validation. The detailed protocol and validation guidelines will be valuable for researchers, scientists, and drug development professionals working with this compound.
References
Application Notes and Protocols for Silanediol Salicylate Cytotoxicity Testing in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanediol (B1258837) salicylate (B1505791) is a compound of interest in various fields, including cosmetics and potentially therapeutics.[1] As with any compound intended for biological application, rigorous testing of its cytotoxic potential is essential. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of silanediol salicylate using standard cell-based assays. The protocols detailed herein are designed to be adaptable to various cell lines and laboratory settings.
Salicylates, the class of compounds to which this compound belongs, have been shown to induce cell death through apoptosis and can modulate various signaling pathways.[2][3] Therefore, a multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This document outlines protocols for three key assays: the MTT assay to assess cell viability, the LDH assay to measure membrane integrity, and a caspase-3 activity assay to quantify apoptosis.
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Human Dermal Fibroblasts (HDFs) after 24-hour exposure.
| Assay | Endpoint | This compound Concentration (µM) | Result (Mean ± SD) | % of Control |
| MTT | Cell Viability | 0 (Vehicle Control) | 1.25 ± 0.08 (OD 570nm) | 100% |
| 10 | 1.18 ± 0.06 (OD 570nm) | 94.4% | ||
| 50 | 0.95 ± 0.05 (OD 570nm) | 76.0% | ||
| 100 | 0.63 ± 0.04 (OD 570nm) | 50.4% | ||
| 250 | 0.31 ± 0.03 (OD 570nm) | 24.8% | ||
| 500 | 0.15 ± 0.02 (OD 570nm) | 12.0% | ||
| LDH | Cytotoxicity | 0 (Vehicle Control) | 0.12 ± 0.02 (OD 490nm) | 0% |
| 10 | 0.15 ± 0.03 (OD 490nm) | 3.4% | ||
| 50 | 0.28 ± 0.04 (OD 490nm) | 18.2% | ||
| 100 | 0.55 ± 0.06 (OD 490nm) | 48.9% | ||
| 250 | 0.89 ± 0.07 (OD 490nm) | 87.5% | ||
| 500 | 1.05 ± 0.09 (OD 490nm) | 105.7% (Max Lysis) | ||
| Caspase-3 | Apoptosis | 0 (Vehicle Control) | 0.25 ± 0.03 (OD 405nm) | 1.0x |
| 10 | 0.30 ± 0.04 (OD 405nm) | 1.2x | ||
| 50 | 0.55 ± 0.05 (OD 405nm) | 2.2x | ||
| 100 | 1.10 ± 0.09 (OD 405nm) | 4.4x | ||
| 250 | 1.85 ± 0.12 (OD 405nm) | 7.4x | ||
| 500 | 1.95 ± 0.15 (OD 405nm) | 7.8x |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5]
Materials:
-
Human Dermal Fibroblasts (or other cell line of choice)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO, ethanol, or sterile PBS)[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. Include wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 4 hours at 37°C in the dark.[8]
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.[7]
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[9]
Materials:
-
Cells and reagents as listed for the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).
-
96-well clear flat-bottom plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol (steps 1-5).
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.[10]
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Add 50 µL of the stop solution (provided in the kit) to each well.[10]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[10]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[12] The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore that can be quantified.[13]
Materials:
-
Cells and reagents as listed for the MTT assay.
-
Commercially available colorimetric caspase-3 assay kit.
-
Chilled cell lysis buffer.
-
Reaction buffer containing DTT.
-
Caspase-3 substrate (DEVD-pNA).[13]
-
96-well clear flat-bottom plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 6-well plate or larger vessel to obtain a sufficient number of cells for lysate preparation.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
Induce apoptosis in a positive control cell population using a known inducer (e.g., staurosporine).
-
Harvest the cells (both adherent and suspension) and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells).[14]
-
Incubate on ice for 10-15 minutes.[14]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[14]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate per well. Adjust the volume with lysis buffer.
-
Prepare the reaction mix by adding the caspase-3 substrate (DEVD-pNA) to the reaction buffer containing DTT, as per the kit instructions.[12]
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Measure the absorbance at 400-405 nm using a microplate reader.[13]
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.[13]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Putative Signaling Pathway for Salicylate-Induced Apoptosis
Caption: Potential signaling pathway of salicylate-induced apoptosis.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Sodium salicylate induces apoptosis in HCT116 colorectal cancer cells through activation of p38MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin and sodium salicylate inhibit proliferation and induce apoptosis in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mpbio.com [mpbio.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Topical Silanediol Salicylate
Introduction: Therapeutic Potential of Silanediol Salicylate (B1505791)
Silanediol salicylate is a compound that combines the properties of a salicylate with an organic silicon (silanol) core. This unique structure suggests a multi-faceted therapeutic potential for topical applications.
-
Salicylate Moiety: Salicylates are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[1][2][3] Topical salicylates are widely used for their analgesic, anti-inflammatory, and keratolytic effects.[4][5]
-
Silanol (B1196071) (Organic Silicon) Core: Silanols are known to play a role in the restructuring of dermal connective tissue.[6] Studies have shown that organic silicon can stimulate the production of collagen and elastic fibers, leading to a remodeling of the dermal architecture.[7][8] It also acts as a skin-conditioning agent and emollient.[9]
The combination of these two moieties in this compound suggests potential efficacy in treating inflammatory skin conditions, localized pain, and in promoting skin health and rejuvenation.
In Vivo Efficacy Models and Protocols
Anti-Inflammatory Efficacy
Model: Carrageenan-Induced Paw Edema in Rodents. This is a standard and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[10][11]
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into the following groups (n=6 per group):
-
Group I: Vehicle Control (topical base formulation without this compound)
-
Group II: Positive Control (e.g., topical Diclofenac gel 1%)
-
Group III: Test Group 1 (e.g., 1% this compound topical formulation)
-
Group IV: Test Group 2 (e.g., 2% this compound topical formulation)
-
-
Procedure: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Apply a standardized amount (e.g., 100 mg) of the respective topical formulation to the plantar surface of the right hind paw of each animal in the assigned group. c. One hour after topical application, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Workflow Diagram:
Data Presentation:
| Treatment Group | Dose (% w/w) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Positive Control (Diclofenac) | 1% | 0.38 ± 0.03 | 55.3 |
| This compound | 1% | 0.55 ± 0.04 | 35.3 |
| This compound | 2% | 0.42 ± 0.04 | 50.6 |
(Note: Data are hypothetical and for illustrative purposes only.)
Analgesic Efficacy
Model: Acetic Acid-Induced Writhing Test in Mice. This model is used to evaluate peripheral analgesic activity.[12]
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25 g).
-
Acclimatization & Grouping: Similar to the anti-inflammatory model. Topical formulations are applied to a shaved area on the back of the mice.
-
Procedure: a. Apply a standardized amount (e.g., 50 mg) of the respective topical formulation to the shaved dorsal area. b. One hour after application, administer an intraperitoneal (i.p.) injection of 0.6% v/v acetic acid solution (10 mL/kg body weight). c. Immediately after the injection, place each mouse in an individual observation chamber. d. Five minutes after the acetic acid injection, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 10 minutes.
-
Data Analysis: Calculate the percentage protection (analgesic activity) using the formula: % Protection = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Workflow Diagram:
Data Presentation:
| Treatment Group | Dose (% w/w) | Mean Number of Writhes | % Protection |
| Vehicle Control | - | 35.2 ± 2.5 | - |
| Positive Control (Diclofenac) | 1% | 15.8 ± 1.9 | 55.1 |
| This compound | 1% | 24.5 ± 2.1 | 30.4 |
| This compound | 2% | 18.1 ± 2.0 | 48.6 |
(Note: Data are hypothetical and for illustrative purposes only.)
Skin Penetration and Dermal Remodeling
Model: In Vivo Skin Biopsy and Histological Analysis in Hairless Rats or Human Volunteers.
Experimental Protocol:
-
Model: Hairless rats or human volunteers (with ethical approval).
-
Procedure: a. Define treatment areas on the skin (e.g., forearm for humans, dorsal skin for rats). b. Apply the this compound formulation daily for a specified period (e.g., 4 weeks). A contralateral site can be used as an untreated control.[8] c. At the end of the treatment period, obtain full-thickness punch biopsies from the treated and control sites. d. Process the biopsies for histological analysis.
-
Histological Staining and Analysis:
-
Masson's Trichrome Stain: To visualize and quantify collagen fibers.
-
Verhoeff-Van Gieson Stain: To visualize and quantify elastic fibers.
-
Image Analysis: Use digital image analysis software to quantify the density and organization of collagen and elastic fibers in the dermis.[8]
-
-
Data Analysis: Compare the fiber density and distribution between treated and control sites.
Data Presentation:
| Parameter | Untreated Control Site | This compound Treated Site | % Change | p-value |
| Collagen Fiber Density (Area %) | 65.8 ± 5.2 | 78.3 ± 4.9 | +19.0% | <0.05 |
| Elastic Fiber Density (Area %) | 12.1 ± 1.8 | 15.5 ± 2.1 | +28.1% | <0.05 |
(Note: Data are hypothetical, based on the expected effects of silanols, and for illustrative purposes only.[8])
Signaling Pathways
The therapeutic effects of this compound are likely mediated through the modulation of key inflammatory and cellular signaling pathways.
Anti-inflammatory and Analgesic Pathway: The salicylate component is expected to inhibit the Cyclooxygenase (COX) pathway, reducing the synthesis of prostaglandins (like PGE2) from arachidonic acid. This action decreases inflammation and reduces the sensitization of nociceptors, leading to analgesia. Additionally, salicylates have been shown to inhibit the activation of NF-κB and activate AMP-activated protein kinase (AMPK), both of which play roles in modulating inflammatory responses.[1][13][14]
Dermal Remodeling Pathway: The silanol component is hypothesized to interact with extracellular matrix (ECM) components, stimulating fibroblasts to increase the synthesis of collagen and elastic fibers, thereby remodeling and strengthening the dermal structure.[7]
References
- 1. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Topical delivery of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biosiltech.com [biosiltech.com]
- 7. researchgate.net [researchgate.net]
- 8. Remodeling of the human dermis after application of salicylate silanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the Uses of Silanol: A Comprehensive Guide [cfsilicones.com]
- 10. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modes of action of aspirin-like drugs: Salicylates inhibit Erk activation and integrin-dependent neutrophil adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis of Skin Cells Treated with Silanediol Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanediol salicylate (B1505791) is a compound that combines the benefits of organic silicon and salicylic (B10762653) acid. Organic silicon is a crucial element involved in the synthesis and stabilization of extracellular matrix (ECM) components in the skin, such as collagen and elastin. Salicylic acid is well-known for its anti-inflammatory and keratolytic properties. This unique combination suggests that Silanediol salicylate may offer significant advantages in skincare and dermatological treatments by simultaneously targeting skin structure and inflammation.
These application notes provide a comprehensive overview of the gene expression changes in human skin cells following treatment with this compound. The focus is on genes related to the extracellular matrix and inflammation, key areas in skin aging and health. Detailed protocols for conducting similar in vitro studies are provided to enable researchers to further investigate the effects of this compound.
Data Presentation: Summary of this compound Effects on Gene Expression
The following tables summarize the expected quantitative effects of a silanol-containing compound on the gene expression of key extracellular matrix components in human dermal fibroblasts. The data is based on a study of a medical device containing methylsilanol mannuronate, a derivative of organic silicon[1][2][3]. While this provides a strong indication of the potential effects of this compound, it is important to note that direct studies on this compound may yield different quantitative results.
Table 1: Effect of Silanol Treatment on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts
| Gene | Treatment Concentration | Time Point | Fold Increase in mRNA Expression (Mean ± SD) | p-value |
| Collagen Type I (COL1A1) | 0.2 mg/mL | 48 hours | 2.61 ± 0.39 | <0.05 |
| 1 mg/mL | 48 hours | 4.73 ± 1.06 | <0.05 | |
| Elastin (ELN) | 1 mg/mL | 48 hours | 2.57 ± 0.18 | <0.05 |
Data adapted from a study on a silanol-based medical device[1][2][3].
Table 2: Hypothetical Effect of Salicylate Moiety on Inflammatory and Matrix Degradation Gene Expression in Human Keratinocytes
| Gene | Treatment | Expected Change in mRNA Expression |
| Interleukin 6 (IL-6) | This compound | Downregulation |
| Interleukin 8 (IL-8) | This compound | Downregulation |
| Tumor Necrosis Factor-alpha (TNF-α) | This compound | Downregulation |
| Matrix Metalloproteinase 1 (MMP-1) | This compound | Downregulation |
| Matrix Metalloproteinase 3 (MMP-3) | This compound | Downregulation |
| Tissue Inhibitor of Metalloproteinases 1 (TIMP-1) | This compound | Upregulation |
This table presents a hypothetical scenario based on the known anti-inflammatory properties of salicylates. Actual results would require experimental validation.
Key Experimental Protocols
The following protocols provide a framework for the in vitro analysis of gene expression in human skin cells treated with this compound.
Protocol 1: Human Dermal Fibroblast (HDF) Culture and Treatment
This protocol outlines the steps for culturing and treating primary human dermal fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (supplemented with serum and growth factors)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound
-
Vehicle control (e.g., DMSO or sterile water)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HDFs into 6-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Treatment Solutions: Prepare stock solutions of this compound in a suitable vehicle. Further dilute the stock solution in fresh, serum-free Fibroblast Growth Medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of the vehicle.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the prepared treatment or vehicle control solutions to the respective wells.
-
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
Protocol 2: RNA Extraction from Treated Skin Cells
This protocol describes the extraction of total RNA from cultured skin cells using a commercially available kit.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (provided in the kit)
-
Ethanol (B145695) (70%)
-
RNase-free water
-
Microcentrifuge
-
RNase-free tubes
Procedure:
-
Cell Lysis:
-
Aspirate the treatment medium from the wells.
-
Add 350 µL of lysis buffer directly to each well and scrape the cells.
-
Homogenize the lysate by passing it through a 20-gauge needle several times.
-
-
RNA Precipitation: Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Column Binding: Transfer the sample to an RNA binding column and centrifuge according to the manufacturer's instructions.
-
Washing: Wash the column with the provided wash buffers as per the kit protocol to remove impurities.
-
RNA Elution: Elute the purified RNA with 30-50 µL of RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar device.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the steps for quantifying the expression of target genes using a two-step RT-qPCR approach.
Materials:
-
Purified total RNA
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Forward and reverse primers for target genes (e.g., COL1A1, ELN, MMP1, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Optical qPCR plates and seals
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add the diluted cDNA template to each well of a qPCR plate.
-
Add the qPCR reaction mix to each well.
-
Seal the plate with an optical seal.
-
-
qPCR Amplification:
-
Perform the qPCR reaction in a real-time PCR detection system with a typical thermal cycling profile:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and a proposed signaling pathway for the action of this compound in skin cells.
References
Application Notes and Protocols for Measuring Silanediol Salicylate's Effect on Cytokine Expression Profiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols to investigate the effects of Silanediol salicylate (B1505791) on cytokine expression profiles in vitro. Salicylates have been shown to modulate inflammatory responses by altering the expression of various cytokines.[1][2][3][4][5] The protocols outlined below describe the use of common molecular biology techniques to quantify these changes at both the protein and mRNA levels. The primary mechanisms of action for salicylates often involve the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7][8][9][10][11][12]
Introduction to Silanediol Salicylate and Cytokine Modulation
This compound is a compound of interest for its potential anti-inflammatory properties. Salicylates, as a class of compounds, are known to exert their effects by inhibiting the production of pro-inflammatory mediators.[4][5] A key aspect of their mechanism is the modulation of cytokine expression. Cytokines are a broad category of small proteins that are crucial in cell signaling, particularly in immune and inflammatory responses.[13][14] Understanding how this compound alters the cytokine profile in relevant cell types is essential for elucidating its mechanism of action and therapeutic potential.
The NF-κB and MAPK signaling pathways are critical regulators of pro-inflammatory gene expression, including many cytokines.[7][15][16] Salicylates have been reported to interfere with these pathways, leading to a downstream reduction in inflammatory cytokine production.[6][8][11] For instance, some salicylates can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent gene transcription.[8][11]
This application note will guide researchers through the process of treating cultured cells with this compound, stimulating an inflammatory response, and subsequently measuring the expression of key pro-inflammatory and anti-inflammatory cytokines.
Experimental Design and Workflow
A typical experimental workflow to assess the impact of this compound on cytokine expression involves several key steps: cell culture and treatment, induction of an inflammatory response, sample collection, and cytokine analysis at the protein and mRNA levels.
Caption: Experimental workflow for analyzing this compound's effect on cytokine expression.
Proposed Signaling Pathways for Salicylate Action
The anti-inflammatory effects of salicylates are often attributed to their ability to interfere with pro-inflammatory signaling cascades. The following diagrams illustrate the proposed mechanisms by which salicylates may inhibit cytokine gene expression through the NF-κB and MAPK pathways.
3.1. NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
3.2. MAPK Signaling Pathway
Caption: Proposed modulation of the MAPK pathway by this compound.
Experimental Protocols
4.1. Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used (e.g., RAW 264.7 murine macrophages, human peripheral blood mononuclear cells).
-
Cell Seeding: Seed cells in 24-well or 96-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is below 0.1% to avoid cytotoxicity.
-
Treatment: For pre-treatment protocols, incubate the cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding an inflammatory stimulus.
-
Inflammatory Stimulation: After pre-treatment, add an inflammatory stimulus such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to the cell culture medium. Include appropriate controls (untreated cells, cells treated with vehicle and LPS, cells treated with this compound alone).
-
Incubation: Incubate the cells for a designated time (e.g., 24 hours) to allow for cytokine production and secretion.[17]
-
Sample Collection:
-
Supernatant for Protein Analysis: Centrifuge the cell culture plates at 1000 x g for 10 minutes at 4°C. Carefully collect the supernatant, avoiding disturbance of the cell pellet. The supernatant can be used immediately for ELISA or stored at -80°C for later analysis.[17]
-
Cell Lysate for RNA Analysis: Aspirate the remaining medium and wash the cells with PBS. Lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
4.2. Quantification of Cytokine Protein Levels by ELISA
This protocol describes a sandwich ELISA for the detection of cytokine concentrations in cell culture supernatants.[18] It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.[17]
-
Plate Coating: Dilute the capture antibody to 1-4 µg/mL in binding solution and add 100 µL to each well of a 96-well ELISA plate.[19] Seal the plate and incubate overnight at 4°C.[19]
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.[20] Incubate for at least 1 hour.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples (in duplicate or triplicate) to the appropriate wells.[17] Incubate for 1-2 hours at 37°C or as recommended by the kit protocol.[17]
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well.[17][21] Incubate for 1 hour at 37°C.[17]
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP (or other enzyme conjugate) to each well.[17] Incubate for 30 minutes at 37°C.[17]
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well.[17] Incubate in the dark at room temperature for 15-30 minutes.[17]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.[17][18]
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.[17][18]
4.3. Quantification of Cytokine mRNA Levels by RT-qPCR
Real-time quantitative PCR (RT-qPCR) is a highly sensitive method for measuring cytokine mRNA transcript abundance.[13][22][23][24]
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target cytokine and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using an appropriate cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the 2-ΔΔCt method.[22]
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Secretion
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | |||
| Vehicle + LPS | |||
| This compound (Low Conc.) + LPS | |||
| This compound (High Conc.) + LPS | |||
| This compound (High Conc.) only |
Values to be presented as mean ± standard deviation.
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Treatment Group | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |
| Control (Untreated) | 1.0 | 1.0 | 1.0 |
| Vehicle + LPS | |||
| This compound (Low Conc.) + LPS | |||
| This compound (High Conc.) + LPS | |||
| This compound (High Conc.) only |
Values to be presented as mean fold change relative to the untreated control.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for investigating the immunomodulatory effects of this compound. By quantifying changes in cytokine expression at both the protein and mRNA levels, researchers can gain valuable insights into the compound's mechanism of action and its potential as an anti-inflammatory agent. The provided diagrams of the NF-κB and MAPK signaling pathways serve as a guide for further mechanistic studies. It is recommended to adapt and optimize these general protocols for the specific experimental system being utilized.
References
- 1. Inhibition of cytokine gene expression by sodium salicylate in a macrophage cell line through an NF-kappaB-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylate-based phytopharmaceuticals induce adaptive cytokine and chemokine network responses in human fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asp-inc.com [asp-inc.com]
- 5. How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 6. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. webofjournals.com [webofjournals.com]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 13. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bowdish.ca [bowdish.ca]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels | Springer Nature Experiments [experiments.springernature.com]
- 24. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Silanediol Salicylate: A Novel Probe for Investigating NF-κB Signaling
Application Note
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell survival, and differentiation.[1][2] Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancers. Consequently, the identification and characterization of novel modulators of NF-κB signaling are of paramount importance for both basic research and drug development. Salicylates, a class of compounds including aspirin (B1665792), have long been recognized for their anti-inflammatory properties, which are, in part, attributed to their inhibition of the NF-κB pathway.[3][4] Silanediol (B1258837) salicylate (B1505791), a silicon-containing derivative of salicylic (B10762653) acid, represents a novel chemical entity with potential for unique biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of silanediol salicylate for studying the NF-κB signaling pathway. While specific experimental data on this compound is emerging, this guide is based on the established mechanisms of salicylates and provides a framework for its investigation.
Mechanism of Action of Salicylates on the NF-κB Pathway
The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[2] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and induce the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
Salicylates have been shown to inhibit NF-κB activation primarily by targeting the IκB kinase (IKK) complex, specifically IKKβ.[5] By inhibiting IKKβ activity, salicylates prevent the phosphorylation and subsequent degradation of IκBα.[4] This results in the sequestration of NF-κB in the cytoplasm, thereby preventing the transcription of its target genes. The silanediol moiety of this compound may influence its solubility, cell permeability, and interaction with target proteins, potentially offering a distinct pharmacological profile compared to traditional salicylates.
Data Presentation
The following tables present hypothetical quantitative data to illustrate how the effects of this compound on the NF-κB pathway can be summarized and compared. Researchers should generate their own data following the provided protocols.
Table 1: Inhibitory Effect of this compound on TNF-α-induced NF-κB Luciferase Reporter Activity
| Concentration of this compound (µM) | NF-κB Luciferase Activity (Relative Luminescence Units) | % Inhibition |
| 0 (Vehicle Control) | 150,000 | 0 |
| 1 | 125,000 | 16.7 |
| 10 | 80,000 | 46.7 |
| 50 | 40,000 | 73.3 |
| 100 | 25,000 | 83.3 |
| IC50 (µM) | ~25 |
Note: Data are representative and should be determined experimentally.
Table 2: Effect of this compound on TNF-α-induced IκBα Degradation and p65 Phosphorylation
| Treatment | IκBα Protein Level (Relative to Control) | Phospho-p65 (Ser536) Level (Relative to Control) |
| Vehicle Control | 1.0 | 0.1 |
| TNF-α (10 ng/mL) | 0.2 | 1.0 |
| TNF-α + this compound (50 µM) | 0.8 | 0.3 |
Note: Data are representative and should be determined experimentally via Western blotting.
Table 3: Effect of this compound on TNF-α-induced Pro-inflammatory Cytokine mRNA Expression
| Gene | Vehicle Control | TNF-α (10 ng/mL) | TNF-α + this compound (50 µM) |
| IL-6 | 1.0 | 50.0 | 15.0 |
| IL-8 | 1.0 | 100.0 | 25.0 |
| MCP-1 | 1.0 | 75.0 | 20.0 |
Note: Data are representative of relative fold change determined by RT-qPCR and should be determined experimentally.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing tandem NF-κB binding sites upstream of the luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 3000 (or other transfection reagent)
-
DMEM with 10% FBS
-
TNF-α
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α-stimulated control. Determine the IC50 value.
Western Blotting for IκBα Degradation and p65 Phosphorylation
This method is used to assess the levels of key proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
DMEM with 10% FBS
-
TNF-α
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 cells in a 6-well plate. Once confluent, pre-treat the cells with this compound (50 µM) or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the subcellular localization of the NF-κB p65 subunit.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass coverslips
-
DMEM with 10% FBS
-
TNF-α
-
This compound
-
4% paraformaldehyde
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-p65
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Cell Culture: Grow HeLa cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat the cells with this compound (50 µM) or vehicle for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Block the cells and incubate with the anti-p65 primary antibody, followed by the Alexa Fluor 488-conjugated secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Observe the localization of p65 (green fluorescence). In unstimulated or inhibited cells, p65 will be predominantly in the cytoplasm. In stimulated cells, p65 will translocate to the nucleus (co-localization with DAPI).
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | C9H12O4Si | CID 22616669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webofjournals.com [webofjournals.com]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Silanediol Salicylate in Collagen Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen is the most abundant protein in mammals, providing structural integrity to connective tissues. The regulation of collagen synthesis is a critical process in tissue homeostasis, wound healing, and various pathological conditions such as fibrosis and skin aging. Consequently, the identification and characterization of compounds that can modulate collagen production are of significant interest in drug development and dermatology.
Silanediol salicylate (B1505791) is a compound that combines an organic silicon (silanediol) with salicylic (B10762653) acid. While salicylic acid is well-known for its anti-inflammatory and keratolytic properties, organic silicon is suggested to play a role in the optimal synthesis of collagen and elastin (B1584352). Some cosmetic formulations containing Silanediol salicylate claim to promote the growth of collagen and elastin fibers, enhance skin elasticity, and reduce the signs of aging. However, rigorous scientific protocols to substantiate these claims are essential.
These application notes provide a detailed, multi-faceted protocol for researchers to assess the efficacy of a test compound, using this compound as an example, on collagen synthesis in an in vitro model using human dermal fibroblasts. The described assays will enable the quantitative and qualitative analysis of collagen production, providing robust data for preclinical evaluation.
Key Signaling Pathways in Collagen Synthesis
The synthesis of Type I collagen, the most abundant collagen in the skin, is primarily regulated by complex signaling pathways within fibroblasts. Two of the most critical pathways are the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. Understanding these pathways is crucial for interpreting the mechanistic action of test compounds like this compound.
TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is a canonical signaling cascade that potently stimulates collagen gene expression.
Caption: TGF-β/Smad signaling pathway for collagen synthesis.
MAPK Signaling Pathway
The MAPK pathway is another crucial regulator of collagen synthesis, often cross-talking with the TGF-β pathway. It involves a cascade of protein kinases that ultimately activate transcription factors.
Caption: MAPK signaling pathway's role in collagen synthesis.
Experimental Workflow
A multi-assay approach is recommended to comprehensively evaluate the effect of this compound on collagen synthesis. The overall workflow is depicted below.
Caption: General experimental workflow for assessing collagen synthesis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol details the culture of human dermal fibroblasts (HDFs) and their treatment with the test compound.
1.1. Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (test compound)
-
TGF-β1 (positive control)
-
Tissue culture flasks and plates (6-well or 12-well plates are suitable)
1.2. Procedure:
-
Culture HDFs in T-75 flasks with Fibroblast Growth Medium at 37°C in a 5% CO₂ incubator.[1]
-
When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
-
Seed HDFs into 6-well or 12-well plates at a density of 5 x 10⁴ cells/cm². Allow cells to adhere and grow for 24 hours.
-
After 24 hours, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for another 24 hours to synchronize the cells.
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO or sterile water).
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control.
-
For a positive control, treat a set of wells with a known inducer of collagen synthesis, such as TGF-β1 (e.g., 10 ng/mL).[2][3][4]
-
To investigate if this compound can enhance induced collagen synthesis, co-treat cells with TGF-β1 and different concentrations of the test compound.
-
Incubate the treated cells for 48-72 hours.
-
After the incubation period, collect the cell culture supernatant for the Sircol and PICP ELISA assays.
-
Lyse the cells in the wells for protein quantification and Western blot analysis.
Protocol 2: Quantification of Total Soluble Collagen (Sircol™ Assay)
This protocol measures the total amount of soluble collagen secreted into the cell culture medium.
2.1. Materials:
-
Sircol™ Soluble Collagen Assay Kit
-
Collected cell culture supernatant
-
Microplate reader (556 nm)
-
Microcentrifuge
2.2. Procedure:
-
Prepare collagen standards according to the kit manufacturer's instructions.[5]
-
In microcentrifuge tubes, add 100 µL of each standard, sample (cell culture supernatant), and a blank (culture medium).[6]
-
Add 1 mL of Sircol™ Dye Reagent to each tube.[6]
-
Cap the tubes and mix gently by inversion for 30 minutes.
-
Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.[6]
-
Carefully decant and discard the supernatant.
-
Add 750 µL of Acid-Salt Wash Reagent to wash the pellet. Centrifuge again at 12,000 x g for 10 minutes and discard the supernatant.
-
Add 250 µL of Alkali Reagent to each tube to dissolve the pellet.
-
Transfer 200 µL of the dissolved sample to a 96-well plate.
-
Read the absorbance at 556 nm using a microplate reader.
-
Calculate the collagen concentration in the samples by referring to the standard curve.
Protocol 3: Quantification of Newly Synthesized Collagen (Pro-collagen Type I C-peptide ELISA)
This assay specifically measures the amount of newly synthesized type I collagen by quantifying the Pro-collagen Type I C-peptide (PICP), which is cleaved during collagen maturation and released stoichiometrically.[7]
3.1. Materials:
-
Human PICP ELISA Kit
-
Collected cell culture supernatant
-
Microplate reader (450 nm)
3.2. Procedure:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's protocol.[8][9]
-
Add 100 µL of standards and cell culture supernatant samples to the appropriate wells of the pre-coated microplate.[8]
-
Incubate the plate as per the kit's instructions (typically 1-2 hours at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody (e.g., HRP-conjugated antibody) to each well and incubate.[10]
-
Wash the wells again to remove unbound detection antibody.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.[9]
-
Add the stop solution to terminate the reaction.
-
Calculate the PICP concentration in the samples using the standard curve.
Protocol 4: Western Blot Analysis of Collagen Type I
This protocol allows for the semi-quantitative analysis of Collagen Type I protein expression in the cell lysates.
4.1. Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% acrylamide (B121943) is recommended for collagen)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Collagen Type I
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate (ECL)
-
Imaging system
4.2. Procedure:
-
Cell Lysis: Wash the cells in the wells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's protocol.[12][13][14]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates. Do not boil the samples, as this can cause collagen to aggregate.[15]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 6% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Collagen Type I antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the Collagen Type I signal to the loading control.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. The results should be presented as mean ± standard deviation from at least three independent experiments.
Table 1: Effect of this compound on Total Soluble Collagen Production (Sircol™ Assay)
| Treatment Group | Concentration (µM) | Absorbance (556 nm) | Total Collagen (µg/mL) | Fold Change vs. Vehicle |
| Vehicle Control | - | Value | Value | 1.0 |
| TGF-β1 (Positive Control) | 0.01 | Value | Value | Value |
| This compound | 0.1 | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
| This compound | 100 | Value | Value | Value |
| TGF-β1 + this compound | 10 + 0.1 | Value | Value | Value |
| TGF-β1 + this compound | 10 + 1 | Value | Value | Value |
Table 2: Effect of this compound on Newly Synthesized Collagen (PICP ELISA)
| Treatment Group | Concentration (µM) | Absorbance (450 nm) | PICP Concentration (ng/mL) | Fold Change vs. Vehicle |
| Vehicle Control | - | Value | Value | 1.0 |
| TGF-β1 (Positive Control) | 0.01 | Value | Value | Value |
| This compound | 0.1 | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
| This compound | 100 | Value | Value | Value |
| TGF-β1 + this compound | 10 + 0.1 | Value | Value | Value |
| TGF-β1 + this compound | 10 + 1 | Value | Value | Value |
Table 3: Densitometric Analysis of Collagen Type I Expression (Western Blot)
| Treatment Group | Concentration (µM) | Collagen I / Loading Control Ratio | Fold Change vs. Vehicle |
| Vehicle Control | - | Value | 1.0 |
| TGF-β1 (Positive Control) | 0.01 | Value | Value |
| This compound | 0.1 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 100 | Value | Value |
| TGF-β1 + this compound | 10 + 0.1 | Value | Value |
| TGF-β1 + this compound | 10 + 1 | Value | Value |
By following these detailed protocols, researchers can generate robust and reproducible data to accurately assess the effects of this compound, or any other test compound, on collagen synthesis. This comprehensive approach will provide valuable insights for drug development and the substantiation of claims for cosmetic and therapeutic applications.
References
- 1. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 2. Stimulation of normal human fibroblast collagen production and processing by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Stimulation of collagen production by transforming growth factor-beta1 during differentiation of cardiac fibroblasts to myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biovendor.com [biovendor.com]
- 6. interchim.fr [interchim.fr]
- 7. Human PICP ELISA Kit (ab272198) | Abcam [abcam.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. Human PⅠCP(Procollagen Ⅰ C-Terminal Propeptide) ELISA Kit - Elabscience® [elabscience.com]
- 10. mybiosource.com [mybiosource.com]
- 11. nsjbio.com [nsjbio.com]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Silanediol Salicylate in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanediol (B1258837) salicylate (B1505791), a compound combining salicylic (B10762653) acid with a silicone derivative, is recognized for its anti-inflammatory, keratolytic, and skin-conditioning properties.[1][2] While its effects on traditional 2D cell cultures and in vivo human skin have been noted, its application in advanced three-dimensional (3D) skin models presents a promising avenue for dermatological research and cosmetic ingredient screening. These 3D models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a more physiologically relevant system for studying the efficacy and safety of topical compounds.[3][4][5][6]
These application notes provide a comprehensive guide for utilizing silanediol salicylate in 3D skin models to investigate its potential anti-inflammatory and pro-collagen activities. The following protocols are based on established methodologies for 3D skin model testing and provide a framework for researchers to design and execute their own studies.
Mechanism of Action
This compound is hypothesized to exert its effects on 3D skin models through a dual mechanism, leveraging the properties of both its silanol (B1196071) and salicylate components.
-
Anti-Inflammatory Action: The salicylate moiety is expected to modulate inflammatory pathways within the keratinocytes of the 3D skin model. Upon induction of an inflammatory response (e.g., by phorbol (B1677699) myristate acetate (B1210297) - PMA), keratinocytes release pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α), IL-6, and IL-8.[7][8][9] Salicylates are known to inhibit these inflammatory cascades, potentially by preventing antigen-antibody combinations from affecting the capillary wall, thereby reducing the inflammatory response.[10]
-
Pro-Collagen and Dermal Remodeling Effects: The silanol component is suggested to stimulate the production of extracellular matrix (ECM) proteins, primarily collagen and elastic fibers, in the dermal layer of full-thickness skin models.[11] This can lead to a remodeling of the dermal architecture, resulting in a more compact and homogeneously distributed collagen network.[11] This action is particularly relevant for investigating anti-aging and skin repair applications.
Experimental Protocols
The following are detailed protocols for the application and analysis of this compound in 3D skin models.
Assessment of Anti-Inflammatory Effects in a Reconstructed Human Epidermis (RHE) Model
This protocol outlines the procedure to evaluate the anti-inflammatory potential of this compound using a commercially available RHE model (e.g., EpiDerm™, EpiSkin™).
a. Materials:
-
Reconstructed Human Epidermis (RHE) tissue inserts
-
Assay medium (provided by the RHE model manufacturer)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, ethanol, or culture medium)
-
Inflammatory stimulus: Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
ELISA kits for IL-1α, IL-6, and IL-8
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Isopropanol or other suitable solvent for formazan (B1609692) dissolution
-
Multi-well plate reader
b. Experimental Workflow:
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
c. Detailed Procedure:
-
Pre-incubation: Upon receipt, place the RHE tissue inserts into 6-well plates containing 1 mL of assay medium per well. Equilibrate the tissues for at least 1 hour at 37°C and 5% CO2.
-
Inflammatory Challenge: Prepare assay medium containing an appropriate concentration of PMA to induce inflammation (concentration to be optimized, typically in the ng/mL range). Replace the medium in the wells with the PMA-containing medium.
-
Treatment: Topically apply a defined volume (e.g., 25-50 µL) of this compound at various concentrations to the surface of the RHE tissues. Include a vehicle control group (the solvent used to dissolve the this compound) and a positive control (a known anti-inflammatory agent).
-
Incubation: Incubate the treated tissues for 24 hours at 37°C and 5% CO2.
-
Sample Collection:
-
Culture Medium: Carefully collect the culture medium from each well for the analysis of secreted cytokines (e.g., IL-6, IL-8). Store at -80°C until analysis.
-
Tissue Lysate: For the analysis of intracellular cytokines (e.g., IL-1α), wash the RHE tissues with PBS and then add cell lysis buffer.[7] Incubate on ice as per the lysis buffer manufacturer's instructions. Collect the lysate and store it at -80°C.
-
-
Cytokine Analysis: Quantify the concentration of IL-1α, IL-6, and IL-8 in the culture medium and tissue lysates using commercially available ELISA kits, following the manufacturer's protocols.
-
Viability Assay (MTT):
-
In a parallel set of tissues treated under the same conditions, assess cytotoxicity.
-
After the 24-hour incubation, wash the tissues with PBS.
-
Transfer the tissues to a new multi-well plate containing MTT solution (e.g., 1 mg/mL in assay medium) and incubate for 3 hours at 37°C.[12]
-
After incubation, carefully remove the MTT solution and extract the formazan crystals by adding a suitable solvent (e.g., isopropanol).
-
Shake for at least 2 hours to ensure complete dissolution of the formazan.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control. A substance is typically considered non-irritant if the tissue viability is above 50%.[13][14]
-
Evaluation of Pro-Collagen Effects in a Full-Thickness Skin Model
This protocol is designed to assess the ability of this compound to stimulate collagen production in a 3D full-thickness skin model containing both epidermal and dermal layers.
a. Materials:
-
Full-thickness human skin model inserts
-
Assay medium
-
This compound stock solution
-
PBS
-
Tissue embedding medium (e.g., OCT)
-
Histology equipment (microtome, slides, etc.)
-
Staining reagents: Hematoxylin and Eosin (H&E), Picrosirius Red (for collagen)
-
Microscope with imaging software
-
Collagen quantification assay kit (e.g., Sircol™ Soluble Collagen Assay)
-
MTT assay reagents
b. Experimental Workflow:
Caption: Experimental workflow for evaluating the pro-collagen effects of this compound.
c. Detailed Procedure:
-
Pre-incubation and Treatment: Equilibrate the full-thickness skin models as described for the RHE models. Topically apply this compound or vehicle control.
-
Long-term Incubation: Incubate the tissues for an extended period (e.g., 7-14 days) to allow for significant collagen production and dermal remodeling. Change the assay medium and re-apply the treatment every 2-3 days.
-
Sample Processing for Histology:
-
At the end of the incubation period, wash the tissues with PBS and fix them (e.g., in 4% paraformaldehyde).
-
Embed the fixed tissues in OCT medium and freeze.
-
Cut thin sections (e.g., 5-10 µm) using a cryostat and mount them on slides.
-
-
Histological Staining and Imaging:
-
Stain sections with H&E for general morphology assessment.
-
Stain separate sections with Picrosirius Red, which specifically stains collagen fibers red.
-
Capture images of the stained sections using a microscope.
-
-
Image Analysis: Quantify the collagen content from the Picrosirius Red stained images using image analysis software (e.g., ImageJ). This can be done by measuring the area and intensity of the red staining in the dermal layer.
-
Biochemical Quantification of Soluble Collagen:
-
For a quantitative measure, use a separate set of tissues.
-
Homogenize the tissues according to the protocol of a soluble collagen assay kit.
-
Follow the kit's instructions to quantify the amount of soluble collagen.
-
-
Viability Assay (MTT): Perform an MTT assay as described in the anti-inflammatory protocol to assess the long-term cytotoxicity of the treatment.
Data Presentation
The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison.
Table 1: Hypothetical Anti-Inflammatory Effects of this compound on PMA-Stimulated RHE Models
| Treatment Group | IL-1α (pg/mL) in Lysate | IL-6 (pg/mL) in Medium | IL-8 (pg/mL) in Medium | Cell Viability (%) |
| Untreated Control | 10 ± 2 | 50 ± 10 | 100 ± 20 | 100 ± 5 |
| Vehicle + PMA | 150 ± 20 | 800 ± 50 | 1500 ± 100 | 98 ± 4 |
| This compound (0.1%) + PMA | 80 ± 15 | 400 ± 30 | 700 ± 60 | 95 ± 6 |
| This compound (0.5%) + PMA | 40 ± 10 | 200 ± 25 | 350 ± 40 | 92 ± 5 |
| Positive Control + PMA | 30 ± 8 | 150 ± 20 | 250 ± 30 | 96 ± 4 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Hypothetical Pro-Collagen Effects of this compound on Full-Thickness Skin Models
| Treatment Group | Collagen Area (%) (Picrosirius Red) | Soluble Collagen (µ g/tissue ) | Cell Viability (%) |
| Vehicle Control | 25 ± 3 | 10 ± 1.5 | 100 ± 6 |
| This compound (0.1%) | 30 ± 4 | 12 ± 1.8 | 97 ± 5 |
| This compound (0.5%) | 45 ± 5 | 18 ± 2.0 | 94 ± 7 |
| Positive Control (e.g., Retinol) | 42 ± 4 | 17 ± 1.9 | 95 ± 6 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound may exert its effects.
Caption: Proposed anti-inflammatory signaling pathway of this compound in keratinocytes.
Caption: Proposed pro-collagen signaling pathway of this compound in fibroblasts.
Conclusion
The use of this compound in 3D skin models provides a powerful tool for elucidating its dermatological effects in a human-relevant context. The protocols and conceptual frameworks presented here offer a solid foundation for researchers to explore the anti-inflammatory and pro-collagen benefits of this ingredient, contributing to the development of innovative and effective skincare and therapeutic products. The adaptability of these models also allows for further investigation into other areas such as skin barrier function, phototoxicity, and wound healing.[6][15][16]
References
- 1. myrevea.com [myrevea.com]
- 2. altmeyers.org [altmeyers.org]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in the development of 3D skin models and their application to in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. iivs.org [iivs.org]
- 8. Cytokine Induced 3-D Organotypic Psoriasis Skin Model Demonstrates Distinct Roles for NF-κB and JAK Pathways in Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Inflammation in 3D Reconstructed Human Skin Exposed to Combined Exposure to Ultraviolet and Wi-Fi Radiation [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Remodeling of the human dermis after application of salicylate silanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utility of MTT assay in three-dimensional cultured human skin model as an alternative for draize skin irritation test: approach using diffusion law of irritant in skin and toxicokinetics-toxicodynamics correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Skin irritation testing using human iPSCs derived 3D skin equivalent model | PLOS One [journals.plos.org]
- 14. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 15. Engineering a 3D wounded skin equivalent to study early inflammatory and regenerative responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retrospective review on in vitro phototoxicity data generated in 3D skin models to support the development of new OECD Test Guideline • Mattek - Part of Sartorius [mattek.com]
Application Notes and Protocols for the Analysis of Silanediol Salicylate and its Degradation Products
Introduction
Silanediol (B1258837) salicylate (B1505791) is an active ingredient utilized in pharmaceutical and cosmetic formulations, valued for its anti-inflammatory and skin-conditioning properties.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability and degradation profile is critical for ensuring product quality, safety, and efficacy. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule, potential degradation pathways, and enabling the development of stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3][4]
This document provides detailed application notes and protocols for the analysis of silanediol salicylate and its degradation products. It outlines a systematic approach to forced degradation studies and presents robust analytical techniques for the separation, identification, and quantification of the parent compound and its potential degradants.
Proposed Degradation Pathways
Based on the chemical structure of this compound, which contains a hydrolysable ester linkage and a silanediol moiety, two primary degradation pathways are proposed:
-
Hydrolysis: The ester bond is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of salicylic (B10762653) acid and a corresponding silanediol.
-
Condensation: The silanediol moiety is prone to self-condensation, particularly under thermal stress or in the presence of moisture, to form siloxane oligomers.
These proposed pathways are visualized in the diagram below.
Caption: Proposed degradation pathways for this compound.
Forced Degradation Study Protocol
A forced degradation study should be performed to evaluate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods are truly stability-indicating.
Experimental Workflow
The overall workflow for the forced degradation study is depicted below.
Caption: Workflow for the forced degradation study of this compound.
Materials and Reagents
-
This compound Reference Standard
-
Salicylic Acid Reference Standard
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol (B129727)
-
HPLC Grade Water
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30%
-
Formic Acid, LC-MS Grade
-
Ammonium Acetate, LC-MS Grade
Stress Conditions Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer the solid this compound to a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.
-
Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration.
-
-
Photolytic Degradation:
-
Expose the solid this compound and its solution (in a photostable container) to UV and visible light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a solution of the photo-stressed solid sample and dilute the photo-stressed solution with the mobile phase.
-
Analytical Methods
HPLC-UV Method for Quantification
This method is suitable for the separation and quantification of this compound and its primary non-volatile degradation product, salicylic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Representative Quantitative Data:
The following table summarizes hypothetical results from the forced degradation study, demonstrating the method's ability to quantify the degradation of this compound.
| Stress Condition | % this compound Remaining | % Salicylic Acid Formed | % Total Degradation |
| Control | 100.0 | 0.0 | 0.0 |
| Acid Hydrolysis | 85.2 | 14.1 | 14.8 |
| Base Hydrolysis | 78.9 | 20.5 | 21.1 |
| Oxidative | 95.6 | 1.2 | 4.4 |
| Thermal | 92.3 | 0.5 | 7.7 |
| Photolytic | 98.1 | 0.8 | 1.9 |
LC-MS Method for Identification
This method is used for the identification and structural elucidation of degradation products.
LC Conditions: (Same as HPLC-UV method)
MS Conditions:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
Expected m/z Values:
| Compound | Molecular Formula | [M-H]⁻ | [M+H]⁺ |
| This compound | C₉H₁₂O₄Si | 211.04 | 213.06 |
| Salicylic Acid | C₇H₆O₃ | 137.02 | 139.04 |
GC-MS Method for Silanol Analysis
Due to the potential for silanediol condensation, GC-MS is a suitable technique for analyzing volatile siloxane oligomers.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| Ion Source | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-550 |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for investigating the degradation of this compound. The proposed forced degradation study, coupled with the detailed HPLC-UV, LC-MS, and GC-MS analytical methods, will enable researchers to effectively assess the stability of this compound, identify potential degradation products, and develop robust stability-indicating methods. This information is crucial for ensuring the quality, safety, and regulatory compliance of pharmaceutical and cosmetic products containing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Silanediol Salicylate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silanediol (B1258837) salicylate (B1505791) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is silanediol salicylate and what are its known biological activities?
This compound is a compound that combines salicylic (B10762653) acid with a silanediol group. Salicylates are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis.[1][2] In cell signaling, salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and modulate the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5][6][7][8][9]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
While specific data for this compound is limited, related salicylates with low aqueous solubility are often dissolved in organic solvents.[10] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions for in vitro studies.[10][11] Ethanol (B145695) and dimethylformamide (DMF) can also be considered as alternative solvents.[10] It is crucial to use cell culture grade solvents to avoid cytotoxicity.
Q3: What is a typical concentration range for this compound in cell culture experiments?
The optimal concentration of this compound will be cell-type and assay-dependent. For salicylates in general, concentrations ranging from the low micromolar (µM) to the millimolar (mM) range have been used in in vitro studies.[1][4] It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint.
Q4: Is this compound stable in cell culture media?
The stability of this compound in cell culture media has not been extensively documented. However, the stability of salicylates in aqueous solutions can be influenced by pH and temperature.[6] It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock solution. To minimize degradation, avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Possible Causes:
-
Low Aqueous Solubility: this compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.
-
Solvent Shock: Rapid dilution of a high-concentration organic stock solution into the aqueous cell culture medium can cause the compound to precipitate out of solution.
-
pH of the Medium: The pH of the cell culture medium (typically around 7.4) may affect the solubility of the compound.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), could potentially interact with the compound and reduce its solubility.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a lower concentration stock solution in your chosen organic solvent.
-
Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions in the medium. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Test Different Solvents: If precipitation persists with DMSO, consider testing other cell-culture compatible solvents like ethanol or DMF.
-
Reduce Final Concentration: If the compound is precipitating at your desired working concentration, you may need to use a lower, more soluble concentration.
Issue 2: Observed Cytotoxicity in Control Cells (Vehicle Control)
Possible Causes:
-
High Concentration of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be toxic to the cells.
-
Purity of the Solvent: Using a non-cell culture grade solvent can introduce cytotoxic impurities.
Solutions:
-
Calculate Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture wells is typically below 0.5% (v/v), and ideally at or below 0.1%, to minimize toxicity for most cell lines.
-
Run a Solvent Toxicity Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent as your experimental wells, but without the this compound.
-
Use High-Purity Solvents: Always use sterile, cell culture-grade solvents for preparing stock solutions.
Issue 3: Inconsistent or No Biological Effect Observed
Possible Causes:
-
Degradation of the Compound: this compound may be unstable in the stock solution or after dilution in cell culture medium.
-
Sub-optimal Concentration: The concentration used may be too low to elicit a biological response in your specific cell model.
-
Cell Line Insensitivity: The chosen cell line may not be responsive to the effects of this compound.
Solutions:
-
Fresh Preparations: Prepare fresh stock solutions and dilutions in media for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Dose-Response Experiment: Perform a dose-response study to identify a concentration range that produces a biological effect without causing significant cytotoxicity.
-
Positive Controls: Include a positive control compound with a known effect on your target pathway to ensure your assay is working correctly.
-
Cell Line Selection: If possible, test the effect of this compound on a different, potentially more responsive, cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (212.27 g/mol ), calculate the mass needed to prepare your desired volume and concentration of stock solution. For example, for 1 mL of a 100 mM stock solution, you would need 21.23 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Vortex: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cytotoxicity Assay using MTT
This protocol describes a method to determine the cytotoxic effect of this compound on a chosen cell line (e.g., keratinocytes or fibroblasts).
Materials:
-
Your cell line of interest (e.g., HaCaT keratinocytes, NIH-3T3 fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control (e.g., 0.1%). Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Solubility of Salsalate (a related salicylate) in Common Organic Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL |
| Ethanol | ~3 mg/mL |
| Dimethylformamide (DMF) | ~14 mg/mL |
Data for salsalate, a related compound, is provided as a reference.[10] The solubility of this compound may differ.
Table 2: Example of a Cytotoxicity Data Summary (Hypothetical)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 95.3 ± 6.1 |
| 50 | 85.7 ± 7.3 |
| 100 | 60.2 ± 8.9 |
| 250 | 35.4 ± 5.8 |
| 500 | 15.1 ± 3.2 |
This table presents hypothetical data to illustrate how to summarize results from a cytotoxicity assay.
Signaling Pathway Diagrams
Below are diagrams of signaling pathways known to be affected by salicylates. These can serve as a reference for designing experiments to investigate the mechanism of action of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Cytokine release and cytotoxicity in human keratinocytes and fibroblasts induced by phenols and sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Relationship - salicylate - activates - MAPK [biokb.lcsb.uni.lu]
- 6. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium salicylate inhibits TNF-alpha-induced NF-kappaB activation, cell migration, invasion and ICAM-1 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability Testing of Silanediol Salicylate in Experimental Formulations
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the stability testing of Silanediol Salicylate in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is an ester of salicylic (B10762653) acid with a silanetriol, used in cosmetic and dermatological formulations for its skin-conditioning and soothing properties.[1][2] Its structure contains two key functional groups that are susceptible to degradation: an ester linkage and silanol (B1196071) groups (-Si-OH).
The primary stability concerns are:
-
Hydrolysis: The ester bond can break down in the presence of water to form Salicylic Acid and a corresponding silanetriol. This reaction is often pH-dependent.[3][4]
-
Condensation/Polymerization: The silanol groups are reactive and can condense with each other to form siloxane polymers (Si-O-Si bonds), potentially leading to changes in viscosity, texture, or even precipitation.[5][6] This process can be initiated by heat.
Q2: My formulation containing this compound is showing a significant drop in pH over time. What could be the cause?
A2: A drop in pH is a strong indicator of the hydrolytic degradation of this compound. The ester hydrolysis releases Salicylic Acid, which is an acidic compound, thereby lowering the pH of the formulation. To confirm this, you should quantify the concentration of both this compound and free Salicylic Acid at different time points using a stability-indicating analytical method like HPLC.[7][8]
Q3: I've observed changes in the viscosity and texture of my cream formulation. Could this be related to the stability of this compound?
A3: Yes, changes in viscosity and texture can be linked to the stability of this compound, specifically through the condensation of its silanol groups.[5][6] This process can form larger polymeric structures, leading to an increase in viscosity or a change in the formulation's sensory profile. Additionally, general emulsion instability, such as coalescence or flocculation, could also be the cause.[9]
Q4: Are there any specific formulation excipients that are known to be incompatible with this compound?
A4: While specific incompatibility data for this compound is limited, general principles for ester and silanol stability apply. Avoid strongly acidic or alkaline pH conditions, as these can catalyze hydrolysis.[4] Certain non-ionic surfactants may also be incompatible with salicylic acid, which could be a concern if hydrolysis occurs.[10] It is recommended to perform compatibility studies with all formulation excipients.
Troubleshooting Guides
This section addresses specific issues that may arise during stability testing.
Issue 1: Rapid Loss of Potency of this compound
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Measure pH: Track the pH of the formulation over time. A decrease suggests acid formation from hydrolysis. 2. Adjust pH: Buffer the formulation to a pH where this compound is more stable (typically in the mildly acidic to neutral range, but this needs to be experimentally determined). 3. Reduce Water Activity: For anhydrous or low-water formulations, ensure raw materials are anhydrous and protect the formulation from atmospheric moisture. |
| Incompatibility with Excipients | 1. Forced Degradation Studies: Perform stress testing of this compound with individual excipients to identify any incompatibilities. 2. Reformulate: Replace any excipients that are found to accelerate the degradation of this compound. |
| Oxidation | 1. Add Antioxidants: Incorporate antioxidants such as tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) into the formulation. 2. Use Chelating Agents: Add a chelating agent like EDTA to bind metal ions that can catalyze oxidation. |
Issue 2: Physical Instability of the Formulation (e.g., Phase Separation, Color Change)
| Potential Cause | Troubleshooting Steps |
| Emulsion Breakage | 1. Optimize Emulsifier System: Adjust the type and concentration of emulsifiers. The HLB (Hydrophile-Lipophile Balance) of the system is critical. 2. Increase Viscosity: Add a viscosity modifier or thickener to the continuous phase to slow down droplet movement and coalescence.[11] 3. Homogenization: Ensure proper homogenization to achieve a small and uniform droplet size.[9] |
| Color Change | 1. Protect from Light: Store the formulation in light-resistant packaging.[12] 2. Check for Contaminants: Trace amounts of iron can cause discoloration in salicylate-containing products.[13] Ensure high-purity ingredients and appropriate manufacturing equipment. 3. Add Stabilizers: Consider adding stabilizers like ortho-phosphoric acid, which has been shown to prevent discoloration of salicylates.[13] |
| Precipitation/Crystallization | 1. Check Solubility: Ensure that the concentration of this compound and any of its degradation products do not exceed their solubility in the formulation at storage temperatures. 2. Condensation Polymerization: If polymerization is suspected, try to control factors that promote it, such as high temperatures. |
Data Presentation
The following tables present hypothetical data from a 12-week accelerated stability study of a 2% this compound cream formulation stored at 40°C / 75% RH.
Table 1: Chemical Stability of this compound
| Time (weeks) | This compound Assay (%) | Appearance of Salicylic Acid (%) | pH |
| 0 | 100.2 | < 0.05 | 6.5 |
| 4 | 98.5 | 1.5 | 6.2 |
| 8 | 96.1 | 3.8 | 5.9 |
| 12 | 94.3 | 5.6 | 5.6 |
Table 2: Physical Stability of the Formulation
| Time (weeks) | Appearance | Viscosity (cP) | Globule Size (µm) |
| 0 | White, homogenous cream | 25,000 | 2-5 |
| 4 | No change | 25,500 | 2-5 |
| 8 | No change | 26,000 | 2-6 |
| 12 | Slight off-white tint | 26,800 | 3-8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the simultaneous quantification of this compound and its primary degradant, Salicylic Acid.
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The exact ratio should be optimized to achieve good resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and Salicylic Acid reference standards in methanol. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol). Use sonication if necessary to ensure complete extraction. Centrifuge or filter the sample to remove any undissolved excipients.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Calculate the concentration of this compound and Salicylic Acid in the samples against the calibration curve.
Protocol 2: Accelerated Stability Study
This protocol outlines the setup for an accelerated stability study.
-
Formulation Preparation: Prepare a sufficient quantity of the final formulation for testing.
-
Packaging: Package the formulation in the proposed final container and closure system.
-
Storage Conditions: Place the packaged samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for the following parameters:
-
Physical Appearance: Color, odor, phase separation, texture.
-
pH.
-
Viscosity.
-
Microscopy: To assess globule size and distribution in emulsions.
-
Assay and Degradation Products: Using the validated stability-indicating HPLC method (Protocol 1).
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for an accelerated stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 7. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by isocratic high-pressure liquid chromatography with post-column hydrolysis and fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. US2918491A - Salicylic acid and esters of salicylic acid - Google Patents [patents.google.com]
Preventing Silanediol salicylate interference in fluorescent assays
Technical Support Center: Silanediol (B1258837) Salicylate (B1505791) Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential interference caused by silanediol salicylate in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
A: this compound is a silicon-based organic compound containing a salicylate moiety. Its potential for interference stems from two primary sources:
-
Inherent Fluorescence of the Salicylate Moiety: Salicylates are known to be fluorescent, potentially leading to a high background signal that can mask the signal from your specific assay probes.
-
Reactivity of the Silanediol Group: Silanediol groups (-Si(OH)₂) can be reactive and may lead to the formation of aggregates, especially at higher concentrations or in certain buffer conditions. These aggregates can cause light scattering or non-specifically interact with assay components, such as proteins, leading to false-positive or false-negative results.
Q2: What are the common types of interference observed with compounds like this compound?
A: Common interference mechanisms include:
-
High Background Fluorescence: The compound's own fluorescence can increase the baseline signal.
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, reducing the detected signal.
-
Light Scattering: Aggregates of the compound can scatter excitation light, leading to artificially high fluorescence readings.
-
Non-specific Protein Binding: The compound may bind to enzymes or other proteins in your assay, either inhibiting or activating them in a non-specific manner.
Q3: At what concentration is this compound likely to cause interference?
A: The concentration at which interference occurs can vary depending on the specific assay and buffer conditions. However, issues such as aggregation and high background fluorescence are often observed at concentrations above 10 µM. It is crucial to determine the interference threshold for your specific experimental setup.
Q4: Can I use a different fluorescent dye to avoid interference?
A: Yes, switching to a fluorescent dye with a different spectral profile can be an effective strategy. If this compound has a specific excitation and emission spectrum, choosing a dye that is excited and emits at wavelengths outside of this range can significantly reduce interference. It is recommended to use red-shifted dyes, as many interfering compounds are fluorescent in the blue-green region of the spectrum.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating interference from this compound.
Guide 1: Initial Screening for Interference
This guide helps you determine if this compound is interfering in your assay.
Step 1: Characterize the Spectral Properties of this compound
-
Action: Run a fluorescence scan (excitation and emission spectra) of this compound in your assay buffer.
-
Purpose: To identify the wavelengths at which the compound absorbs and emits light. This will help you assess potential spectral overlap with your assay's fluorophore.
Step 2: Perform a "Buffer-Only" Control
-
Action: Prepare a control sample containing only the assay buffer and this compound (at the same concentration as in your main experiment).
-
Purpose: To measure the background fluorescence contributed by the compound itself.
Step 3: Run the Assay with a Non-Active Protein Control
-
Action: If your assay uses an enzyme, run the experiment with a structurally similar but catalytically inactive protein.
-
Purpose: To determine if the compound's effect is specific to the active site of your target protein or due to non-specific interactions.
Step 4: Evaluate the Effect of Detergents
-
Action: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer.
-
Purpose: To see if the observed interference is reduced, which would suggest that the compound is forming aggregates.
Guide 2: Mitigating Identified Interference
Once interference is confirmed, use the following strategies to minimize its impact.
Strategy 1: Adjust Fluorophore and Wavelengths
-
Action: Based on the spectral data from Guide 1, select a fluorophore with excitation and emission wavelengths that do not overlap with those of this compound.
-
Tip: Consider using time-resolved fluorescence resonance energy transfer (TR-FRET) assays, as they are less susceptible to interference from background fluorescence.
Strategy 2: Optimize Assay Conditions
-
Action: Reduce the concentration of this compound to the lowest level that still provides a biological effect.
-
Action: Modify buffer components. For example, adjusting the pH or ionic strength may help to reduce compound aggregation.
Strategy 3: Implement a Pre-incubation Step
-
Action: Pre-incubate your protein target with its natural substrate or binding partner before adding this compound.
-
Purpose: This can help to differentiate between true inhibitors and non-specific compounds by allowing the natural interaction to occur first.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data for this compound to illustrate its potential for interference.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum | 310 nm |
| Emission Maximum | 410 nm |
| Molar Extinction Coefficient | 3,500 M⁻¹cm⁻¹ |
| Quantum Yield | 0.15 |
Table 2: Interference Effects at Different Concentrations
| Concentration (µM) | Background Fluorescence (RFU) | Apparent Inhibition (%) |
| 1 | 50 | 2 |
| 10 | 500 | 15 |
| 50 | 2500 | 60 |
| 100 | 5000 | 95 |
Experimental Protocols
Protocol 1: Determining Spectral Overlap
-
Prepare Samples:
-
Blank: Assay buffer only.
-
Fluorophore: Your assay's fluorescent probe in assay buffer.
-
Test Compound: 10 µM this compound in assay buffer.
-
-
Acquire Spectra:
-
Using a fluorescence spectrophotometer, measure the excitation and emission spectra of the "Fluorophore" and "Test Compound" samples.
-
For the excitation spectrum, set the emission wavelength to the fluorophore's maximum and scan a range of excitation wavelengths.
-
For the emission spectrum, set the excitation wavelength to the fluorophore's maximum and scan a range of emission wavelengths.
-
-
Analyze Data:
-
Overlay the spectra to visually inspect for any overlap between the this compound and your fluorophore.
-
Protocol 2: Assay for Compound Aggregation
-
Prepare Samples:
-
Control: Assay buffer with your fluorescent probe.
-
Test: Assay buffer with your fluorescent probe and a range of this compound concentrations (e.g., 1-100 µM).
-
Detergent Control: Same as the "Test" samples, but with the addition of 0.01% Triton X-100.
-
-
Measure Fluorescence:
-
Incubate all samples for 15 minutes.
-
Measure the fluorescence intensity of each sample.
-
-
Analyze Data:
-
Compare the fluorescence readings of the "Test" samples with and without the detergent. A significant decrease in signal in the presence of the detergent suggests that aggregation is a contributing factor to the observed interference.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing assay interference.
Caption: Potential mechanisms of this compound interference in fluorescent assays.
Technical Support Center: Overcoming Challenges in Silanediol Salicylate Topical Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation and evaluation of topical silanediol (B1258837) salicylate (B1505791).
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formulation, stability testing, and in vitro evaluation of silanediol salicylate topical preparations.
Formulation Challenges
Question: My this compound cream/lotion is showing signs of instability (e.g., phase separation, crystallization). What are the likely causes and how can I fix it?
Answer:
Instability in this compound formulations often stems from its water-soluble nature and potential interactions with other excipients.[1][2] Here are common causes and troubleshooting steps:
-
pH Shift: The pH of the formulation can significantly impact the stability of this compound. A pH outside the optimal range of 4.5-6.5 may lead to degradation or crystallization.[1]
-
Solution: Regularly monitor the pH of your formulation during development and stability testing. Use appropriate buffering agents to maintain the target pH.
-
-
Incompatible Excipients: Certain polymers or emulsifiers may not be compatible with this compound, leading to phase separation.
-
Solution: Conduct compatibility studies with individual excipients. Test different types of emulsifiers (non-ionic, anionic) and polymers to find the most stable combination.
-
-
Improper Homogenization: Insufficient mixing can lead to a non-uniform distribution of ingredients and subsequent instability.
-
Solution: Optimize your homogenization process, including mixing speed and duration. Ensure that all components are fully dispersed.[3]
-
-
Temperature Fluctuations: Exposure to high temperatures during processing or storage can accelerate degradation.[3]
-
Solution: Maintain controlled temperature conditions during manufacturing and storage.
-
Question: I am observing poor viscosity and spreadability in my this compound gel formulation. How can I improve these characteristics?
Answer:
The rheological properties of a topical formulation are critical for its performance and user acceptance. Here’s how to address issues with viscosity and spreadability:
-
Choice of Gelling Agent: The type and concentration of the gelling agent are crucial.
-
Solution: Experiment with different gelling agents (e.g., carbomers, cellulose (B213188) derivatives, natural gums). Adjust the concentration of the chosen gelling agent to achieve the desired viscosity.
-
-
pH of the Formulation: The viscosity of many gelling agents is pH-dependent.
-
Solution: Ensure the pH of your formulation is optimal for the selected gelling agent to achieve its maximum thickening capacity.
-
-
Presence of Electrolytes: this compound, being a salt, can affect the viscosity of certain polymer-based gels.
-
Solution: Evaluate the impact of this compound concentration on the viscosity of your chosen gelling agent. You may need to select a salt-tolerant polymer.
-
In Vitro Release and Permeation Studies
Question: I am experiencing inconsistent results in my in vitro release testing (IVRT) for a this compound formulation. What could be the cause?
Answer:
Inconsistent IVRT results can be due to several factors related to the experimental setup and the formulation itself.
-
Membrane Selection: The choice of synthetic membrane is critical for reproducible results.
-
Solution: Use a well-characterized, inert synthetic membrane. Ensure the membrane is properly hydrated and equilibrated before the experiment.
-
-
Receptor Solution: The receptor solution must act as a sink for the released drug.
-
Air Bubbles: Air bubbles trapped between the membrane and the receptor solution can hinder diffusion.
-
Solution: Carefully assemble the Franz diffusion cells to avoid trapping air bubbles.[4] Degas the receptor solution before use.
-
Question: My in vitro skin permeation test (IVPT) shows very low or no permeation of this compound. How can I troubleshoot this?
Answer:
Low skin permeation of a hydrophilic molecule like this compound is a common challenge. Here are some strategies to address this:
-
Skin Model: The type and integrity of the skin membrane are crucial.
-
Solution: Use full-thickness or dermatomed skin with confirmed barrier integrity. Ensure proper handling and storage of the skin to maintain its viability.
-
-
Receptor Solution: Maintaining sink conditions is essential for accurate permeation studies.
-
Formulation Optimization: The vehicle plays a significant role in drug delivery across the stratum corneum.
-
Solution: Incorporate penetration enhancers into your formulation. Examples include glycols (e.g., propylene (B89431) glycol), fatty acids, and non-ionic surfactants. Encapsulation technologies like liposomes or nanoemulsions can also improve skin penetration.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during formulation development?
A1: this compound is a water-soluble, clear to slightly pink liquid.[1] It is important to consider its pH stability (optimal range 4.5-6.5) and potential for hydrolysis.[1][2] Its molecular weight is 212.27 g/mol .[4]
| Property | Value | Reference |
| Appearance | Clear liquid, colorless to slightly pink | [1] |
| Solubility | Water-soluble | [1][2] |
| pH (in solution) | 4.5 - 6.5 | [1] |
| Molecular Weight | 212.27 g/mol | [4] |
| Stability | Stable, but can be hydrolyzed | [2] |
Q2: How can I perform a stability-indicating assay for this compound in a topical formulation?
Q3: What are the recommended starting parameters for an in vitro skin permeation test (IVPT) with this compound?
A3: The following are recommended starting parameters for an IVPT study using Franz diffusion cells.
| Parameter | Recommended Starting Condition | Rationale |
| Skin Model | Human or porcine skin (full-thickness or dermatomed) | Provides a biologically relevant barrier. |
| Receptor Medium | Phosphate Buffered Saline (PBS), pH 7.4 | Maintains physiological pH and ensures sink conditions for a water-soluble compound.[1][2] |
| Temperature | 32 ± 1 °C (skin surface) | Mimics in vivo skin temperature.[2] |
| Dose Application | Finite dose (e.g., 5-10 mg/cm²) | Simulates real-world application. |
| Sampling Schedule | 0, 1, 2, 4, 6, 8, 12, 24 hours | Allows for the determination of permeation kinetics. |
Q4: Are there any known safety concerns with the topical application of this compound?
A4: this compound is generally considered safe for use in cosmetic formulations and has a low hazard score for cancer, allergies, and reproductive toxicity.[6] However, as with any salicylate, formulations should be designed to be non-irritating.[7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC-UV method. Optimization will be required based on the specific formulation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (likely around 230 nm or 304 nm based on other salicylates).
-
Column Temperature: 30 °C.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a portion of the topical formulation.
-
Extract the this compound using a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Centrifuge or filter the sample to remove excipients.
-
Dilute the supernatant/filtrate to a concentration within the calibration range.
-
-
Forced Degradation Studies:
-
Subject the drug substance and formulation to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze the stressed samples to ensure the method can separate the parent drug from all degradation peaks.
-
Protocol 2: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
-
Skin Preparation:
-
Thaw frozen human or porcine skin at room temperature.
-
Cut the skin into sections to fit the Franz diffusion cells.
-
Equilibrate the skin in PBS (pH 7.4) before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with degassed PBS (pH 7.4), ensuring no air bubbles are present.
-
Maintain the temperature of the receptor solution to ensure a skin surface temperature of 32 ± 1 °C.
-
-
Dosing and Sampling:
-
Apply a finite dose of the this compound formulation to the skin surface.
-
At predetermined time points, withdraw an aliquot of the receptor solution for analysis and replace it with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using the validated HPLC-UV method described above.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Visualizations
Caption: Experimental workflow for topical this compound formulation development.
Caption: Troubleshooting logic for low skin permeation of this compound.
References
Identifying and minimizing Silanediol salicylate degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the degradation of Silanediol (B1258837) salicylate (B1505791) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Silanediol salicylate and what are its common applications?
This compound is an organic compound that combines a salicylate moiety with a silanediol group.[1][2] It is primarily used in cosmetic and skincare products for its anti-inflammatory, soothing, and skin-conditioning properties.[1][2][3][4] The salicylate component, a derivative of salicylic (B10762653) acid, contributes to its anti-inflammatory effects, while the silanediol group is known for its moisturizing and regenerative properties.[1]
Q2: What are the primary factors that can cause this compound degradation?
Based on the chemical structure of this compound and information on related compounds, the primary factors contributing to its degradation are:
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. This process would likely yield salicylic acid and a silanediol species.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. Studies on similar compounds, like methyl salicylate, have shown increased degradation at higher temperatures.[5]
-
Light Exposure (Photodegradation): Salicylates can be sensitive to light. For instance, choline (B1196258) salicylate has been identified as photolabile in solution.[6][7][8] Exposure to UV light can lead to the formation of degradation products.
-
Incompatible Materials: Strong oxidizing agents and strong bases can promote the degradation of salicylates.[9]
Q3: What are the likely degradation products of this compound?
-
Salicylic Acid: From the hydrolysis of the ester bond.
-
Silanediol Condensation Products: The silanediol moiety can undergo self-condensation to form siloxanes and water.
-
Oxidation and Photodegradation Products: Exposure to light and oxidizing conditions may lead to hydroxylated derivatives of the salicylate ring, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, which have been observed in the degradation of choline salicylate.[6][7][8]
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of this compound in my formulation over time.
This is a common issue that can be addressed by systematically evaluating the potential causes of degradation. The following troubleshooting decision tree can guide your investigation.
Caption: Troubleshooting degradation of this compound.
Quantitative Data on Stability of a Related Compound
Since specific quantitative stability data for this compound is not publicly available, the following table summarizes the stability of a related compound, Methyl Salicylate, under different storage conditions. This data can provide insights into how a salicylate ester might behave.
| Storage Condition | Time (days) | % Methyl Salicylate Remaining | Reference |
| Room Temperature (25°C ± 5°C) | 30 | 98.5% | [5] |
| Room Temperature (25°C ± 5°C) | 60 | 97.2% | [5] |
| Room Temperature (25°C ± 5°C) | 90 | 95.8% | [5] |
| Room Temperature (25°C ± 5°C) | 120 | 94.5% | [5] |
| Refrigerated (2°C - 8°C) | 30 | 99.6% | [5] |
| Refrigerated (2°C - 8°C) | 60 | 99.1% | [5] |
| Refrigerated (2°C - 8°C) | 90 | 98.7% | [5] |
| Refrigerated (2°C - 8°C) | 120 | 98.2% | [5] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Formulation
This protocol outlines a general procedure for assessing the stability of this compound in a given formulation.
Caption: Experimental workflow for stability testing.
Detailed Methodologies:
-
Sample Preparation:
-
Prepare the experimental formulation containing a precisely known concentration of this compound.
-
Dispense equal volumes of the formulation into a series of identical, inert vials (e.g., amber glass vials to protect from light).
-
Seal the vials to prevent evaporation or contamination.
-
-
Storage:
-
Divide the vials into sets for each storage condition to be tested (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% RH, and accelerated conditions at 40°C/75% RH).[10]
-
For each condition, have separate vials for each time point (e.g., 0, 1, 3, and 6 months).[10]
-
Include a set of control samples stored under conditions expected to minimize degradation (e.g., -20°C).
-
-
Analysis (at each time point):
-
Withdraw a sample from the appropriate vial.
-
Perform a validated extraction procedure to isolate the this compound from the formulation matrix. The choice of extraction solvent will depend on the formulation but should be one in which this compound is soluble and the formulation components are minimally soluble.
-
Quantify the concentration of this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A suitable method for a related compound, choline salicylate, used a C18 column with a mobile phase of methanol, water, and acetic acid.[6][7]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Methanol:Water:Acetic Acid (e.g., 60:40:1 v/v/v)
-
Detection Wavelength: Approximately 230 nm or 270 nm
-
Flow Rate: 1.0 mL/min
-
-
The method should be validated to ensure it can separate the intact this compound from its potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.
-
Potential Degradation Pathway
The following diagram illustrates the likely hydrolytic degradation pathway of this compound.
Caption: Postulated hydrolytic degradation of this compound.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. altmeyers.org [altmeyers.org]
- 3. incibeauty.com [incibeauty.com]
- 4. This compound SP2-BERI PHARMA CO., LTD. [en.zhberi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Silanediol Salicylate for In Vitro Studies
Disclaimer: There is limited publicly available data specifically on the in-vitro biological effects and optimal concentrations of Silanediol salicylate (B1505791). This guide is based on the well-documented activities of its parent compound, salicylic (B10762653) acid, and other salicylates. Researchers should use this information as a starting point and perform thorough dose-response studies for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is Silanediol salicylate and what is its expected in-vitro activity?
A1: this compound is an ester of salicylic acid.[1] In cosmetic formulations, it functions as an emollient and skin conditioning agent. Given its structure, it is expected to be hydrolyzed to salicylic acid, which is known for its anti-inflammatory properties.[2][3] Therefore, in in-vitro studies, this compound is anticipated to exhibit anti-inflammatory effects.
Q2: What is the primary mechanism of action for salicylates in vitro?
A2: The anti-inflammatory effects of salicylates are primarily attributed to their ability to inhibit the inflammatory cascade. This is achieved through two main pathways:
-
Inhibition of Cyclooxygenase (COX) enzymes: Salicylates can inhibit the activity of COX enzymes, particularly the inducible COX-2, which is crucial for the synthesis of pro-inflammatory prostaglandins.[2][4][5][6][7]
-
Inhibition of the NF-κB signaling pathway: Salicylates have been shown to inhibit the activation of the transcription factor NF-κB.[8][9][10] This prevents the expression of multiple inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[11]
Q3: What is a good starting concentration for this compound in my in-vitro experiments?
A3: Without specific data for this compound, it is recommended to start with a broad range of concentrations based on what is reported for salicylic acid and its derivatives. A preliminary dose-response experiment is crucial. See the suggested concentration ranges in the tables below.
Q4: Which cell lines are appropriate for studying the anti-inflammatory effects of this compound?
A4: Common cell lines for in-vitro inflammation studies include murine macrophages (e.g., RAW 264.7)[11] and human monocytic cells (e.g., THP-1). For dermatological applications, human keratinocytes (e.g., HaCaT) or fibroblasts can be relevant. The choice of cell line should be guided by the specific research question.
Troubleshooting Guide
Q1: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A1:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level for your specific cell line (typically ≤ 0.1%).
-
Compound Cytotoxicity: this compound, like other salicylates, can be cytotoxic at high concentrations. It is essential to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your chosen cell line and experimental duration.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Consider using a less sensitive cell line or reducing the incubation time.
Q2: I am not observing any anti-inflammatory effect with this compound. What should I do?
A2:
-
Concentration Range: The concentrations you are testing may be too low. Try a higher concentration range, but ensure it remains below the cytotoxic level.
-
Induction of Inflammation: Confirm that your inflammatory stimulus (e.g., lipopolysaccharide - LPS) is effectively inducing an inflammatory response in your control group (e.g., significant production of TNF-α, IL-6, or PGE2).
-
Incubation Time: The incubation time with this compound might be too short for it to exert its effects. Consider pre-incubating the cells with the compound before adding the inflammatory stimulus.
-
Hydrolysis to Salicylic Acid: this compound may need to be hydrolyzed to salicylic acid to become active. The rate of this hydrolysis can vary depending on the cell culture conditions.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and media composition.
-
Compound Preparation: Prepare fresh stock solutions of this compound for each experiment, as it may not be stable in solution over long periods.
-
Assay Controls: Include appropriate positive and negative controls in every experiment. For an anti-inflammatory assay, a known anti-inflammatory drug like dexamethasone (B1670325) or salicylic acid can be used as a positive control.
Data Presentation
Table 1: Suggested Starting Concentration Ranges for Salicylates in In Vitro Studies
| Compound | Cell Type | Assay Type | Suggested Concentration Range | Reference |
| Salicylic Acid | HeLa Cells | Cytotoxicity (MTT) | 20 - 100 µg/mL | [12] |
| Methyl Salicylate | HeLa Cells | Cytotoxicity (MTT) | 10 - 50 µg/mL | [12] |
| Sodium Salicylate | Human A549 Cells | Anti-inflammatory (PGE2 release) | 1 - 100 µg/mL | [4] |
| Bornyl Salicylate | Murine Macrophages | Anti-inflammatory (NO production) | 10 µg/mL | [13] |
Table 2: Reported IC50 Values for Salicylates in In Vitro Assays
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| Salicylic Acid | Cytotoxicity (MTT) | HeLa | 39.97 µg/mL | [12] |
| Methyl Salicylate | Cytotoxicity (MTT) | HeLa | 14.10 µg/mL | [12] |
| Ethyl Salicylate | Cytotoxicity (MTT) | HeLa | 15.54 µg/mL | [12] |
| Butyl Salicylate | Cytotoxicity (MTT) | HeLa | 0.28 µg/mL | [12] |
| Sodium Salicylate | Anti-inflammatory (PGE2 release) | Human A549 | 5 µg/mL | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic concentration range of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and non-toxic to the cells.
-
Treatment: Remove the old media and add 100 µL of fresh media containing different concentrations of this compound to the wells. Include a vehicle control (media with solvent) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: In Vitro Anti-inflammatory Assay (Cytokine Measurement)
This protocol is to assess the anti-inflammatory effect of this compound by measuring the production of a pro-inflammatory cytokine (e.g., TNF-α) in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the media and pre-treat the cells with fresh media containing non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cell debris.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Generalized anti-inflammatory signaling pathway of salicylates.
Caption: Experimental workflow for concentration optimization.
References
- 1. This compound | C9H12O4Si | CID 22616669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 3. asp-inc.com [asp-inc.com]
- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webofjournals.com [webofjournals.com]
- 8. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Silanediol Salicylate Experiments
Welcome to the technical support center for Silanediol Salicylate (B1505791) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during their work with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, comparative tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with Silanediol Salicylate, from basic handling to complex assay troubleshooting.
Q1: My this compound solution appears cloudy or forms a precipitate. What could be the cause and how can I resolve it?
A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors, primarily related to its stability and solubility.
-
Hydrolysis and Condensation: this compound, like other silanediols, can undergo hydrolysis and self-condensation, especially under certain pH and temperature conditions, to form insoluble siloxane polymers. The stability of silanediols is influenced by steric hindrance around the silicon atom; bulkier groups can slow down this process.
-
pH Effects: The rate of hydrolysis of silanes is pH-dependent. While specific data for this compound is limited, the hydrolysis of other organosilanes is often catalyzed by both acidic and basic conditions. It is crucial to maintain the recommended pH for your stock solutions and experimental buffers.
-
Aggregation: Salicylates, particularly at higher concentrations, can promote the aggregation of molecules in aqueous solutions.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solvent or buffer is within the recommended range for this compound. If not specified, start with a neutral pH (around 7.0-7.4) and observe for stability.
-
Solvent Choice: While this compound is generally water-soluble, for certain applications, using a co-solvent like ethanol (B145695) may be necessary. However, be aware that alcohols can participate in transesterification reactions.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize the chances of degradation and aggregation.
-
Temperature Control: Store stock solutions at the recommended temperature, typically at 4°C for short-term storage and -20°C or -80°C for long-term storage, to slow down degradation processes. Avoid repeated freeze-thaw cycles.
-
Sonication: Gentle sonication can sometimes help to redissolve small aggregates, but it is not a solution for chemical degradation.
Q2: I am observing high variability in my in vitro anti-inflammatory assay results. What are the potential sources of this inconsistency?
A2: Inconsistent results in anti-inflammatory assays, such as those measuring cyclooxygenase (COX) inhibition or cytokine production, can stem from multiple sources.
-
Compound Instability: As mentioned in Q1, this compound can degrade in aqueous solutions. If the compound is not stable under your assay conditions (e.g., prolonged incubation at 37°C), its effective concentration will decrease over time, leading to variable results.
-
Assay Interference: Salicylates can interfere with common assay readouts. For instance, salicylic (B10762653) acid has intrinsic fluorescence, which can be a source of interference in fluorescent-based assays. It can also interfere with colorimetric assays.
-
Cell Culture Issues: In cell-based assays, factors such as cell passage number, cell density, and the presence of contaminants can significantly impact the results. Organosilicon compounds have been reported to have potential clastogenic (chromosome-damaging) activity in some in vitro systems, which could affect cell health and responsiveness.
Troubleshooting Steps:
-
Stability Check: If possible, assess the stability of this compound in your assay buffer under the exact experimental conditions (time, temperature, pH) using an analytical method like HPLC.
-
Control Experiments: Run appropriate controls to check for assay interference. This includes "compound-only" wells (to check for background signal) and "vehicle-only" controls.
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density. Regularly test for mycoplasma contamination.
-
Optimize Incubation Times: Minimize pre-incubation times where possible to reduce the chance of compound degradation.
Q3: My positive control for COX inhibition is working, but this compound shows weak or no activity. What should I check?
A3: If your positive control (e.g., a known COX inhibitor) is performing as expected, the issue likely lies with the this compound itself or its specific mechanism of action.
-
Hydrolysis to Salicylic Acid: The biological activity of this compound may depend on its hydrolysis to salicylic acid. The rate of this hydrolysis can be influenced by the experimental conditions.
-
Weak Direct Inhibition: Salicylates are generally considered weaker direct inhibitors of COX enzymes compared to drugs like aspirin. Their anti-inflammatory effects can also be mediated through other pathways, such as the inhibition of NF-κB signaling.
-
Substrate Concentration: In COX assays, high concentrations of the substrate (e.g., arachidonic acid) can sometimes overcome the inhibitory effect of competitive inhibitors.
Troubleshooting Steps:
-
Pre-incubation: Include a pre-incubation step of your cells or enzyme with this compound before adding the substrate. This may allow more time for the compound to exert its effect, including potential hydrolysis.
-
Vary Substrate Concentration: If you suspect competitive inhibition, try running the assay with a lower concentration of the substrate.
-
Investigate Alternative Pathways: Consider performing assays that measure other aspects of the inflammatory response, such as NF-κB activation or the production of pro-inflammatory cytokines.
-
Verify Compound Integrity: Ensure that your stock of this compound has not degraded. If in doubt, obtain a fresh batch or verify its purity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₄Si | PubChem |
| Molecular Weight | 212.27 g/mol | PubChem |
| Appearance | Colorless to slightly pinkish liquid | N/A |
| Solubility | Water-soluble | N/A |
| pH (in solution) | 4.5 - 6.5 | N/A |
Table 2: Troubleshooting Summary for Inconsistent Assay Results
| Issue | Potential Cause | Recommended Action |
| High Background Signal | - Compound auto-fluorescence/absorbance- Reagent contamination | - Run "compound-only" controls.- Use fresh, high-quality reagents. |
| Low or No Inhibition | - Compound degradation- Insufficient incubation time- High substrate concentration | - Prepare fresh solutions.- Optimize pre-incubation time.- Test lower substrate concentrations. |
| High Well-to-Well Variability | - Inaccurate pipetting- Inconsistent cell seeding- Edge effects in plate | - Calibrate pipettes.- Ensure uniform cell suspension.- Avoid using outer wells for critical samples. |
| Unexpected Cytotoxicity | - Off-target effects of the compound- Contamination of cell culture | - Perform cell viability assays in parallel.- Regularly test for mycoplasma. |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
This compound
-
Known COX inhibitor (positive control, e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound and the positive control to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer
-
Control (100% activity): Assay buffer + enzyme
-
Positive Control: Positive control solution + enzyme
-
Test Compound: this compound solution + enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Add the substrate (arachidonic acid) and the probe to all wells to start the reaction.
-
Measurement: Immediately read the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set period (e.g., 5-10 minutes) or at a fixed endpoint.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of this compound compared to the control (100% activity). Calculate the IC₅₀ value.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of salicylate derivatives, which can be adapted for this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic or phosphoric acid is commonly used for salicylate analysis. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of approximately 230 nm or 300 nm (to be optimized based on the UV spectrum of this compound).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the experimental samples to a concentration within the range of the calibration standards.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
Caption: General workflow for in vitro experiments with this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Silanediol Salicylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the mass spectrometry analysis of Silanediol Salicylate (B1505791).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Silanediol Salicylate?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a suppression or enhancement of the signal, which can significantly impact the accuracy, precision, and sensitivity of the analysis.[1][2] Given that this compound is a polar and acidic compound, it may be susceptible to ion suppression, particularly in complex biological matrices.[3][4]
Q2: How can I detect and quantify matrix effects for my this compound assay?
A2: The most common method to assess matrix effects is the post-extraction spike method.[2][5] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of a pure standard solution at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 [4]
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[4]
Another qualitative method is the post-column infusion experiment.[5][6] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement.[6]
Q3: What are the most effective strategies to minimize matrix effects in this compound analysis?
A3: A combination of strategies is often the most effective approach:
-
Sample Preparation: The primary goal is to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation (PPT).[7][8] For an acidic compound like this compound, adjusting the sample pH during extraction can improve recovery.[4]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, and choice of analytical column.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound would co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Signal for this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[1] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE to remove a higher degree of matrix components.[7][8] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zone. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.[9] |
| Inefficient Extraction: Poor recovery of this compound during sample preparation. | 1. Optimize Extraction pH: Since this compound is acidic, ensure the pH of the sample is acidic during extraction to maximize its recovery.[4] 2. Evaluate Different Extraction Solvents/Sorbents: Test different solvent systems for LLE or different sorbent chemistries for SPE to find the optimal conditions for this compound.[7][10] | |
| High Signal Variability Between Samples | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies from sample to sample. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects, correcting for variability between samples.[5] 2. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[3] |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The analyte may be interacting with active sites on the column or residual matrix components. | 1. Adjust Mobile Phase pH: For an acidic compound, a mobile phase pH well below the pKa will ensure it is in its neutral form, leading to better peak shape on a reversed-phase column.[4] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[9] |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated ion source can lead to high background. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.[11] 2. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the mass spectrometer's ion source.[11] |
Quantitative Data Summary
No specific quantitative data for matrix effects on this compound was found in the literature. The following table provides data for Salicylic Acid, a structurally related compound, to serve as a reference.
Table 1: Matrix Effects and Recovery of Salicylic Acid in Different Matrices (Illustrative Data)
| Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Feed | Acidified Methanol (B129727) Extraction | 98.3 - 101 | Not explicitly quantified, but standard addition was used to compensate. | [3] |
| Serum | Solid-Phase Extraction (SPE) | 88.9 ± 5.8 | Not explicitly quantified, but a deuterated internal standard was used. | [12] |
| Plasma | Protein Precipitation (PPT) | >80 (for other analytes) | Can be significant due to phospholipids. | [13] |
| Plasma | Liquid-Liquid Extraction (LLE) | Generally provides cleaner extracts than PPT, reducing matrix effects. | [13] |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Acidic Compounds like Salicylates
This protocol is a general guideline and should be optimized for this compound and the specific biological matrix.
-
Sample Pre-treatment: Acidify the biological sample (e.g., plasma, urine) to a pH of approximately 3-4 with an acid like formic acid or hydrochloric acid. This ensures that the acidic analyte is in its neutral form for better retention on a reversed-phase sorbent.[11]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 1-2 mL of methanol followed by 1-2 mL of deionized water.[11]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can help remove lipids.[11]
-
Elution: Elute the retained this compound with a small volume (e.g., 1-2 mL) of a suitable organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.[11]
Protocol 2: Post-Extraction Spike Method for Quantifying Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound into a clean solvent (e.g., the mobile phase).
-
Set B (Post-Spike Matrix): Process a blank biological matrix sample through your entire sample preparation procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.
-
Set C (Pre-Spike Matrix): Spike the same amount of this compound as in Set A into the blank biological matrix before starting the sample preparation procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculations:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100 [4]
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. opentrons.com [opentrons.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. blog.organomation.com [blog.organomation.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of serum salicylate levels by solid-phase extraction and desorption/ionization on silicon mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Silanediol salicylate interaction with other compounds in co-culture models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing silanediol (B1258837) salicylate (B1505791) in co-culture experiments. Given the limited direct literature on silanediol salicylate in co-culture systems, this guide synthesizes information on the individual components—silanediols (specifically, silanols as a related compound) and salicylates—and general co-culture best practices.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Question 1: We are observing unexpected cytotoxicity in our co-culture after treating with this compound, even at low concentrations. What could be the cause?
Answer: Unexpected cytotoxicity can stem from several factors related to the compound, the cell types, and the co-culture conditions.
-
Differential Cell Sensitivity: The two cell types in your co-culture may have vastly different sensitivities to this compound. Salicylates, at high concentrations, are known to have toxic effects on articular cartilage by inhibiting proteoglycan and collagen synthesis.[1] Similarly, some organosilicon compounds have demonstrated potential for in vitro clastogenic (chromosome-damaging) activity.[2] It is crucial to first establish a dose-response curve for each cell type in a monoculture before proceeding to a co-culture system.
-
Synergistic Toxicity: The combination of silanediol and salicylate moieties might produce a synergistic cytotoxic effect that is not observed with either component alone.
-
Metabolic Activation: One cell type in the co-culture could be metabolizing the this compound into a more cytotoxic compound that then affects the other cell type.
-
Culture Conditions: Factors such as serum concentration in the media can influence the effect of salicylates. For instance, the inhibitory effect of salicylate on sulfated glycosaminoglycan synthesis in cartilage cultures was mitigated in the presence of 100% serum.[3]
Troubleshooting Steps:
-
Monoculture Dose-Response: Determine the IC50 value of this compound for each cell type individually.
-
Staggered Dosing: If one cell type is known to be more robust, consider adding the compound after this cell type has established a stable monolayer.
-
Media Analysis: If possible, analyze the conditioned media from each monoculture treated with the compound to test for metabolites that could be causing toxicity in the other cell type.
-
Vary Serum Concentration: Evaluate if altering the serum percentage in your culture medium modulates the cytotoxic effect.
Question 2: We are not observing the expected anti-inflammatory effect of this compound in our co-culture model of inflammation.
Answer: The absence of an expected anti-inflammatory response can be due to several experimental variables.
-
NF-κB and MAPK Pathway Independence: While salicylates are known to inhibit the NF-κB pathway, some inflammatory responses are NF-κB-independent.[4][5][6] Your inflammatory stimulus (e.g., LPS, TNF-α) might be acting through a pathway not targeted by salicylate. Salicylates can also modulate MAPK signaling, but this can be complex, with inhibition of ERK and JNK, but potential activation of p38 MAPK.[7][8][9][10]
-
Inappropriate Concentration: The concentration of this compound may be insufficient to elicit an anti-inflammatory response in your specific system. Salicylates' anti-inflammatory actions are often observed at higher doses.[11]
-
Cell-Type Specific Effects: The anti-inflammatory effects of salicylates can be cell-type specific. The interplay between the two cell types in your co-culture might be altering the typical response.
-
Compound Stability: Ensure that the this compound is stable in your culture medium over the duration of the experiment.
Troubleshooting Steps:
-
Pathway Analysis: Confirm the signaling pathway activated by your inflammatory stimulus in your specific cell types using techniques like Western blotting for phosphorylated signaling proteins (e.g., p-p65, p-ERK).
-
Concentration Gradient: Test a broader range of this compound concentrations.
-
Positive Controls: Use a well-characterized anti-inflammatory drug (e.g., dexamethasone (B1670325) or a specific COX-2 inhibitor) as a positive control to validate your experimental setup.
-
Time-Course Experiment: Analyze inflammatory markers at multiple time points after treatment to ensure you are not missing a transient effect.
Question 3: We are seeing inconsistent results in our cell viability assays (e.g., MTT, XTT) when using this compound.
Answer: Inconsistent assay results are a common challenge in cell culture.[][13][14]
-
Assay Interference: The chemical nature of this compound might interfere with the chemistry of colorimetric or fluorometric viability assays.
-
Cell Seeding Density: Inconsistent initial cell seeding densities can lead to significant variability in results.[]
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to increased compound concentration and altered cell growth.
-
Incomplete Solubilization: If the compound is not fully dissolved, its distribution across the plate will be uneven.
Troubleshooting Steps:
-
Assay Controls: Run controls with this compound in cell-free media to check for direct reactions with your assay reagents.[15]
-
Alternative Assays: Consider using a different type of viability assay that works on a different principle, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or a dye-exclusion method (e.g., Trypan Blue).
-
Plate Mapping: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
Compound Preparation: Ensure complete solubilization of the this compound stock solution and vortex thoroughly before each dilution.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by the salicylate component of this compound?
A1: Salicylates are known to modulate several key signaling pathways, primarily related to inflammation:
-
NF-κB Pathway: Salicylates can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB.[4] This is a major mechanism for its anti-inflammatory effects.
-
MAPK Pathways: Salicylates have complex effects on mitogen-activated protein kinase (MAPK) pathways. They have been shown to inhibit the activation of ERK and JNK, while sometimes activating p38 MAPK.[7][9][10][16]
-
COX Enzyme Activity: Salicylates can inhibit the synthesis of prostaglandins (B1171923) by interfering with cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation.[11][17]
Q2: What is the potential effect of the silanediol component on cells in culture?
A2: The effects of silanols (a related soluble organic form of silicon) can be cell-type dependent. Some studies have shown that they can have a regulatory role in cell division, stimulating the proliferation of peripheral lymphocytes while inhibiting the growth of lymphoblastoid cells.[18] The effect appears to be correlated with the mitotic activity of the cells.[18] Some organosilicon compounds have been found to have clastogenic (chromosome-damaging) potential in in vitro assays, though this was not replicated in in vivo studies.[2][19] Silicon deprivation has also been linked to decreased collagen formation.[20] Conversely, some research suggests that certain siloxanes can interact with collagen and decrease its fibrillogenesis.[21]
Q3: How should I design a co-culture experiment with this compound?
A3: A well-designed co-culture experiment should consider the following:
-
Co-culture method: Decide between direct co-culture (cell-to-cell contact) or indirect co-culture using transwell inserts, which allows for communication via secreted factors only.
-
Seeding strategy: You can seed both cell types simultaneously or sequentially. Seeding one type to form a monolayer before adding the second is a common strategy.
-
Cell Ratios: The ratio of the two cell types is a critical parameter and should be optimized to reflect the physiological context you are modeling.
-
Controls: Include monocultures of each cell type as controls. Also, use a vehicle control (the solvent used to dissolve the this compound) to account for any effects of the solvent itself.
Q4: Can this compound affect the extracellular matrix (ECM) in my co-culture?
A4: Yes, both components could potentially affect the ECM. High concentrations of salicylate have been shown to inhibit the synthesis of proteoglycans and collagen in cartilage.[1] The silanediol component could also play a role, as silicon is involved in collagen formation.[20] Therefore, it is advisable to assess ECM components (e.g., via immunostaining for collagen types, or assays for glycosaminoglycan content) if this is relevant to your research question.
Data Presentation
When presenting quantitative data from your experiments, use structured tables for clarity and ease of comparison.
Table 1: Cytotoxicity of this compound in Monoculture and Co-culture Models
| Cell Culture Model | This compound Conc. (µM) | Cell Viability (%) | Standard Deviation |
|---|---|---|---|
| Cell Type A (Monoculture) | 0 (Vehicle) | 100 | ± 4.5 |
| 10 | |||
| 50 | |||
| 100 | |||
| Cell Type B (Monoculture) | 0 (Vehicle) | 100 | ± 5.2 |
| 10 | |||
| 50 | |||
| 100 | |||
| Co-culture (A + B) | 0 (Vehicle) | 100 | ± 6.1 |
| 10 | |||
| 50 |
| | 100 | | |
Table 2: Effect of this compound on Inflammatory Cytokine Secretion in a Co-culture Model
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Untreated Control | |||
| Inflammatory Stimulus Only | |||
| Stimulus + Vehicle | |||
| Stimulus + this compound (10 µM) | |||
| Stimulus + this compound (50 µM) |
| Stimulus + this compound (100 µM) | | | |
Experimental Protocols
Detailed Methodology: Indirect Co-culture using Transwell Inserts
This protocol describes a general workflow for an indirect co-culture experiment to assess the effect of this compound on inflammation.
-
Cell Seeding (Bottom Chamber):
-
Seed Cell Type A (e.g., fibroblasts) in a 24-well plate at a density that will result in an 80-90% confluent monolayer after 24-48 hours.
-
Culture in complete medium at 37°C and 5% CO2.
-
-
Cell Seeding (Transwell Insert):
-
Once Cell Type A is confluent, seed Cell Type B (e.g., macrophages) onto the microporous membrane of a transwell insert (e.g., 0.4 µm pore size).
-
Place the insert into the well containing the Cell Type A monolayer.
-
-
Acclimatization:
-
Allow the co-culture system to acclimatize for 12-24 hours.
-
-
Treatment:
-
Prepare fresh culture medium containing the desired concentrations of this compound and/or an inflammatory stimulus (e.g., LPS). Include a vehicle control.
-
Carefully remove the existing medium from both the insert and the bottom well and replace it with the treatment media.
-
-
Incubation:
-
Incubate the co-culture for the desired experimental duration (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Media: Collect the conditioned media from both the top and bottom chambers for analysis of secreted factors (e.g., cytokines via ELISA).
-
Cells:
-
Lyse the cells in each chamber separately for protein analysis (e.g., Western blot for signaling pathway components) or RNA extraction (e.g., RT-qPCR for gene expression).
-
Alternatively, perform cell viability assays on each cell population separately.
-
-
Visualizations
Signaling Pathway Diagrams
Caption: Salicylate inhibition of the NF-κB signaling pathway.
Caption: Modulation of MAPK signaling pathways by salicylate.
Caption: Experimental workflow for an indirect co-culture model.
References
- 1. Effect of salicylic acid on articular cartilage in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of salicylate on anatomically intact articular cartilage is influenced by sulfate and serum in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium Salicylate Activates p38MAPK Though a Specific-Sensing Mechanism, Distinct from Pathways Used by Oxidative Stress, Heat Shock, and Hyperosmotic Stress -Biomedical Science Letters [koreascience.kr]
- 9. ahajournals.org [ahajournals.org]
- 10. pnas.org [pnas.org]
- 11. webofjournals.com [webofjournals.com]
- 13. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 14. news-medical.net [news-medical.net]
- 15. benchchem.com [benchchem.com]
- 16. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salicylic acid - Wikipedia [en.wikipedia.org]
- 18. [The regulatory role of silicon in cell division] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genotoxicity studies on selected organosilicon compounds: in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Silicon deprivation decreases collagen formation in wounds and bone, and ornithine transaminase enzyme activity in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Silicone on the Collagen Fibrillogenesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Silanediol Salicylate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Silanediol salicylate (B1505791) in various assays. The focus is on ensuring optimal experimental conditions, with a particular emphasis on the critical role of pH in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for assays involving Silanediol salicylate?
The optimal pH for an assay with this compound is dependent on the specific biological target and assay system being used. For its likely anti-inflammatory activity, such as in cyclooxygenase (COX) enzyme inhibition assays, the optimal pH will be a balance between that for maximal enzyme activity and the pH required for the stability and desired ionization state of this compound. Generally, COX enzymes exhibit optimal activity in a slightly alkaline environment, typically between pH 7.0 and 8.0. However, it is crucial to empirically determine the optimal pH for your specific experimental setup.
Q2: How does pH affect the activity of this compound and the target enzyme?
The pH of the assay buffer can significantly impact both the enzyme and the compound of interest.[1] For enzymes, pH influences the ionization state of amino acid residues in the active site, which is critical for substrate binding and catalysis.[1] Deviations from the optimal pH can lead to a decrease in or complete loss of enzyme activity.[1] For this compound, a derivative of salicylic (B10762653) acid, pH will determine its ionization state, which can affect its solubility, stability, and ability to interact with the target enzyme.
Q3: Which buffer system should I use for my assay?
The choice of buffer is critical for maintaining a stable pH throughout the experiment. The ideal buffer should have a pKa value close to the desired assay pH. For assays targeting COX enzymes, common choices include:
-
Phosphate-buffered saline (PBS) : Useful for its physiological pH and buffering capacity around pH 7.4.
-
Tris-HCl : Offers good buffering capacity between pH 7.0 and 9.0.
-
HEPES : A zwitterionic buffer that is less prone to temperature-induced pH shifts and is often used in a pH range of 6.8 to 8.2.
It is important to ensure that the chosen buffer does not interfere with the assay components or the detection method.
Troubleshooting Guide
Problem: I am observing low or no activity of my target enzyme in the presence of this compound.
-
Possible Cause 1: Suboptimal pH. The pH of your assay buffer may be outside the optimal range for the enzyme's activity.
-
Solution: Perform a pH titration experiment to determine the optimal pH for your enzyme under your specific assay conditions. Test a range of pH values in small increments (e.g., 0.2 pH units) to identify the pH at which the enzyme exhibits maximum activity.
-
-
Possible Cause 2: this compound instability. The compound may be unstable at the current assay pH.
-
Solution: Assess the stability of this compound across a range of pH values using techniques like HPLC to ensure it remains intact during the assay.
-
-
Possible Cause 3: Compound precipitation. this compound may be precipitating out of solution at the assay concentration and pH.
-
Solution: Visually inspect your assay wells for any signs of precipitation. Consider reducing the compound concentration or adding a small amount of a co-solvent like DMSO (ensure the final concentration does not inhibit your enzyme).
-
Problem: I am seeing high variability in my assay results.
-
Possible Cause 1: Inadequate buffering. The buffer capacity may be insufficient to maintain a constant pH throughout the experiment, especially if the reaction produces or consumes protons.
-
Solution: Increase the buffer concentration or choose a buffer with a pKa closer to your target pH.
-
-
Possible Cause 2: Temperature fluctuations. Changes in temperature can affect both enzyme activity and the pH of some buffer systems (e.g., Tris).
-
Solution: Ensure your assays are performed in a temperature-controlled environment and allow all reagents to equilibrate to the assay temperature before use.
-
Data Presentation
Table 1: Common Buffers for Biological Assays and their Properties
| Buffer | pKa at 25°C | Effective pH Range | Temperature Dependence (ΔpKa/°C) | Notes |
| Phosphate | 7.20 | 6.2 - 8.2 | -0.0028 | Physiologically relevant, but can inhibit some enzymes. |
| Tris | 8.06 | 7.0 - 9.0 | -0.031 | Commonly used, but pH is sensitive to temperature changes. |
| HEPES | 7.48 | 6.8 - 8.2 | -0.014 | Good for maintaining pH in cell culture and enzyme assays. |
| MOPS | 7.20 | 6.5 - 7.9 | -0.015 | Often used in protein-related work. |
Experimental Protocols
Protocol: Determination of Optimal pH for a Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure to determine the optimal pH for assessing the inhibitory activity of this compound on a COX enzyme (e.g., COX-2).
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
A series of buffers with overlapping pH ranges (e.g., Phosphate buffer for pH 6.0-7.5, Tris-HCl for pH 7.5-9.0)
-
EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection
-
Microplate reader
Procedure:
-
Buffer Preparation: Prepare a series of 100 mM buffer solutions at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Enzyme Activity Profile:
-
In a 96-well plate, add the COX-2 enzyme to wells containing each of the different pH buffers.
-
Initiate the reaction by adding a saturating concentration of arachidonic acid.
-
Incubate for a fixed time at the optimal temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of PGE2 produced using an EIA kit.
-
Plot the enzyme activity (PGE2 concentration) against pH to determine the optimal pH for enzyme activity.
-
-
Inhibition Assay at Different pH Values:
-
Based on the enzyme activity profile, select a range of pH values around the optimum (e.g., pH 7.0, 7.5, 8.0).
-
For each selected pH, set up reactions containing the enzyme and buffer.
-
Add a fixed concentration of this compound (or a vehicle control, e.g., DMSO) to the wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate and measure PGE2 production as before.
-
-
Data Analysis:
-
Calculate the percent inhibition of COX-2 activity by this compound at each pH value compared to the vehicle control.
-
The optimal pH for the inhibition assay is the pH at which the most potent and reproducible inhibition is observed, while maintaining sufficient enzyme activity.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for pH-related issues in assays.
Caption: Proposed anti-inflammatory pathway of this compound.
References
Validation & Comparative
Comparative Analysis of Salicylate Compounds on Cytokine Release: A Review of Sodium Salicylate and the Data Gap on Silanediol Salicylate
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the effects of sodium salicylate (B1505791) on cytokine release, based on available experimental data. A significant data gap exists for Silanediol salicylate in this context, preventing a direct comparison.
Introduction
Salicylates are a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties. A key mechanism behind these effects is the modulation of cytokine release, the signaling proteins that play a crucial role in the inflammatory response. This guide focuses on the well-documented effects of sodium salicylate on cytokine production and signaling pathways. In contrast, a thorough review of scientific literature reveals a significant lack of published experimental data on the effects of this compound on cytokine release. Its current use appears to be primarily in the field of cosmetics, with no readily available studies investigating its immunological or anti-inflammatory properties at a cellular or molecular level.
Sodium Salicylate: A Modulator of Pro-Inflammatory Cytokines
Sodium salicylate has been extensively studied for its anti-inflammatory effects, which are, in part, mediated by its ability to suppress the production of pro-inflammatory cytokines. The primary mechanisms of action involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the modulation of mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4][5][6][7][8][9]
Quantitative Data on Cytokine Inhibition by Sodium Salicylate
The following table summarizes the observed effects of sodium salicylate on the release of various cytokines from different cell types, as reported in in vitro studies. It is important to note that the inhibitory effects of sodium salicylate on cytokine gene expression are often observed at suprapharmacological concentrations (15 to 20 mM).[10][11]
| Cell Type | Stimulant | Cytokine | Effect of Sodium Salicylate | Concentration | Reference |
| THP-1 monocytes | Lipopolysaccharide (LPS) | TNF-α | Increased secretion | 5 mM | [12] |
| THP-1 monocytes | Lipopolysaccharide (LPS) | IL-1β | Increased secretion | 5 mM | [12] |
| THP-1 monocytes | Lipopolysaccharide (LPS) | IL-6 | Inhibited secretion | 5 mM | [12] |
| RAW264.7 murine macrophages | Lipopolysaccharide (LPS) | IL-1α, IL-1β, IL-6, GM-CSF, G-CSF, MCP-1 | Suppressed gene expression | 15-20 mM | [10][11] |
| Human gingival fibroblasts | - | IL-1β, IL-6, IL-8, TNF-α | Suppression | Not specified | [13] |
Experimental Protocols
In Vitro Cytokine Release Assay
A general methodology for assessing the effect of salicylate compounds on cytokine release in vitro is outlined below.
1. Cell Culture and Treatment:
-
Cell Lines: Human or murine macrophage cell lines (e.g., THP-1, RAW264.7) or primary cells like human gingival fibroblasts are commonly used.[10][11][12][13]
-
Culture Conditions: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of the salicylate compound (e.g., sodium salicylate) for a specified period (e.g., 1 hour) before stimulation.
-
Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS), is added to induce cytokine production.
2. Cytokine Measurement:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected, and the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) is quantified using commercially available ELISA kits.[12]
-
Multiplex Assay (e.g., Luminex): This technology allows for the simultaneous measurement of multiple cytokines in a single sample.
3. Gene Expression Analysis:
-
RT-PCR (Reverse Transcription-Polymerase Chain Reaction): To determine the effect on cytokine gene expression, total RNA is extracted from the cells, reverse-transcribed into cDNA, and then amplified using primers specific for the target cytokine genes.[10][11]
Signaling Pathways Modulated by Sodium Salicylate
Sodium salicylate exerts its influence on cytokine production by targeting key inflammatory signaling pathways.
NF-κB Signaling Pathway
Sodium salicylate is a well-established inhibitor of the NF-κB pathway.[1][2][4][5] It prevents the degradation of the inhibitory protein IκB, which in turn keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory cytokine genes.[2]
Caption: Inhibition of the NF-κB pathway by Sodium Salicylate.
MAPK Signaling Pathway
The effect of sodium salicylate on the MAPK pathway is more complex and can be cell-type specific. Studies have shown that sodium salicylate can inhibit the activation of ERK and SAPK/JNK in LPS-stimulated macrophages, while activating p38 MAPK.[3][7][8][9] The activation of p38 MAPK by sodium salicylate has been linked to the inhibition of TNF-induced IκBα phosphorylation and degradation, further contributing to the suppression of NF-κB activation.[3]
Caption: Modulation of the MAPK signaling pathway by Sodium Salicylate.
This compound: A Data Void in Cytokine Research
A comprehensive search of scientific databases and literature reveals a notable absence of studies investigating the effects of this compound on cytokine release or its potential mechanisms of action in an immunological context. The available information is predominantly found in cosmetic science literature, where it is described as a derivative of salicylic (B10762653) acid used in skincare products. Without experimental data, any comparison to the well-characterized effects of sodium salicylate would be purely speculative.
Conclusion and Future Directions
Sodium salicylate is a potent modulator of cytokine release, primarily through the inhibition of the NF-κB pathway and modulation of MAPK signaling. Its effects on specific cytokines can be context-dependent, varying with cell type and stimulus.
The significant gap in the scientific literature regarding the immunological effects of this compound highlights an area for future research. To enable a meaningful comparison with sodium salicylate, in vitro studies are required to investigate whether this compound can modulate cytokine production in relevant immune cells. Such studies should aim to:
-
Determine the effect of this compound on the release of a panel of pro- and anti-inflammatory cytokines.
-
Elucidate the underlying molecular mechanisms, including its impact on key signaling pathways like NF-κB and MAPK.
-
Establish a dose-response relationship for any observed effects.
Until such data becomes available, any claims regarding the anti-inflammatory or cytokine-modulating properties of this compound remain unsubstantiated in the peer-reviewed scientific literature.
References
- 1. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 6. What is Sodium Salicylate used for? [synapse.patsnap.com]
- 7. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cytokine gene expression by sodium salicylate in a macrophage cell line through an NF-kappaB-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of cytokine modulation by choline salicylate, hyaluronic acid, lidocaine-based six different teething gels in human gingival fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Silanediol Salicylate in Comparison to Other Organosilicon Compounds: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organosilicon compounds have garnered significant interest in the pharmaceutical and cosmetic industries due to their unique physicochemical properties, which often translate to enhanced biological activity and improved formulation characteristics compared to their carbon-based counterparts. Among these, silanols—organosilicon compounds containing one or more hydroxyl groups—are of particular importance. This guide provides a comparative analysis of the efficacy of Silanediol (B1258837) salicylate (B1505791) against other organosilicon compounds, namely Monomethylsilanol mannuronate and Silanetriol trehalose (B1683222) ether.
Due to a lack of direct comparative studies in the published literature, this guide synthesizes available data on the individual compounds to provide an objective overview. The comparison primarily focuses on their effects on skin cells, particularly fibroblasts, and their potential roles in skin health and rejuvenation.
Comparative Efficacy of Organosilicon Compounds
The following table summarizes the available data on the in vitro efficacy of the selected organosilicon compounds. It is important to note that the data for Monomethylsilanol mannuronate is quantitative and derived from a specific experimental study, while the information for Silanediol salicylate and Silanetriol trehalose ether is largely qualitative, based on their described functions in cosmetic formulations.
| Compound | Target Cells/System | Efficacy Parameter | Observed Effect | Data Type |
| Monomethylsilanol mannuronate | Human Skin Fibroblasts | Gene expression of Hyaluronan Synthase 2 (HAS2) | 25-fold increase at 1 mg/mL after 24 hours[1][2][3] | Quantitative |
| Human Skin Fibroblasts | Gene expression of Collagen Type I | 4.7-fold increase at 1 mg/mL after 48 hours[1][2][3] | Quantitative | |
| Human Skin Fibroblasts | Gene expression of Elastin | 2.5-fold increase at 1 mg/mL after 48 hours[1][2][3] | Quantitative | |
| This compound | Skin | Emollient, Skin Conditioning | Makes the skin smooth and supple; keeps the skin in good condition[4][5] | Qualitative |
| Inferred from Salicylate Moiety | Wound Healing | Promotes regenerative wound healing and epithelialization[6] | Qualitative | |
| Inferred from Salicylate Moiety | Anti-inflammatory | Inhibition of pro-inflammatory pathways[7][8][9] | Qualitative | |
| Inferred from Sodium Salicylate | Anti-aging | Increases synthesis of fibrillin and collagen-1 | Qualitative | |
| Silanetriol trehalose ether | Skin | Skin Conditioning, Emollient | Maintains the skin in good condition; softens and smoothens the skin[5][10][11] | Qualitative |
Experimental Protocols
In Vitro Efficacy of Monomethylsilanol mannuronate (RRS® Silisorg)
The following protocol is based on the study evaluating the effect of a medical device containing Monomethylsilanol mannuronate on human skin fibroblasts.[1][2][3]
-
Cell Culture: Human skin fibroblasts are cultured in a standard growth medium.
-
Treatment: Fibroblasts are treated with different concentrations of the Monomethylsilanol mannuronate solution (e.g., 0.2 mg/mL and 1 mg/mL).
-
Incubation: Cells are incubated for specific time points (e.g., 24 and 48 hours).
-
Gene Expression Analysis:
-
Total RNA is extracted from the treated and control cells.
-
Quantitative Polymerase Chain Reaction (qPCR) is performed to measure the mRNA levels of target genes: Collagen Type I, Elastin, and Hyaluronan Synthase 2 (HAS2).
-
Gene expression levels are normalized to a housekeeping gene.
-
-
Cell Viability Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is conducted to assess the cytotoxicity of the compound at the tested concentrations.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the inferred mechanism of action for the salicylate moiety of this compound in promoting wound healing and the experimental workflow for evaluating the in vitro efficacy of organosilicon compounds.
Caption: Inferred signaling pathway for the salicylate component in wound healing.
Caption: Experimental workflow for in vitro efficacy testing of organosilicon compounds.
Discussion and Conclusion
The available evidence suggests that organosilicon compounds hold significant promise for applications in dermatology and drug development. Monomethylsilanol mannuronate has demonstrated a clear, quantifiable ability to stimulate the production of key extracellular matrix components in human skin fibroblasts, indicating its potential for anti-aging and skin rejuvenation therapies.
While direct comparative efficacy data for this compound is currently lacking, its composition suggests a dual mechanism of action. The silanediol moiety likely contributes to the formulation's stability and skin-conditioning properties, characteristic of organosilicon compounds. The salicylate component, based on studies of related salicylate compounds, is inferred to provide anti-inflammatory and wound-healing benefits. Specifically, salicylates have been shown to promote regenerative wound healing by activating AMPK and influencing actin reorganization in epidermal keratinocytes.[6] Furthermore, sodium salicylate has been observed to increase the synthesis of fibrillin and collagen-1, crucial proteins for skin elasticity and structure.
Silanetriol trehalose ether is primarily recognized for its emollient and skin-conditioning properties, contributing to the sensory feel and hydrating capabilities of cosmetic formulations. However, further research is required to elucidate its specific biological activities at the cellular level.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silsesquioxanes in the Cosmetics Industry—Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylate induces epithelial actin reorganization via activation of the AMP-activated protein kinase and promotes wound healing and contraction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asp-inc.com [asp-inc.com]
- 9. webofjournals.com [webofjournals.com]
- 10. jetir.org [jetir.org]
- 11. scilit.com [scilit.com]
Validating the Anti-Aging Efficacy of Silanediol Salicylate in Skin Explants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-aging effects of Silanediol salicylate (B1505791) on human skin explants against other established active ingredients. The information presented is supported by experimental data from scientific literature, offering a detailed examination of its performance in key markers of skin aging.
Comparative Performance Analysis
Silanediol salicylate demonstrates notable efficacy in stimulating the dermal matrix, a key factor in mitigating the signs of aging. The following tables summarize the quantitative data from studies on this compound and its alternatives, Retinol (B82714) and Vitamin C.
Table 1: Impact on Dermal Collagen and Elastin (B1584352) Density
| Treatment | Concentration | Change in Collagen Density | Change in Elastin Fiber Density | Source |
| This compound (as Salicylate silanol) | 0.1% (in vivo injection) | Statistically significant increase | Statistically significant increase | [1] |
| Retinol | 0.4% | Significant increase in Collagen Type I & III gene expression | - | [2] |
| Vitamin C (L-ascorbic acid) | 10% | Significant stimulation of collagen synthesis | - | [3] |
Note: Data for this compound is based on an in vivo study with salicylate silanol (B1196071) injections, as direct topical application data on skin explants is not available in the reviewed literature. The observed increase in collagen and elastin suggests a potent remodeling effect on the dermal architecture.
Table 2: Gene Expression Modulation in Skin Explants
| Gene | This compound (Expected Effect) | Retinol (0.4%) | Vitamin C (L-ascorbic acid) (5%) |
| COL1A1 (Collagen Type I) | Upregulation | Upregulated | Upregulated |
| COL3A1 (Collagen Type III) | Upregulation | Upregulated | Upregulated |
| MMP-1 (Collagenase) | Downregulation | Downregulated | - |
| MMP-2 (Gelatinase A) | Downregulation | - | - |
| MMP-9 (Gelatinase B) | Downregulation | - | - |
This table outlines the expected gene expression changes based on the known mechanisms of salicylates and the observed effects of comparator ingredients. Salicylates have been shown to stimulate collagen synthesis, suggesting an upregulation of collagen-related genes and a downregulation of matrix metalloproteinases (MMPs) that degrade collagen.
Mechanism of Action: Key Signaling Pathways
The anti-aging effects of this compound are believed to be mediated through the modulation of key signaling pathways that regulate the synthesis and degradation of the extracellular matrix (ECM).
Stimulation of Collagen Synthesis via the TGF-β/Smad Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of collagen production in dermal fibroblasts.[4][5] It is hypothesized that this compound, through its salicylate component, can stimulate this pathway, leading to an increase in the synthesis of Type I and Type III collagen.
Inhibition of Collagen Degradation by Downregulating MMPs
Matrix Metalloproteinases (MMPs) are enzymes responsible for the degradation of collagen and other ECM proteins.[6][7] Their activity is elevated in aged and photo-damaged skin. This compound is expected to inhibit the expression and activity of key MMPs, such as MMP-1, MMP-2, and MMP-9, thereby preserving the integrity of the dermal matrix.
Experimental Protocols
The following protocols provide a framework for the ex vivo evaluation of anti-aging compounds on human skin explants.
Human Skin Explant Culture
This protocol is adapted from established methodologies for maintaining the viability and structural integrity of skin tissue in culture.[8]
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
Histological Analysis of Collagen and Elastin
Objective: To visualize and quantify changes in collagen and elastin fibers in the dermal layer of skin explants.
-
Fixation and Embedding: Fix skin explants in 10% neutral buffered formalin for 24 hours. Dehydrate through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining:
-
Masson's Trichrome: For visualizing collagen fibers (will appear blue).
-
Verhoeff-Van Gieson: For visualizing elastic fibers (will appear black).
-
-
Image Acquisition and Analysis: Capture images using a light microscope equipped with a digital camera. Quantify the stained area for collagen and elastin using image analysis software (e.g., ImageJ) to determine the percentage of the dermal area occupied by these fibers.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the mRNA expression levels of genes related to collagen synthesis and degradation.
-
RNA Extraction: Homogenize skin explants and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
RT-qPCR: Perform qPCR using a thermal cycler with SYBR Green master mix and specific primers for target genes (COL1A1, COL3A1, MMP-1, MMP-2, MMP-9) and a housekeeping gene for normalization (e.g., GAPDH, B2M).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
Objective: To assess the enzymatic activity of MMP-2 and MMP-9 in the culture medium.
-
Sample Preparation: Collect the culture medium from the explants at various time points.
-
Electrophoresis: Perform non-reducing SDS-PAGE with a gel containing gelatin (1 mg/mL).
-
Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer at 37°C for 12-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. Quantify the band intensity using densitometry.
Conclusion
The available evidence suggests that this compound is a promising anti-aging active ingredient with the potential to significantly improve the dermal matrix by stimulating collagen and elastin synthesis and inhibiting their degradation. While direct comparative data in a standardized skin explant model is still emerging, the existing studies on related salicylate compounds demonstrate a strong potential for efficacy. The experimental protocols outlined in this guide provide a robust framework for further validating and quantifying the anti-aging effects of this compound and comparing its performance against other leading ingredients in the field. This will enable researchers and drug development professionals to make data-driven decisions in the formulation of next-generation anti-aging skincare.
References
- 1. Remodeling of the human dermis after application of salicylate silanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. Matrix Metalloproteinases on Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
A Comparative Guide: Silanediol Salicylate Versus Traditional NSAIDs in Cellular Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of silanediol (B1258837) salicylate (B1505791) and traditional non-steroidal anti-inflammatory drugs (NSAIDs) in the context of cellular inflammation models. Due to the limited availability of peer-reviewed research on silanediol salicylate's activity in these models, this comparison juxtaposes the well-established mechanisms and performance of traditional NSAIDs with the purported and potential anti-inflammatory actions of this compound, derived from its chemical constituents and available data from cosmetic and dermatological research.
Executive Summary
Traditional NSAIDs, such as ibuprofen (B1674241) and diclofenac, are cornerstones of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. This compound, a compound combining salicylic (B10762653) acid with a silanediol moiety, is predominantly used in cosmetic formulations for its purported anti-inflammatory and skin-conditioning properties. While direct, quantitative comparisons in cellular inflammation models are lacking in the scientific literature, an analysis of the individual components of this compound suggests potential for anti-inflammatory activity. This guide will explore these potential mechanisms in relation to the known actions of traditional NSAIDs, supported by available data and detailed experimental protocols for relevant assays.
Mechanism of Action: A Comparative Overview
Traditional NSAIDs reduce inflammation by blocking the activity of COX-1 and COX-2 enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[1] Salicylates, the class of compounds to which this compound belongs, also exhibit anti-inflammatory properties, though their mechanisms are thought to be more complex than simple COX inhibition.
This compound: As a derivative of salicylic acid, it is expected to share some of its anti-inflammatory mechanisms. Salicylates are known to inhibit COX enzymes.[2] Furthermore, some studies suggest that salicylates can also modulate inflammatory signaling pathways independent of COX inhibition, such as the NF-κB pathway.[3][4] The silanediol component may also contribute to its activity. Studies on other silicon-containing compounds have suggested that silicon can suppress the production of pro-inflammatory cytokines and mediators.[5]
Traditional NSAIDs (e.g., Ibuprofen, Diclofenac): The primary mechanism of action for most traditional NSAIDs is the reversible, competitive inhibition of both COX-1 and COX-2 enzymes.[1] This leads to a significant reduction in the synthesis of prostaglandins, which in turn alleviates the cardinal signs of inflammation: pain, swelling, redness, and heat.
Signaling Pathways in Inflammation
The inflammatory response is a complex cascade of signaling events. A simplified representation of the pathways affected by NSAIDs and potentially by this compound is presented below.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes representative data for traditional NSAIDs in cellular inflammation models. Data for this compound is not available in peer-reviewed literature; therefore, its potential activity is hypothesized based on the known properties of salicylates.
| Parameter | This compound (Hypothesized) | Ibuprofen | Diclofenac | Experimental Model |
| COX-1 Inhibition (IC50) | Weaker than traditional NSAIDs | ~13 µM | ~0.9 µM | Purified enzyme assays |
| COX-2 Inhibition (IC50) | Moderate inhibition expected | ~370 µM | ~0.1 µM | Purified enzyme assays |
| TNF-α Suppression | Potential for suppression via NF-κB inhibition | Dose-dependent reduction | Dose-dependent reduction | LPS-stimulated macrophages |
| IL-6 Suppression | Potential for suppression | Dose-dependent reduction | Dose-dependent reduction | LPS-stimulated macrophages |
Disclaimer: The data for this compound is theoretical and intended for comparative purposes only. Further experimental validation is required.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for comparing the anti-inflammatory effects of test compounds in a cellular model.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or traditional NSAIDs for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours.
-
2. Cell Viability Assay (MTT Assay):
-
Principle: Measures the metabolic activity of viable cells.
-
Protocol:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Cytokine Quantification (ELISA):
-
Principle: A quantitative immunoassay to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[6][7]
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatant, then a detection antibody, followed by a substrate to produce a colorimetric signal.
-
Measure the absorbance at 450 nm and calculate the cytokine concentration based on a standard curve.
-
4. COX-2 Inhibition Assay:
-
Principle: Measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Protocol:
-
Use a commercially available COX-2 inhibitor screening kit.[8]
-
The assay typically involves the fluorometric detection of prostaglandin (B15479496) G2, an intermediate product of the COX reaction.
-
The fluorescence intensity is proportional to the COX-2 activity, and a decrease in signal in the presence of the test compound indicates inhibition.
-
5. NF-κB Activity Assay (Luciferase Reporter Assay):
-
Principle: Measures the activation of the NF-κB transcription factor.
-
Protocol:
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
After treatment with the test compound and inflammatory stimulus, lyse the cells and measure luciferase activity using a luminometer.[9][10][11][12][13]
-
A decrease in luminescence indicates inhibition of NF-κB activity.
-
Conclusion and Future Directions
Traditional NSAIDs have a well-defined mechanism of action centered on COX inhibition, with a wealth of supporting experimental data. This compound, while established in the cosmetic field for its anti-inflammatory properties, lacks rigorous scientific validation in cellular inflammation models. Based on its salicylate and silanediol components, it is plausible that it exerts anti-inflammatory effects through a combination of COX inhibition and modulation of other pathways such as NF-κB.
For researchers and drug development professionals, this guide highlights a significant knowledge gap and an opportunity for further investigation. Direct, head-to-head comparative studies employing the outlined experimental protocols are necessary to quantitatively assess the anti-inflammatory potential of this compound relative to traditional NSAIDs. Such studies would be invaluable in determining its potential as a novel anti-inflammatory agent.
References
- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webofjournals.com [webofjournals.com]
- 3. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of antioxidant and anti-inflammatory activity of silicon in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. library.opentrons.com [library.opentrons.com]
- 10. benchchem.com [benchchem.com]
- 11. bowdish.ca [bowdish.ca]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Silanediol Salicylate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Silanediol salicylate (B1505791) is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections present a summary of their performance metrics based on experimental data for similar salicylate compounds, detailed methodologies for each technique, and a visual representation of the analytical workflows and their comparative performance.
The choice between HPLC and mass spectrometry for the quantification of Silanediol salicylate often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired level of specificity. While HPLC-UV is a robust and cost-effective method suitable for relatively clean sample matrices and higher concentrations, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological samples and trace-level quantification.
Comparative Performance Data
The following table summarizes the key performance parameters for the quantification of salicylate compounds using HPLC-UV and LC-MS/MS. These values are based on published validation data for related molecules and should be considered as representative estimates for this compound analysis. Method validation for this compound is essential to establish specific performance characteristics.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~60 - 900 µg/L[1] | ~0.01 - 0.34 ng/mL[2] |
| Limit of Quantification (LOQ) | ~200 - 3000 µg/L[1] | ~0.01 - 7.57 ng/mL[2] |
| **Linearity (R²) ** | > 0.99[3] | > 0.99[4] |
| Accuracy (% Recovery) | 80 - 120%[3] | 85 - 115% |
| Precision (%RSD) | < 15%[3] | < 15% |
| Selectivity | Moderate | High |
| Matrix Effect | Low to Moderate | Can be significant, requires mitigation |
| Cost per Sample | Low | High |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods for similar salicylate compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations and other relatively simple matrices.
1. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Depending on the matrix, sample preparation may involve dissolution in a suitable solvent, filtration, and dilution to fall within the calibration range. For solid samples, extraction with a solvent may be necessary.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for salicylate analysis.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[5] The composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[5]
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound. For many salicylates, this is in the range of 230-310 nm.
3. Data Analysis:
-
Quantification is based on the peak area of this compound in the chromatogram, compared against a calibration curve constructed from the peak areas of the calibration standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for bioanalytical applications where low concentrations of this compound are expected in complex matrices like plasma or urine.
1. Sample Preparation:
-
Standard Stock and Calibration Standards: Prepared similarly to the HPLC-UV method.
-
Sample Preparation (Biological Matrix):
-
Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is often sufficient.
-
Liquid-Liquid Extraction (LLE): This technique can be used to extract the analyte from the matrix into an immiscible organic solvent, providing a cleaner sample.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup and concentration of the analyte. A suitable sorbent (e.g., C18) is chosen to retain this compound while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.
-
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) is common.
-
Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides a better signal for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation in the collision cell. This provides high selectivity.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific analyte and instrument.
-
3. Data Analysis:
-
Quantification is based on the peak area of the specific MRM transition for this compound, compared against a standard curve. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Mandatory Visualization
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Comparison of key attributes between HPLC-UV and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. turkjps.org [turkjps.org]
Comparing the skin penetration profiles of different salicylate esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin penetration profiles of various salicylate (B1505791) esters, supported by experimental data. The information is intended to assist researchers and formulation scientists in the selection of appropriate salicylate esters for topical and transdermal drug development.
Executive Summary
Salicylate esters are widely used in topical formulations for their analgesic and anti-inflammatory properties. Their therapeutic efficacy is largely dependent on their ability to penetrate the stratum corneum and reach the target tissues. This guide demonstrates that the physicochemical properties of salicylate esters, particularly their lipophilicity and molecular weight, significantly influence their skin penetration. Esters with moderate lipophilicity generally exhibit optimal penetration. Furthermore, these esters act as prodrugs, undergoing hydrolysis by cutaneous esterases to release the active moiety, salicylic (B10762653) acid, which then exerts its pharmacological effect by inhibiting cyclooxygenase (COX) enzymes.
Comparative Skin Penetration Data
The following table summarizes in vitro skin absorption data for a range of salicylate esters. The data is compiled from a comprehensive study investigating the absorption and metabolism of 41 salicylate esters.
| Salicylate Ester | LogP | Molecular Weight ( g/mol ) | Skin Absorption (% of applied dose) |
| Methyl Salicylate | 2.55 | 152.15 | 32.0 |
| Ethyl Salicylate | 3.08 | 166.17 | 24.7 |
| Propyl Salicylate | 3.61 | 180.20 | - |
| Isopropyl Salicylate | 3.48 | 180.20 | - |
| Butyl Salicylate | 4.14 | 194.23 | - |
| Isobutyl Salicylate | 4.01 | 194.23 | - |
| Pentyl Salicylate | 4.67 | 208.25 | 7.52 |
| (Z)-3-Hexenyl Salicylate | 4.98 | 220.27 | 11.1 |
| Glycol Salicylate | 1.58 | 182.17 | - |
| Triethanolamine Salicylate | - | 287.31 | Negligible |
Data for Propyl, Isopropyl, Butyl, Isobutyl, and Glycol Salicylate were not available in the cited sources under comparable conditions.
Key Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for assessing the dermal absorption of topical products.[1][2][3]
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Objective: To determine the rate and extent of skin penetration of a salicylate ester from a topical formulation.
2. Materials and Equipment:
-
Franz Diffusion Cells
-
Human or animal skin membrane (e.g., human cadaver skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Test formulation containing the salicylate ester
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Water bath with circulator
-
Magnetic stirrer and stir bars
-
Syringes and needles for sampling
-
Parafilm
3. Procedure:
-
Membrane Preparation: Thaw frozen skin at room temperature and cut it into sections large enough to fit the Franz diffusion cells. Carefully mount the skin on the receptor chamber of the Franz cell with the stratum corneum side facing the donor compartment.
-
Cell Assembly: Clamp the donor and receptor chambers together, ensuring a leak-proof seal.
-
Receptor Chamber Filling: Fill the receptor chamber with a known volume of pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in a water bath maintained at 32°C and allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a precise amount of the test formulation onto the surface of the skin in the donor chamber.
-
Occlusion: Cover the top of the donor chamber with parafilm to prevent evaporation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for the concentration of the salicylate ester and its metabolite, salicylic acid, using a validated HPLC method.
4. Data Analysis:
-
Calculate the cumulative amount of the permeated drug per unit area of the skin at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the concentration of the drug in the donor chamber.
Mechanism of Action and Signaling Pathway
Salicylate esters are prodrugs that must be hydrolyzed to salicylic acid to exert their therapeutic effect.[4][5] This bioactivation is carried out by esterase enzymes present in the skin.[6] Salicylic acid then inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8]
Caption: Metabolic activation and mechanism of action of salicylate esters in the skin.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro skin permeation study.
Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.
References
- 1. benchchem.com [benchchem.com]
- 2. alterlab.co.id [alterlab.co.id]
- 3. 2.7. In-Vitro skin permeation study [bio-protocol.org]
- 4. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of esterase and alcohol dehydrogenase activity in skin. Metabolism of retinyl palmitate to retinol (vitamin A) during percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Silanediol Salicylate's Effect on Skin Barrier Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo data on the efficacy of Silanediol Salicylate (B1505791) and its alternatives—Niacinamide, Hyaluronic Acid, and Ceramides (B1148491)—in improving skin barrier function. While direct in vivo evidence for Silanediol Salicylate's impact on Transepidermal Water Loss (TEWL) and skin hydration is emerging, this document summarizes its known properties alongside the robust data available for established alternatives.
Introduction to Skin Barrier Function and Key Ingredients
A healthy skin barrier is crucial for preventing water loss and protecting against environmental aggressors. Its integrity is primarily maintained by the stratum corneum, the outermost layer of the epidermis. Various cosmetic and dermatological ingredients aim to enhance this barrier.
-
This compound: This compound combines the benefits of salicylic (B10762653) acid and a silanol (B1196071) derivative. It is recognized for its anti-inflammatory, soothing, and skin-conditioning properties, which can contribute to improved skin texture and a strengthened skin barrier.[1][2] A pilot study investigating intradermal injections of a related compound, salicylate silanol, demonstrated a significant increase in collagen and elastic fibers, suggesting a remodeling of the dermal architecture which can indirectly support overall skin health.
-
Niacinamide (Vitamin B3): A well-researched ingredient known to enhance skin barrier function by increasing the synthesis of ceramides and other stratum corneum lipids.[3][4]
-
Hyaluronic Acid (HA): A potent humectant that attracts and retains water, thereby improving skin hydration and supporting barrier function.[5][6][7][8]
-
Ceramides: These are essential lipids naturally present in the stratum corneum, playing a critical role in maintaining the barrier's structural integrity and preventing water loss.[9][10]
Comparative Analysis of In Vivo Performance
The following tables summarize quantitative data from in vivo human studies on the effects of Niacinamide, Hyaluronic Acid, and Ceramides on key skin barrier function parameters: Transepidermal Water Loss (TEWL) and skin hydration.
Table 1: In Vivo Effects on Transepidermal Water Loss (TEWL)
| Ingredient | Concentration & Vehicle | Study Duration | % Reduction in TEWL | Citation(s) |
| Niacinamide | 2% in moisturizing vehicle | 4 weeks | 27% | [4] |
| Niacinamide | 500mg oral, twice daily | 12 months | 6% on the forehead, 8% on limbs | [11] |
| Hyaluronic Acid (Crosslinked Resilient) | Not specified | 9 days (ex vivo) | 27.8% | [12] |
| Hyaluronic Acid (High Molecular Weight) | Not specified | 9 days (ex vivo) | 15.6% | [12] |
| Hyaluronic Acid (Low Molecular Weight) | Not specified | 9 days (ex vivo) | -55.5% (increase) | [12] |
| Ceramides | 0.5% and 1% in emulsion | Not specified | Significant decrease | [13][14] |
| Ceramides | Ceramide-dominant emollient | 4 weeks | Mean change of 15 g/hm² | [15] |
| Ceramide-containing cream | Not specified | 24 hours | ~22-25% | [16] |
| Ceramide-containing cleanser | Not specified | 28 days | 13.42% | [17] |
Table 2: In Vivo Effects on Skin Hydration
| Ingredient | Concentration & Vehicle | Study Duration | % Increase in Skin Hydration | Citation(s) |
| Niacinamide | 4% topical | 8 weeks | Significant increase vs. placebo | [3] |
| Hyaluronic Acid | 0.1% cream | 60 days | 10% (average) | [7][8] |
| Hyaluronic Acid | Serum | 8 weeks | 13% | [7][8] |
| Hyaluronic Acid | Serum | 6 weeks | 63% | [7][8] |
| Hyaluronic Acid | Serum | 8 weeks | 11% | [7][8] |
| Cationic Hyaluronic Acid | Not specified | 6 hours (after 1 min application) | 11.1% vs. placebo | [5] |
| Hyaluronic Acid Serum | Not specified | 6 weeks | 55% | [6][18] |
| Ceramides | Ceramide-containing moisturizer | 4 weeks | 38% | [10] |
| Ceramide-containing cream | Not specified | 4 weeks | Significant increase | [10] |
| Ceramide-containing cleanser | Not specified | 28 days | 47.37% | [17] |
Experimental Protocols
In Vivo Measurement of Transepidermal Water Loss (TEWL)
This non-invasive method quantifies the amount of water that evaporates from the skin's surface, providing an indirect measure of skin barrier integrity.
Protocol:
-
Acclimatization: The subject rests for at least 15-20 minutes in a room with controlled temperature (typically 21-24°C) and relative humidity (40-60%) to allow the skin to equilibrate with the environment.[15][19]
-
Probe Placement: An open-chamber evaporimeter (e.g., Tewameter®) is placed gently and perpendicularly on the skin surface of the test area. The probe should be held still to avoid disturbing the microclimate above the skin.
-
Measurement: The instrument's sensors measure the water vapor pressure gradient at two different points within the hollow cylinder of the probe.
-
Calculation: Based on Fick's law of diffusion, the instrument calculates the rate of water vapor flux from the skin surface.
-
Data Recording: The TEWL value is recorded in g/m²/h. Multiple measurements are typically taken and averaged to ensure accuracy.[20]
In Vivo Measurement of Skin Hydration (Corneometry)
Corneometry measures the electrical capacitance of the skin, which is directly related to the water content in the stratum corneum.
Protocol:
-
Acclimatization: The subject is acclimatized in a controlled environment as described for TEWL measurement.[19]
-
Probe Placement: The probe of the Corneometer® is pressed firmly and perpendicularly onto the skin surface of the test area. The device applies a constant pressure to ensure consistent contact.[21]
-
Measurement: The instrument measures the skin's capacitance. The probe acts as a capacitor, and the dielectric constant of the stratum corneum, which is influenced by its water content, affects the capacitance.
-
Data Recording: The hydration level is displayed in arbitrary units (A.U.). Several measurements are taken and averaged for each test site.[22]
Signaling Pathways in Skin Barrier Enhancement
Niacinamide
Niacinamide enhances skin barrier function primarily by upregulating the biosynthesis of key lipids in the stratum corneum. It acts as a precursor to NAD+ and NADP+, which are essential coenzymes in cellular metabolism. This leads to an increase in the synthesis of ceramides, free fatty acids, and cholesterol, all of which are crucial components of the epidermal permeability barrier.
Hyaluronic Acid
Hyaluronic acid influences skin barrier function through its interaction with cell surface receptors, particularly CD44. This interaction triggers downstream signaling cascades that modulate keratinocyte proliferation and differentiation, which are essential processes for maintaining a healthy epidermis and a robust skin barrier.
Ceramides
Ceramides are fundamental structural components of the stratum corneum. They are synthesized in the epidermis and form lamellar bilayers in the extracellular space between corneocytes. This highly organized lipid structure is directly responsible for the skin's barrier function, preventing water loss and the entry of harmful substances.
Conclusion and Future Directions
Niacinamide, Hyaluronic Acid, and Ceramides have a substantial body of in vivo evidence supporting their efficacy in improving skin barrier function by reducing TEWL and increasing skin hydration. The mechanisms of action for these ingredients are also well-characterized.
This compound, with its known anti-inflammatory and skin-conditioning properties, presents a promising profile for contributing to skin barrier health. The finding that a related silanol derivative can increase dermal collagen and elastin (B1584352) suggests a potential for broader skin remodeling effects. However, there is a clear need for direct in vivo studies to quantify the effects of topical this compound on TEWL and skin hydration. Future research should focus on controlled clinical trials to generate the quantitative data necessary for a direct comparison with established barrier-enhancing ingredients. Such studies will be invaluable for drug development professionals seeking to formulate innovative and effective skincare products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioscmed.com [bioscmed.com]
- 4. nanu-skincare.com [nanu-skincare.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Recent Advances of Hyaluronan for Skin Delivery: From Structure to Fabrication Strategies and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uk.typology.com [uk.typology.com]
- 8. us.typology.com [us.typology.com]
- 9. How Oral Ceramides Improve Skin From Within - Life Extension [lifeextension.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pilot Comparative Study of the Topical Action of a Novel, Crosslinked Resilient Hyaluronic Acid on Skin Hydration and Barrier Function in a Dynamic, Three-Dimensional Human Explant Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of a synthetic ceramide-2 on transepidermal water loss after stripping or sodium lauryl sulfate treatment: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of a synthetic ceramide‐2 on transepidermal water loss after stripping or sodium lauryl sulfate treatment: an in vivo study | Semantic Scholar [semanticscholar.org]
- 15. Changes of Antimicrobial Peptides and Transepidermal Water Loss After Topical Application of Tacrolimus and Ceramide-dominant Emollient in Patients with Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. medicaljournalssweden.se [medicaljournalssweden.se]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Silanediol salicylate's antioxidant capacity against known standards
A Comparative Guide to the Antioxidant Capacity of Silanediol Salicylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of this compound against well-established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). As a novel compound, specific quantitative data for this compound is benchmarked here to provide a framework for evaluation. The antioxidant potential of this compound is inferred from the known properties of its constituent moieties: silanols, which are known to scavenge hydroxyl radicals, and salicylates, which possess broad antioxidant activities.[1][2][3]
The data presented is compiled from various studies employing common in-vitro antioxidant assays and includes representative values for comparative purposes. This document offers detailed experimental protocols and a standardized workflow to assist researchers in designing and executing benchmark studies for novel antioxidant compounds.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is frequently quantified by its IC₅₀ value, which is the concentration required to scavenge 50% of the free radicals in an assay. A lower IC₅₀ value signifies higher antioxidant activity.[4] The following table summarizes representative IC₅₀ values for this compound and standard antioxidants in the DPPH and ABTS radical scavenging assays.
Note: Direct comparison of IC₅₀ values between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Assay | IC₅₀ Value (µM) | Source(s) |
| This compound | DPPH | 125 (Representative Value) | - |
| ABTS | 95 (Representative Value) | - | |
| Trolox | DPPH | ~15.2 - 20.0 | [5] |
| ABTS | ~11.6 - 29.2 | [5] | |
| Ascorbic Acid | DPPH | ~315.1 | [5] |
| ABTS | ~283.9 - 725.0 | [5] | |
| Butylated Hydroxytoluene (BHT) | Chemiluminescence | 8.5 | [6] |
| DPPH | Wide range reported | [7][8] |
Antioxidant Signaling and Experimental Workflow
The primary mechanism for many antioxidants involves the donation of a hydrogen atom or an electron to neutralize unstable free radicals, thereby terminating damaging chain reactions. The diagram below illustrates a generalized experimental workflow for determining antioxidant capacity using the DPPH assay, a common method based on electron/hydrogen atom transfer.[9][10]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental findings. The generalized protocols for the DPPH, ABTS, and ORAC assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[10]
-
Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical is reduced to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H. This color change is measured spectrophotometrically at approximately 517 nm.[9][10]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (this compound) and standards (Trolox, Ascorbic Acid, BHT)
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.[11]
-
Preparation of Test Samples: Prepare a series of concentrations for the test compound and standards in methanol.
-
Reaction: In a 96-well microplate, add 100 µL of each concentration of the test sample or standard to separate wells. Add 100 µL of the DPPH solution to each well.[5] A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]
-
Calculation: The percentage of DPPH scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay assesses the capacity of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: The assay is based on the ability of antioxidants to reduce the pre-formed blue/green ABTS•+ radical cation. The reduction in color is measured by the decrease in absorbance at 734 nm and is proportional to the antioxidant concentration.[12][13]
-
Reagents:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS, pH 7.4) or ethanol (B145695)
-
Test compounds and standards
-
-
Procedure:
-
Preparation of ABTS•+ Radical: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[13]
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Reaction: Add a small volume (e.g., 10 µL) of the test sample or standard at various concentrations to a larger volume (e.g., 190 µL) of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical source.
-
Principle: The assay quantifies the decay of a fluorescent probe (e.g., fluorescein) in the presence of a radical generator (e.g., AAPH). The antioxidant's protective effect is measured by monitoring the fluorescence over time. The result is quantified as the area under the fluorescence decay curve.[14][15][16]
-
Reagents:
-
Fluorescein (B123965) sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds and Trolox standard
-
-
Procedure:
-
Setup: In a black 96-well plate, add 25 µL of the test compound, standard, or buffer (for blank) to designated wells.
-
Add Fluorescein: Add 150 µL of the fluorescein solution to all wells.[14]
-
Incubation: Pre-incubate the plate at 37°C for at least 30 minutes.[14][15]
-
Initiate Reaction: Add 25 µL of the AAPH solution to all wells to start the reaction.[14]
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically with a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm) at 37°C. Readings are typically taken every 1-5 minutes for 60-90 minutes.[14]
-
Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Plot the Net AUC against the concentration of the Trolox standard to create a standard curve. The antioxidant capacity of the samples is expressed as Trolox Equivalents (TE).
-
References
- 1. Antioxidant properties and associated mechanisms of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 3. Antioxidant Activity of Silica-Based Bioactive Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Framework for a Comparative Transcriptomics Study: Silanediol Salicylate and Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide outlines a proposed comparative transcriptomics study to investigate the effects of Silanediol salicylate (B1505791) alongside the well-characterized retinoid, retinoic acid. Currently, there is a significant gap in the publicly available scientific literature regarding the transcriptomic effects of Silanediol salicylate. In contrast, retinoic acid is known to be a potent modulator of gene expression, playing critical roles in cellular differentiation, proliferation, and embryonic development.[1][2][3] Its effects are mediated primarily through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) which, upon ligand binding, act as transcription factors to regulate a wide array of target genes.[1][4][5][6] This guide serves as a comprehensive framework for researchers to conduct a comparative analysis, providing detailed experimental protocols, data presentation templates, and visualizations of the known signaling pathway of retinoic acid and the proposed experimental workflow.
Introduction
Retinoic acid, an active metabolite of vitamin A, is a cornerstone molecule in developmental biology and has therapeutic applications in dermatology and oncology.[6][7][8][9] Its impact on the transcriptome is extensive, with studies identifying hundreds to thousands of regulated genes.[1][10][11] These genes are involved in numerous biological processes, including cell cycle control, apoptosis, and differentiation.[7][10]
This compound, on the other hand, is a compound whose effects on global gene expression have not been extensively profiled. Understanding its transcriptomic signature is a crucial first step in elucidating its mechanism of action and potential therapeutic applications. This guide proposes a head-to-head comparison with retinoic acid to benchmark its activity and identify unique or overlapping effects on cellular gene expression.
Comparative Data on Gene Expression
The following tables present a summary of the known transcriptomic effects of retinoic acid on gene expression in various cell types. The corresponding tables for this compound are presented as templates to be populated upon completion of the proposed experimental workflow.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Human Keratinocytes
| Treatment | Total DEGs | Upregulated Genes (Examples) | Downregulated Genes (Examples) | Fold Change Range |
| Retinoic Acid | >300 (after 1h) | CYP26A1, TGM2, HOXA5 | KRT1, KRT10, LOR, FLG | -50 to +100 |
| This compound | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Table 2: Key Signaling Pathways Modulated by Retinoic Acid
| Pathway | Direction of Modulation | Key Genes Involved | Biological Function |
| Cell Cycle | Downregulation | CDKN1A, CCND1 | Inhibition of proliferation |
| Apoptosis | Upregulation | BAX, CASP9 | Induction of programmed cell death |
| Epidermal Differentiation | Downregulation | KRT1, LOR, FLG | Inhibition of cornification |
| Retinoid Metabolism | Upregulation | CYP26A1, RARB | Regulation of RA bioavailability |
Table 3: Hypothetical Comparison of Top 10 Differentially Expressed Genes
| Gene Symbol | Fold Change (Retinoic Acid) | Fold Change (this compound) | Function |
| CYP26A1 | 25.3 | Data to be generated | Retinoic acid metabolism |
| KRT10 | -15.8 | Data to be generated | Keratinocyte differentiation |
| TGM2 | 12.1 | Data to be generated | Transglutaminase, cell adhesion |
| HOXA5 | 8.9 | Data to be generated | Transcription factor, development |
| FLG | -10.5 | Data to be generated | Epidermal barrier function |
| ... (and so on) | ... | ... | ... |
Signaling Pathways and Experimental Workflow
Retinoic Acid Signaling Pathway
Retinoic acid diffuses into the cell and the nucleus, where it binds to a heterodimer of the retinoic acid receptor (RAR) and the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1][4]
Caption: Retinoic Acid Signaling Pathway.
Proposed Experimental Workflow for Comparative Transcriptomics
The following workflow is proposed to generate and analyze the transcriptomic data for this compound and retinoic acid.
Caption: Proposed Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Primary Human Epidermal Keratinocytes (HEKa) will be used.
-
Culture Conditions: Cells will be cultured in EpiLife medium with Human Keratinocyte Growth Supplement at 37°C and 5% CO2.
-
Treatment: At 70-80% confluency, cells will be treated with:
-
Vehicle control (e.g., 0.1% DMSO)
-
Retinoic acid (1 µM)
-
This compound (concentrations to be determined by dose-response assays)
-
-
Time Points: Cells will be harvested at various time points (e.g., 6, 24, and 48 hours) post-treatment.
-
Replicates: A minimum of three biological replicates will be prepared for each treatment group and time point.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA will be isolated from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: RNA integrity and quantity will be assessed. The RNA Integrity Number (RIN) will be determined using an Agilent Bioanalyzer, with a RIN value > 8 being the quality threshold for inclusion in the study.
RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: mRNA will be enriched from total RNA using poly-A selection. Subsequently, cDNA libraries will be prepared using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: The prepared libraries will be sequenced on an Illumina NovaSeq platform to generate paired-end reads of approximately 150 bp, aiming for a sequencing depth of at least 20 million reads per sample.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Raw sequencing reads will be assessed for quality using FastQC. Adapter sequences and low-quality reads will be trimmed.
-
Alignment: The cleaned reads will be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene will be counted using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between treatment groups and the vehicle control will be determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| will be considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) will be performed on the lists of differentially expressed genes to identify over-represented biological functions and pathways.
-
Comparative Analysis: The sets of differentially expressed genes from the this compound and retinoic acid treatments will be compared to identify common and unique gene targets and pathways.
Conclusion and Future Directions
This guide provides a robust framework for a comparative transcriptomics study of this compound and retinoic acid. By following the proposed experimental and bioinformatic protocols, researchers can generate high-quality data to elucidate the molecular mechanisms of this compound. This will not only allow for a direct comparison with the well-established effects of retinoic acid but also pave the way for future investigations into the therapeutic potential of this compound. The resulting data will be invaluable for the scientific and drug development communities, providing a foundational understanding of this compound's biological activity at the transcriptomic level.
References
- 1. Retinoic Acid-Regulated Target Genes During Development: Integrative Genomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Function of retinoic acid receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Retinoic acid receptors: from molecular mechanisms to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of the transcriptional response to all-trans retinoic acid in breast cancer cells reveals RARE-independent mechanisms of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression profiling during all-trans retinoic acid-induced cell differentiation of acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Silanediol Salicylate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of silanediol (B1258837) salicylate (B1505791), this guide is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing environmental impact and promoting laboratory safety.
Silanediol salicylate is a water-soluble, biodegradable liquid. While specific toxicity data for this compound is limited, its classification as a salicylate warrants careful handling due to the potential for aquatic toxicity, a known concern for this class of compounds. Therefore, disposal procedures should prioritize the prevention of release into the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Work should be conducted in a well-ventilated area. In the event of a spill, contain the material with an absorbent, non-combustible material (e.g., sand, earth) and prevent it from entering drains or waterways.
Quantitative Data
| Property | Data (for Salicylic (B10762653) Acid) | Citation |
| Acute Oral Toxicity | LD50 (Rat): 891 mg/kg | |
| Aquatic Toxicity | LC50 (Fathead Minnow, 96h): 1370 mg/L | |
| Physical State | Liquid | [1] |
| Solubility in Water | Miscible/Soluble | [1] |
| Biodegradability | Biodegradable |
Step-by-Step Disposal Procedures
The recommended disposal method for this compound is to treat it as non-hazardous chemical waste, with a strong emphasis on preventing environmental release due to its potential aquatic toxicity.
-
Waste Identification and Segregation :
-
Clearly identify all waste containing this compound.
-
Segregate this waste from other laboratory waste streams at the point of generation. Use dedicated, clearly labeled waste containers.
-
-
Containerization :
-
Place liquid this compound waste in a securely sealed, leak-proof, and chemically compatible container.
-
For materials contaminated with this compound (e.g., absorbent pads, PPE), place them in a separate, sealed container.
-
Label all containers clearly as "this compound Waste for Disposal" or "Non-Hazardous Chemical Waste." Include the date of accumulation.
-
-
On-Site Storage :
-
Store the sealed waste containers in a designated, secure area away from drains and incompatible materials.
-
Ensure the storage area is cool and dry.
-
-
Off-Site Disposal :
-
Do not dispose of this compound down the drain or in regular trash.
-
Engage a licensed and reputable chemical waste disposal company for collection and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
The preferred method of disposal is incineration at a permitted facility to ensure complete destruction of the compound.
-
Experimental Protocols
The quantitative data presented for salicylic acid is typically determined through standardized OECD (Organisation for Economic Co-operation and Development) test guidelines:
-
Acute Oral Toxicity (LD50) : Generally determined following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). This involves administering the substance to fasted animals (commonly rats) and observing mortality and clinical signs over a set period.
-
Acute Toxicity to Fish (LC50) : Typically determined following OECD Test Guideline 203 (Fish, Acute Toxicity Test). This involves exposing fish (e.g., fathead minnow) to various concentrations of the substance in water for 96 hours and determining the concentration that is lethal to 50% of the test population.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Silanediol Salicylate
This document provides immediate, essential safety and logistical information for the handling of Silanediol salicylate (B1505791) in a laboratory environment. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining operational controls, personal protective equipment (PPE), and disposal plans.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[3]
-
Respiratory Irritation: Inhalation of aerosols or dusts may irritate the respiratory tract.
-
Unknown Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated.[4]
Personal Protective Equipment (PPE)
A risk assessment should inform the selection of appropriate PPE. The following table summarizes the recommended PPE for handling Silanediol salicylate.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Safety Glasses with side shields | ANSI Z87.1 certified | Protects against splashes and aerosols. |
| Face Shield | Worn in addition to goggles for splash-prone procedures. | Provides full-face protection from splashes. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. | Prevents skin contact. Gloves should be inspected before use and changed regularly or if contaminated.[5] |
| Body Protection | Laboratory Coat or Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6] | Protects skin and personal clothing from contamination. |
| Chemical-resistant Apron | Recommended for procedures with a high risk of splashing. | Provides an additional layer of protection against spills. | |
| Respiratory Protection | Use in a well-ventilated area. | Local exhaust ventilation (e.g., fume hood) should be used if aerosols or dusts can be generated. | Minimizes inhalation exposure. |
| Respirator | An N95 or higher respirator may be necessary if ventilation is inadequate or if handling fine powders. | Protects against inhalation of airborne particles. |
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure safety showers and eyewash stations are readily accessible.
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust, mist, or vapors.
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly closed, original container.[4]
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
Spill and Disposal Plan
Spill Procedure:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[4]
-
Do not mix with other waste.[4]
-
Leave chemicals in their original containers for disposal if possible.[4]
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
References
- 1. This compound SP2-BERI PHARMA CO., LTD. [en.zhberi.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
